VM4-037
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1071470-72-8 |
|---|---|
Molecular Formula |
C26H29FN6O7S2 |
Molecular Weight |
620.7 g/mol |
IUPAC Name |
(2S)-3-[4-(2-fluoroethoxy)phenyl]-2-[[(2S)-3-methyl-2-[4-[(2-sulfamoyl-1,3-benzothiazol-6-yl)oxymethyl]triazol-1-yl]butanoyl]amino]propanoic acid |
InChI |
InChI=1S/C26H29FN6O7S2/c1-15(2)23(24(34)29-21(25(35)36)11-16-3-5-18(6-4-16)39-10-9-27)33-13-17(31-32-33)14-40-19-7-8-20-22(12-19)41-26(30-20)42(28,37)38/h3-8,12-13,15,21,23H,9-11,14H2,1-2H3,(H,29,34)(H,35,36)(H2,28,37,38)/t21-,23-/m0/s1 |
InChI Key |
QGYZPMXIVNIGKA-GMAHTHKFSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OCCF)C(=O)O)N2C=C(N=N2)COC3=CC4=C(C=C3)N=C(S4)S(=O)(=O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)OCCF)C(=O)O)N2C=C(N=N2)COC3=CC4=C(C=C3)N=C(S4)S(=O)(=O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
VM4-037; VM4 037; VM4037; |
Origin of Product |
United States |
Foundational & Exploratory
VM4-037 chemical structure and synthesis
An In-Depth Technical Guide to VM4-037
This technical guide provides a comprehensive overview of the chemical structure, synthesis, mechanism of action, and experimental data related to this compound, a small molecule inhibitor of carbonic anhydrase IX (CAIX) developed as a positron emission tomography (PET) imaging agent.
Chemical Structure and Properties
This compound is a derivative of ethoxzolamide with the full chemical name (S)-3-(4-(2-[¹⁸F]fluoroethoxy)phenyl)-2-(3-methyl-2-(4-((2-sulfamoylbenzo[d]thiazol-6-yloxy)methyl)-1H-1,2,3-triazol-1-yl)butanamido) propanoic acid.[1] At physiological pH, the carboxylate group is deprotonated, rendering the molecule membrane-impermeable.[2][3] This property confers selectivity for the extracellularly located carbonic anhydrase IX over intracellular isoforms.[2][3]
Caption: A simplified block diagram of the this compound chemical structure.
Synthesis of [¹⁸F]this compound
The radiosynthesis of [¹⁸F]this compound has been performed using a FASTlab automated synthesis module. While detailed protocols are available in the primary literature, the process generally results in a high-performance liquid chromatography (HPLC)-isolated product with a radiochemical purity consistently greater than 99%.
| Parameter | Value | Reference |
| Radiochemical Purity | >99% | |
| Specific Activity | 15–50 GBq/μmol | |
| Decay-Corrected Yield | 7–9% |
Signaling Pathway and Mechanism of Action
This compound is an inhibitor of carbonic anhydrases, with a notable affinity for the tumor-associated isoform CAIX. CAIX is a transmembrane protein that is not expressed in most normal tissues but is highly upregulated in a variety of solid tumors. Its expression is primarily induced by hypoxia through the stabilization of the transcription factor HIF-1α. In clear cell renal cell carcinoma (ccRCC), mutations in the Von Hippel-Lindau (VHL) gene often lead to constitutive HIF-1α activation and strong CAIX expression. By binding to the active site of CAIX, [¹⁸F]this compound allows for the non-invasive imaging of CAIX-expressing tumors via PET scans.
Caption: The signaling pathway leading to CAIX expression and its detection by [¹⁸F]this compound.
Quantitative In Vitro and In Vivo Data
Carbonic Anhydrase Inhibition
The inhibitory activity of this compound has been assessed against various carbonic anhydrase isoforms.
| Isoform | Inhibitory Constant (Ki) | Reference |
| CAIX | 124 nM | |
| CAI | 168 nM | |
| CAII | 13.4 nM | |
| CAXII | 61.3 nM |
In Vivo Metabolite Analysis
Metabolite analysis of [¹⁸F]this compound in vivo has shown the following profile.
| Time Post-Injection | Unmetabolized Tracer | Polar Metabolites | Apolar Metabolites | Reference |
| 15 min | 87.8 ± 1.5% | 11.1 ± 2.0% | N/A | |
| 45 min | 43.1 ± 3.0% | N/A | 27.2 ± 1.9% and 17.1 ± 3.6% |
Clinical PET/CT Imaging Data in Renal Cell Carcinoma
Clinical trials have evaluated [¹⁸F]this compound for imaging renal cell carcinoma.
| Parameter | Value | Notes | Reference |
| Mean SUV (Primary Kidney Lesions) | 2.55 | In all patients | |
| Mean SUV (ccRCC Lesions) | 3.16 | In patients with histologically confirmed ccRCC | |
| Mean DVR (Kidney Lesions) | 5.2 ± 2.8 | Range: 0.68–10.34 |
Experimental Protocols and Workflows
Preclinical MicroPET Imaging and Biodistribution
A typical preclinical workflow involves tumor model development, tracer injection, imaging, and ex vivo analysis.
Caption: A generalized workflow for preclinical evaluation of [¹⁸F]this compound.
Methodology:
-
Animal and Tumor Models : Experiments have utilized animal models with CAIX-expressing tumors, such as HT29 human colorectal cancer xenografts.
-
PET Acquisition : Following injection of [¹⁸F]this compound, dynamic list-mode PET acquisitions are performed.
-
Biodistribution : After the final PET scan, animals are sacrificed. Tumors and a panel of organs (e.g., blood, liver, kidney, spleen, muscle) are harvested, weighed, and their radioactivity is measured using a gamma counter to determine the percent injected dose per gram (%ID/g). High uptake has been observed in the kidneys, ileum, colon, liver, stomach, and bladder in animal models.
Clinical PET/CT Imaging Protocol
Methodology:
-
Patient Preparation : Patients are required to rest for at least 30 minutes before the injection of [¹⁸F]this compound.
-
Radiotracer Administration : A dose of [¹⁸F]this compound is administered intravenously.
-
Imaging Protocol : Dynamic PET imaging is performed for the first 45 minutes post-injection, centered on the primary or metastatic lesion. A whole-body scan is subsequently obtained at 60 minutes post-injection.
-
Data Analysis : The uptake of the radiotracer is quantified using metrics such as the Standardized Uptake Value (SUV) and the Distribution Volume Ratio (DVR), which is measured using graphical analysis methods like the Logan plot. The time-activity curves are consistent with reversible ligand binding, showing a peak activity concentration at approximately 8 minutes post-injection followed by washout.
References
- 1. [18F]this compound MicroPET Imaging and Biodistribution of Two In Vivo CAIX-Expressing Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Past, Present, and Future: Development of Theranostic Agents Targeting Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Past, Present, and Future: Development of Theranostic Agents Targeting Carbonic Anhydrase IX [thno.org]
The Pivotal Role of Carbonic Anhydrase IX in the Hypoxic Tumor Microenvironment
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Carbonic anhydrase IX (CA IX) stands as a critical player in the adaptation of tumor cells to the harsh hypoxic microenvironment. As a transmembrane enzyme, its expression is tightly regulated by hypoxia-inducible factor 1 (HIF-1), a key transcription factor activated under low oxygen conditions.[1][2] This guide delves into the multifaceted role of CA IX in tumor hypoxia, detailing its function in pH regulation, its impact on tumor progression, and its potential as a therapeutic target.
Core Function: Orchestrating pH Homeostasis in a Hostile Environment
The primary and most well-characterized function of CA IX is its catalytic activity: the reversible hydration of carbon dioxide to bicarbonate and protons (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[3][4] This seemingly simple reaction is fundamental to a tumor's ability to survive and thrive in the acidic conditions that arise from a high rate of glycolytic metabolism, a hallmark of many cancers known as the Warburg effect.
Hypoxic tumor cells rely heavily on glycolysis for energy production, leading to the accumulation of lactic acid and a subsequent decrease in intracellular pH (pHi). This intracellular acidosis can be detrimental, impairing enzyme function and ultimately leading to cell death. CA IX, with its extracellularly oriented active site, provides a powerful mechanism to counteract this.[5] By catalyzing the formation of protons and bicarbonate in the extracellular space, it contributes to the acidification of the tumor microenvironment (TME) while facilitating the transport of bicarbonate ions into the cell. This influx of bicarbonate helps to buffer the intracellular environment, maintaining a pHi that is favorable for proliferation and survival.
The significance of this pH-regulating function is underscored by the observation that CA IX expression is often localized to perinecrotic regions within tumors, areas characterized by severe hypoxia and acidosis.
Regulation of CA IX Expression: A Direct Response to Hypoxia
The expression of the CA9 gene is exquisitely sensitive to low oxygen levels. The promoter region of the CA9 gene contains a hypoxia-response element (HRE) to which HIF-1α, the oxygen-regulated subunit of the HIF-1 transcription factor, directly binds. Under normoxic conditions, HIF-1α is rapidly degraded. However, under hypoxic conditions, HIF-1α is stabilized, translocates to the nucleus, and activates the transcription of a battery of genes that promote adaptation to low oxygen, with CA9 being one of its most prominent targets.
This tight regulation by HIF-1 makes CA IX an excellent endogenous biomarker of tumor hypoxia. Studies have shown a strong correlation between CA IX expression and direct measurements of tumor oxygenation levels.
Beyond pH Regulation: CA IX's Contribution to Tumor Progression
While its role in pH homeostasis is central, the influence of CA IX extends to other critical aspects of cancer progression, including cell adhesion, migration, and invasion.
-
Cell Adhesion and Migration: The extracellular domain of CA IX contains a proteoglycan-like region that can influence cell-cell and cell-matrix interactions. Evidence suggests that CA IX can modulate E-cadherin-mediated cell adhesion, potentially promoting a more migratory and invasive phenotype.
-
Invasion and Metastasis: The acidic extracellular environment created in part by CA IX activity can facilitate the breakdown of the extracellular matrix by promoting the activity of proteases, thereby aiding tumor cell invasion. Several studies have linked high CA IX expression to increased metastasis and poor prognosis in various cancer types.
Quantitative Data Summary
The following tables summarize key quantitative data related to CA IX expression and its impact on the tumor microenvironment.
| Parameter | Cell Line/Tumor Type | Condition | Fold Induction of CA IX | Reference |
| mRNA Expression | Various Tumor Cell Lines | Hypoxia (0.1-1% O₂) | Strong Induction | |
| HuH7 Hepatoma Cells | Hypoxia (1% O₂) for 24h | > 4-fold increase | ||
| HepG2 Hepatoma Cells | Hypoxia (1% O₂) for 24h | Significant increase | ||
| Protein Expression | A549 Lung Cancer Cells | Hypoxia for 16h | Enhanced expression | |
| HNSCC Cell Lines | Hypoxia (0.1% O₂) | Induced in all lines | ||
| Enzymatic Activity | MDA-MB-468/231 Breast Cancer | Hypoxia | Completely blocked by RNAi (P < 0.01) | |
| Extracellular pH | HCT116 Tumors (CA IX expressing) | in vivo | 0.15 pH unit lower than control (pH 6.71 vs 6.86, P = 0.01) | |
| Distance from Vasculature | Non-small-cell lung cancer | Mean distance of 90 µm to start of CA IX positivity | ||
| Head and neck squamous cell carcinoma | Median distance of 80 µm to start of CA IX expression |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
This protocol outlines the general steps for detecting CA IX protein expression in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded alcohols: 100% (2 changes, 3 minutes each), 95%, 70%, and 50% (3 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a citrate buffer (10 mM, pH 6.0) at 95-100°C for 10-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 10 minutes.
-
Block non-specific binding with a suitable blocking serum (e.g., 10% fetal bovine serum) for at least 30 minutes.
-
-
Primary Antibody Incubation:
-
Incubate sections with a primary antibody against CA IX (e.g., M75 monoclonal antibody) at an optimized dilution (e.g., 1:25-1:100) overnight at 4°C or for 1-2 hours at room temperature.
-
-
Detection:
-
Wash slides with PBS.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.
-
Develop the signal with a chromogen such as 3,3'-diaminobenzidine (DAB).
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin to visualize nuclei.
-
Dehydrate, clear, and mount the slides.
-
This protocol describes the detection of CA IX protein levels in cell lysates.
-
Cell Lysis:
-
Harvest cells and lyse in RIPA buffer containing protease inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate protein lysates (20-40 µg) on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.
-
Incubate with a primary antibody against CA IX overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
This electrometric method measures the time required for a saturated CO₂ solution to lower the pH of a buffer, which is accelerated by CA activity.
-
Reagent Preparation:
-
Prepare a 0.02 M Tris-HCl buffer, pH 8.3.
-
Prepare CO₂-saturated water by bubbling CO₂ gas through chilled distilled water.
-
-
Assay Procedure:
-
Chill 6.0 mL of the Tris-HCl buffer in a beaker to 0-4°C.
-
Add 0.1 mL of the enzyme sample (e.g., cell lysate or purified protein).
-
Rapidly add 4.0 mL of the chilled CO₂-saturated water.
-
Immediately start a timer and record the time (T) required for the pH to drop from 8.3 to 6.3.
-
Perform a blank determination (T₀) without the enzyme sample.
-
-
Calculation of Activity:
-
One Wilbur-Anderson unit (WAU) is defined as (T₀ - T) / T.
-
This method measures the rate of ¹⁸O depletion from doubly labeled CO₂ to determine extracellular CA activity.
-
Cell Preparation:
-
Suspend cells in a suitable buffer.
-
-
MIMS Analysis:
-
Introduce ¹³C¹⁸O₂ into the cell suspension.
-
The MIMS instrument continuously monitors the isotopic composition of dissolved CO₂ in the extracellular medium.
-
The rate of depletion of ¹⁸O from CO₂ is a direct measure of carbonic anhydrase activity.
-
-
Data Interpretation:
-
A biphasic depletion curve indicates both intracellular and extracellular CA activity. The initial rapid phase corresponds to extracellular activity.
-
The use of a membrane-impermeant CA inhibitor can confirm the contribution of extracellular CA IX.
-
Visualizing the Network: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways involving CA IX and a typical experimental workflow for its analysis.
Caption: Signaling pathway of CA IX in tumor hypoxia.
Caption: Experimental workflow for studying CA IX.
Therapeutic Implications and Future Directions
The selective expression of CA IX on tumor cells and its critical role in promoting survival and progression make it an attractive target for anticancer therapy. Several therapeutic strategies are being explored:
-
Small Molecule Inhibitors: Compounds that specifically inhibit the catalytic activity of CA IX can disrupt pH regulation, leading to intracellular acidification and tumor cell death.
-
Antibody-Based Therapies: Monoclonal antibodies targeting the extracellular domain of CA IX can be used to deliver cytotoxic agents or to elicit an immune response against tumor cells.
-
Imaging Agents: Labeled inhibitors or antibodies can be used for non-invasive imaging of tumor hypoxia, aiding in diagnosis, prognosis, and monitoring treatment response.
References
- 1. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcriptional control of the tumor- and hypoxia-marker carbonic anhydrase 9: a one transcription factor (HIF-1) show? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting tumor-associated carbonic anhydrase IX in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
A Technical Guide to the Fluorine-18 Radiolabeling of VM4-037 for PET Imaging
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the process for radiolabeling the carbonic anhydrase IX (CAIX) inhibitor, VM4-037, with fluorine-18 ([18F]this compound). This positron emission tomography (PET) tracer is a valuable tool for the non-invasive imaging of CAIX expression, a key biomarker for tumor hypoxia and aggressiveness in various cancers. This document details the experimental protocols, quantitative data, and relevant biological pathways to support researchers and professionals in the field of drug development and molecular imaging.
Introduction to [18F]this compound
[18F]this compound, chemically known as (S)-3-(4-(2-[18F]fluoroethoxy)phenyl)-2-(3-methyl-2-(4-((2-sulfamoylbenzo[d]thiazol-6-yloxy)methyl)-1H-1,2,3-triazol-1-yl)butanamido) propanoic acid, is a small molecule inhibitor of CAIX. Its design allows for the selective targeting of extracellular CAIX, which is crucial as it avoids binding to intracellular carbonic anhydrase isozymes. The radiolabeling of this compound with the positron-emitting radionuclide fluorine-18 enables in vivo visualization and quantification of CAIX expression using PET imaging.
Radiolabeling Process: An Automated Approach
The radiosynthesis of [18F]this compound is typically performed using an automated synthesis module, ensuring reproducibility and minimizing radiation exposure. The process involves a two-step reaction sequence starting from a tosylate precursor.
Precursor for Radiolabeling
The precursor for the fluorine-18 labeling is the tosylated version of this compound, specifically (S)-tert-butyl 3-(4-(2-(tosyloxy)ethoxy)phenyl)-2-(2-(4-((2-(N-(tert-butoxycarbonyl)sulfamoyl)benzo[d]thiazol-6-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-3-methylbutanamido)propanoate.
Experimental Protocol: Automated Synthesis
The following protocol outlines the automated synthesis of [18F]this compound.
Step 1: [18F]Fluoride Production and Trapping
-
Cyclotron-produced aqueous [18F]fluoride ion is passed through an anion exchange resin cartridge to sequester the [18F]fluoride ion from the target water.
-
The trapped [18F]fluoride is then eluted from the ion exchange column into the reaction vessel using a solution of tetrabutylammonium bicarbonate in water.
-
Acetonitrile is added to the reaction vessel, and the mixture is dried by heating under a stream of inert gas and reduced pressure.
Step 2: Nucleophilic Substitution
-
A solution of the this compound tosylate precursor in acetonitrile is added to the reaction vessel containing the anhydrous [18F]fluoride ion.
-
The vessel is heated to approximately 85°C for 5–10 minutes to facilitate the nucleophilic substitution reaction, yielding the [18F]fluoroethylated intermediate.
Step 3: Deprotection
-
The reaction mixture is cooled, and the protecting groups (tert-butyl and tert-butoxycarbonyl) are removed. This is typically achieved by hydrolysis using a base such as lithium hydroxide, followed by neutralization with an acid like hydrochloric acid.
Step 4: Purification
-
The crude reaction mixture is diluted with water and purified via semi-preparative High-Performance Liquid Chromatography (HPLC).
-
The HPLC-isolated [18F]this compound fraction is collected and diluted in sterile water.
-
This aqueous solution is then passed through a C18 Sep-Pak cartridge to trap the product.
-
The cartridge is washed with sterile water for injection.
-
[18F]this compound is eluted from the C18 Sep-Pak cartridge using dehydrated ethanol.
-
The final product is formulated in a solution of ethanol and sterile water (maximum of 10% ethanol v/v) and passed through a 0.22 μm sterile filter into a sterile vial.
Quality Control
The final product undergoes rigorous quality control to ensure its suitability for clinical use. Key parameters include:
-
Radiochemical Purity: Determined by analytical HPLC, should be >99%.
-
Specific Activity: Typically in the range of 15–50 GBq/μmol.
-
Residual Solvents: Analysis for any remaining organic solvents from the synthesis.
-
Radionuclidic Purity: To confirm the absence of other radioactive isotopes.
-
Sterility and Endotoxin Levels: To ensure the product is safe for injection.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the radiolabeling and performance of [18F]this compound.
Table 1: Radiosynthesis and Quality Control Parameters
| Parameter | Value | Reference |
| Precursor Name | (S)-tert-butyl 3-(4-(2-(tosyloxy)ethoxy)phenyl)-2-(2-(4-((2-(N-(tert-butoxycarbonyl)sulfamoyl)benzo[d]thiazol-6-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-3-methylbutanamido)propanoate | N/A |
| Decay-Corrected Synthesis Yield | 7–9% | |
| Radiochemical Purity | >99% | |
| Specific Activity | 15–50 GBq/μmol |
Table 2: In Vivo Performance and Biodistribution in Preclinical Models
| Parameter | Value | Animal Model | Reference |
| Un-metabolized Tracer (15 min p.i.) | 87.8 ± 1.5% | C57BL/6 mice | |
| Un-metabolized Tracer (45 min p.i.) | 43.1 ± 3.0% | C57BL/6 mice | |
| Tumor Uptake (%ID/g) | Comparable to background | HT29 tumor-bearing mice |
Visualizing the Process and Pathway
Experimental Workflow
The following diagram illustrates the key stages in the automated radiosynthesis of [18F]this compound.
CAIX Signaling Pathway in Hypoxia
This compound targets carbonic anhydrase IX (CAIX), an enzyme whose expression is significantly upregulated under hypoxic conditions. This process is primarily regulated by the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α).
Conclusion
The radiolabeling of this compound with fluorine-18 provides a valuable imaging agent for the detection and characterization of CAIX-expressing tumors. The automated synthesis process, while offering moderate yields, ensures high purity and specific activity of the final product. Understanding the detailed experimental protocol and the underlying biological pathway is crucial for the effective application of [18F]this compound in both preclinical research and clinical settings. While initial studies have shown some limitations in tumor-specific accumulation in certain models, further investigation into its utility for imaging metastatic disease and in different cancer types is warranted. This guide serves as a foundational resource for researchers and professionals dedicated to advancing molecular imaging and targeted cancer therapies.
Preclinical Profile of VM4-037: A Technical Overview for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
VM4-037 is a small molecule inhibitor of carbonic anhydrase IX (CAIX) and XII (CAXII), enzymes that are significantly upregulated in various solid tumors and are associated with tumor hypoxia and aggressive phenotypes. The majority of publicly available preclinical data focuses on the radiolabeled form, [18F]this compound, developed as a positron emission tomography (PET) imaging agent to detect CAIX-expressing tumors. This technical guide synthesizes the available preclinical data on this compound, with a primary focus on its evaluation in cancer models as an imaging agent, while also providing context on the broader therapeutic potential of CAIX inhibition.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical imaging studies of [18F]this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Carbonic Anhydrase Isoform | Ki (nM) |
| CAIX | 124[1] |
| CAXII | 61.3[2] |
| CAI | 168[2] |
| CAII | 13.4[2] |
Table 2: Biodistribution of [18F]this compound in Tumor-Bearing Mice
Data presented as percentage of injected dose per gram of tissue (%ID/g) at 2 hours post-injection in HT29 tumor-bearing animals.
| Organ | %ID/g |
| Kidneys | > 30[2] |
| Ileum | > 30 |
| Tissues (unspecified) | > 30 |
| Liver | > 1 |
| Bladder | > 1 |
| Stomach | > 1 |
| Tumor | In the same range as low-uptake organs |
Table 3: Clinical PET Imaging Data of [18F]this compound in Renal Cell Carcinoma (RCC)
| Parameter | Value |
| Mean SUV in primary kidney lesions (all patients) | 2.55 |
| Mean SUV in histologically confirmed ccRCC | 3.16 |
| Mean Distribution Volume Ratio (DVR) in kidney lesions | 5.2 ± 2.8 |
| Peak activity concentration post-injection | 8 minutes |
Signaling Pathway and Mechanism of Action
This compound functions as an inhibitor of carbonic anhydrase IX and XII. In the tumor microenvironment, particularly under hypoxic conditions, CAIX is highly expressed and plays a crucial role in regulating intra- and extracellular pH. By catalyzing the hydration of carbon dioxide to bicarbonate and a proton, CAIX helps maintain a neutral intracellular pH, which is favorable for tumor cell survival and proliferation, while contributing to an acidic extracellular environment that promotes invasion and metastasis. Inhibition of CAIX by this compound is intended to disrupt this pH regulation, leading to intracellular acidification and subsequent cell death.
Experimental Protocols
Detailed methodologies for the key preclinical experiments involving [18F]this compound are outlined below.
In Vivo MicroPET Imaging
-
Animal Models: U373 and HT29 tumor-bearing animals were utilized.
-
Radiotracer Injection: Animals were injected with [18F]this compound.
-
Imaging Protocol: MicroPET imaging was conducted for up to 4 hours post-injection.
-
Objective: To visualize the in vivo distribution and tumor uptake of the radiotracer.
Biodistribution Studies
-
Animal Models: U373 and HT29 tumor-bearing animals.
-
Procedure: Following injection of [18F]this compound, animals were euthanized at 2 and 4 hours post-injection.
-
Analysis: Organs of interest and tumors were harvested, weighed, and the radioactivity was measured using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).
-
Objective: To quantify the distribution of the radiotracer in various tissues and determine the specificity of tumor uptake.
Western Blot Analysis
-
Sample Preparation: Protein was extracted from excised U373 and HT29 tumors.
-
Procedure: Standard Western blot protocols were followed to separate proteins by size and transfer them to a membrane.
-
Detection: Membranes were probed with primary antibodies specific for CAIX and a loading control (e.g., actin), followed by secondary antibodies for detection.
-
Objective: To confirm the expression of CAIX protein in the tumor models used for imaging and biodistribution studies.
Delta pH Assay
-
Cell Line: HT29 cells were used.
-
Experimental Condition: Cells were incubated under hypoxic conditions (0.2% O2) for 24 hours to induce CAIX expression.
-
Treatment: Cells were treated with either a vehicle control, this compound, or a positive control (AEBS).
-
Measurement: The assay measures the change in extracellular pH. Inhibition of CAIX is expected to reduce the acidification of the extracellular environment.
-
Objective: To functionally verify the CAIX-inhibiting potential of this compound in a cell-based assay.
Conclusion and Future Directions
The available preclinical data predominantly characterizes [18F]this compound as a specific imaging agent for CAIX-expressing tumors, with demonstrated uptake in preclinical models and human RCC. While these studies provide valuable insights into the pharmacokinetics and target engagement of the molecule, there is a notable absence of publicly available data on the therapeutic efficacy of non-radiolabeled this compound as an anti-cancer agent.
Future research should focus on evaluating the therapeutic potential of this compound in vitro and in vivo. Key studies would include determining its IC50 values across a panel of cancer cell lines with varying CAIX expression, assessing its ability to inhibit tumor growth in xenograft and patient-derived xenograft (PDX) models, and elucidating its impact on downstream signaling pathways beyond pH regulation. Such studies will be critical in determining whether this compound can transition from a diagnostic tool to a viable therapeutic candidate for the treatment of CAIX-positive malignancies.
References
VM4-037: A Technical Guide to its Binding Affinity and Selectivity for Carbonic Anhydrase IX
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of VM4-037, a small molecule inhibitor targeting Carbonic Anhydrase IX (CA-IX). CA-IX is a transmembrane enzyme that is significantly upregulated in numerous cancers in response to hypoxia and plays a crucial role in tumor progression and pH regulation. As such, it has emerged as a key target for novel cancer diagnostics and therapeutics. This document details the binding affinity and selectivity of this compound for CA-IX, outlines the experimental methodologies used for these determinations, and illustrates the key signaling pathway governing CA-IX expression.
Quantitative Analysis of this compound Binding Affinity and Selectivity
The inhibitory potency of this compound against various human carbonic anhydrase (CA) isoforms has been quantified to determine its binding affinity and selectivity profile. The data, presented in terms of the inhibitory constant (Ki), demonstrates that while this compound binds to CA-IX, it also exhibits affinity for other CA isoforms.
| Carbonic Anhydrase Isoform | Ki (nM) |
| CA-IX | 124[1] |
| CA-I | 168[1] |
| CA-II | 13.4[1] |
| CA-XII | 61.3[1] |
Table 1: Inhibitory constants (Ki) of this compound for various human carbonic anhydrase isoforms.
Experimental Protocols
The determination of the binding affinity of this compound for carbonic anhydrases was primarily achieved through a stopped-flow CO2 hydration assay. For a comprehensive understanding, this section also details the methodologies for Isothermal Titration Calorimetry (ITC) and a Fluorescence-based Thermal Shift Assay, which are common techniques for characterizing inhibitor binding to carbonic anhydrases.
Stopped-Flow CO2 Hydration Assay
This is a direct enzymatic assay that measures the inhibition of CA-catalyzed hydration of carbon dioxide. The inhibitory constant (Ki) is derived from the reduction in the initial velocity of the reaction in the presence of the inhibitor.
Principle: The assay monitors the change in pH resulting from the carbonic anhydrase-catalyzed hydration of CO2 to bicarbonate and a proton. The rate of this reaction is followed by observing the color change of a pH indicator using a stopped-flow spectrophotometer.
Materials:
-
Stopped-flow spectrophotometer
-
Purified recombinant human carbonic anhydrase isoforms (CA-I, CA-II, CA-IX, CA-XII)
-
This compound
-
CO2-saturated water
-
Buffer solution (e.g., 20 mM Tris-HCl, pH 7.5)
-
pH indicator (e.g., phenol red)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a solution of the carbonic anhydrase enzyme in the assay buffer.
-
Prepare a solution of the pH indicator in the assay buffer.
-
Prepare CO2-saturated water by bubbling CO2 gas through chilled, deionized water.
-
-
Assay Execution:
-
The stopped-flow instrument rapidly mixes the enzyme solution (containing the inhibitor at various concentrations) with the CO2-saturated water containing the pH indicator.
-
The absorbance change of the pH indicator is monitored over a short time course (milliseconds to seconds) at its maximum absorbance wavelength.
-
-
Data Analysis:
-
The initial velocity of the reaction is calculated from the linear phase of the absorbance change.
-
The Ki value is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.
-
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Principle: A solution of the ligand (inhibitor) is titrated into a solution of the macromolecule (enzyme) in the sample cell of a microcalorimeter. The heat change upon each injection is measured and plotted against the molar ratio of ligand to macromolecule.
Materials:
-
Isothermal titration calorimeter
-
Purified recombinant human carbonic anhydrase
-
This compound
-
Dialysis buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.5)
Procedure:
-
Sample Preparation:
-
Dialyze both the carbonic anhydrase and this compound extensively against the same buffer to minimize heats of dilution.
-
Accurately determine the concentrations of the protein and the inhibitor.
-
-
ITC Experiment:
-
Load the carbonic anhydrase solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Perform a series of small injections of the inhibitor into the enzyme solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Fluorescence-based Thermal Shift Assay (TSA)
TSA, also known as differential scanning fluorimetry (DSF), is a high-throughput method to assess protein stability and ligand binding. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm).
Principle: A fluorescent dye that binds to hydrophobic regions of a protein is used. As the protein is heated and unfolds, these hydrophobic regions become exposed, causing an increase in fluorescence. The temperature at which 50% of the protein is unfolded is the melting temperature (Tm).
Materials:
-
Real-time PCR instrument with a thermal ramping capability
-
Fluorescent dye (e.g., SYPRO Orange)
-
Purified recombinant human carbonic anhydrase
-
This compound
-
Assay buffer
Procedure:
-
Assay Setup:
-
In a multi-well plate, mix the carbonic anhydrase, the fluorescent dye, and varying concentrations of this compound in the assay buffer.
-
-
Thermal Denaturation:
-
Place the plate in the real-time PCR instrument.
-
Gradually increase the temperature while monitoring the fluorescence in each well.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature to generate a melting curve.
-
Determine the Tm for each concentration of the inhibitor.
-
The change in Tm (ΔTm) as a function of inhibitor concentration can be used to estimate the binding affinity.
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz, illustrate the key signaling pathway for CA-IX expression and a generalized workflow for determining inhibitor binding affinity.
Caption: HIF-1α mediated upregulation of CA-IX under hypoxic conditions.
References
In Vitro Characterization of VM4-037: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of VM4-037, a small molecule inhibitor of carbonic anhydrase IX (CAIX). The information presented herein is intended to support researchers and professionals in the fields of oncology, drug development, and molecular imaging.
Introduction
This compound is a derivative of the promiscuous carbonic anhydrase ligand ethoxzolamide, designed with a free carboxylate group that renders it membrane impermeable at physiological pH.[1] This characteristic allows for the selective targeting of the extracellular domain of carbonic anhydrase IX, an enzyme overexpressed in a variety of solid tumors and a key mediator of the cellular response to hypoxia. This guide summarizes the key in vitro data for this compound and provides detailed experimental methodologies for its characterization.
Quantitative Data Summary
The inhibitory potency of this compound against various human carbonic anhydrase (CA) isoforms has been determined. The data, presented as inhibitory constants (Ki), are summarized in the table below.
| Carbonic Anhydrase Isoform | Inhibitory Constant (Ki) |
| CAI | 168 nM[2] |
| CAII | 13.4 nM[2] |
| CAIX | 124 nM[2] |
| CAXII | 61.3 nM[2] |
Table 1: Inhibitory Potency (Ki) of this compound against Human Carbonic Anhydrase Isoforms.
Experimental Protocols
The following sections detail the methodologies for the key in vitro experiments used to characterize this compound.
Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Assay)
This protocol describes a common method for determining the inhibitory constant (Ki) of compounds against carbonic anhydrase isoforms by measuring the enzyme-catalyzed hydration of carbon dioxide.
Principle: The assay measures the rate of pH change resulting from the hydration of CO₂ to bicarbonate and a proton, catalyzed by carbonic anhydrase. The initial rate of this reaction is monitored spectrophotometrically using a pH indicator. The inhibition constant (Ki) is determined by measuring the reaction rate at various inhibitor concentrations.
Materials:
-
Purified human carbonic anhydrase isoforms (CAI, CAII, CAIX, CAXII)
-
This compound
-
CO₂-saturated water
-
Buffer solution (e.g., 20 mM HEPES or Trizma, pH 7.4)
-
pH indicator (e.g., Phenol Red)
-
Stopped-flow spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the this compound stock solution in the assay buffer.
-
Prepare a solution of the carbonic anhydrase isoform in the assay buffer.
-
Prepare CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water.
-
-
Enzyme Inhibition Measurement:
-
Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 25°C).
-
In one syringe of the stopped-flow instrument, load the carbonic anhydrase solution mixed with a specific concentration of this compound (or vehicle control) and the pH indicator.
-
In the second syringe, load the CO₂-saturated water.
-
Rapidly mix the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator over time at its maximum wavelength (e.g., 557 nm for Phenol Red).
-
Record the initial rate of the reaction.
-
-
Data Analysis:
-
Repeat the measurement for a range of this compound concentrations.
-
Plot the initial reaction rates against the inhibitor concentrations.
-
Calculate the IC₅₀ value from the resulting dose-response curve.
-
Determine the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [S]/Km), where [S] is the substrate concentration (CO₂) and Km is the Michaelis-Menten constant for the enzyme.
-
Cellular CAIX Inhibition Assay (Delta pH Assay)
This assay assesses the ability of this compound to inhibit the function of CAIX in a cellular context by measuring its effect on extracellular acidification under hypoxic conditions.
Principle: Tumor cells overexpressing CAIX, when exposed to hypoxia, exhibit increased glycolysis and subsequent acidification of the extracellular environment. Inhibition of CAIX activity by this compound is expected to reduce this acidification.
Materials:
-
HT29 human colon cancer cells (or another suitable CAIX-expressing cell line)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Positive control inhibitor (e.g., acetazolamide)
-
Hypoxia chamber (0.2% O₂)
-
pH meter or pH-sensitive fluorescent probe
Procedure:
-
Cell Culture and Hypoxic Treatment:
-
Seed HT29 cells in appropriate culture plates and allow them to adhere overnight.
-
Incubate the cells for 24 hours under hypoxic conditions (0.2% O₂, 5% CO₂, balance N₂).
-
-
Inhibitor Treatment:
-
During the last few hours of hypoxic incubation, treat the cells with different concentrations of this compound, a positive control, or a vehicle control.
-
-
Measurement of Extracellular pH:
-
After the incubation period, carefully collect the extracellular medium from each well.
-
Measure the pH of the collected medium using a calibrated pH meter.
-
Alternatively, a pH-sensitive fluorescent dye can be used to measure the pH of the medium in the plate reader.
-
-
Data Analysis:
-
Calculate the change in pH (delta pH) relative to the pH of the medium from cells cultured under normoxic conditions or from wells without cells.
-
Compare the delta pH values of the this compound-treated groups to the vehicle control group to determine the extent of inhibition of extracellular acidification.
-
Signaling Pathway and Mechanism of Action
This compound targets carbonic anhydrase IX, a transmembrane enzyme whose expression is tightly regulated by the hypoxia-inducible factor 1-alpha (HIF-1α) signaling pathway. The following diagrams illustrate this pathway and the mechanism of action of this compound.
Caption: HIF-1α/CAIX Signaling Pathway under Normoxic and Hypoxic Conditions.
Under normal oxygen levels (normoxia), HIF-1α is hydroxylated, leading to its ubiquitination by the von Hippel-Lindau (VHL) protein and subsequent proteasomal degradation. In a hypoxic environment, HIF-1α is stabilized, translocates to the nucleus, and dimerizes with HIF-1β. This complex binds to the Hypoxia Response Element (HRE) in the promoter region of the CA9 gene, inducing the transcription and translation of the CAIX protein.
Caption: Mechanism of Action of this compound.
This compound acts as an inhibitor of the extracellular catalytic domain of CAIX. By binding to the active site of the enzyme, it blocks the conversion of carbon dioxide and water to protons and bicarbonate. This inhibition leads to a reduction in the acidification of the tumor microenvironment, a key factor in tumor progression and resistance to therapy.
Conclusion
The in vitro characterization of this compound demonstrates its inhibitory activity against carbonic anhydrase IX. The provided data and experimental protocols serve as a valuable resource for further investigation and development of this compound as a potential therapeutic or imaging agent for CAIX-expressing tumors. The targeted inhibition of CAIX in the hypoxic tumor microenvironment represents a promising strategy in oncology research.
References
- 1. Biodistribution and Radiation Dosimetry of the Carbonic Anhydrase IX Imaging Agent [18F]VM4–037 determined from PET/CT Scans in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [18F]this compound MicroPET Imaging and Biodistribution of Two In Vivo CAIX-Expressing Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of VM4-037: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery, development, and evaluation of the positron emission tomography (PET) tracer, [18F]VM4-037. Designed to target Carbonic Anhydrase IX (CA-IX) and Carbonic Anhydrase XII (CA-XII), enzymes overexpressed in various hypoxic tumors, particularly clear cell renal cell carcinoma (ccRCC), [18F]this compound showed initial promise as a non-invasive imaging agent. This guide details its mechanism of action, synthesis, preclinical and clinical findings, and the ultimate challenges that led to the discontinuation of its further clinical development. Quantitative data from key studies are summarized in tabular format, and experimental protocols are described. Signaling pathways and experimental workflows are visualized through diagrams to provide a clear and concise understanding of the tracer's scientific journey.
Introduction: The Rationale for Targeting Carbonic Anhydrase IX
Solid tumors often outgrow their blood supply, leading to a state of low oxygen known as hypoxia. To survive and proliferate in this acidic microenvironment, cancer cells upregulate specific proteins, one of the most prominent being Carbonic Anhydrase IX (CA-IX)[1]. CA-IX is a transmembrane zinc metalloenzyme that plays a crucial role in maintaining intracellular pH homeostasis by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton[1]. Its expression is primarily regulated by the Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor in the cellular response to hypoxia[1]. In many cancers, including renal, lung, breast, and cervical cancers, the overexpression of CA-IX is associated with a more aggressive phenotype and poorer patient prognosis.
In clear cell renal cell carcinoma (ccRCC), the von Hippel-Lindau (VHL) tumor suppressor gene is frequently mutated, leading to the constitutive stabilization of HIF-1α and subsequent overexpression of CA-IX and CA-XII, even in the absence of hypoxia[2]. This makes CA-IX an attractive biomarker for the specific detection of ccRCC and a potential target for therapeutic intervention. The development of a PET tracer targeting CA-IX was therefore pursued to enable non-invasive visualization of tumor hypoxia and to aid in the diagnosis and staging of ccRCC.
The Discovery of this compound
[18F]this compound, with the full chemical name (S)-3-(4-(2-[18F]fluoroethoxy)phenyl)-2-(3-methyl-2-(4-((2-sulfamoylbenzo[d]thiazol-6-yloxy)methyl)-1H-1,2,3-triazol-1-yl)butanamido) propanoic acid, was developed as a small molecule inhibitor of CA-IX[3]. Its design is based on a sulfonamide scaffold, a well-known pharmacophore that binds to the zinc ion in the active site of carbonic anhydrases. The molecule was engineered to be cell-membrane impermeable, a key feature intended to provide selectivity for the extracellularly located CA-IX over the various intracellular CA isoforms, thereby reducing off-target binding.
Signaling Pathway of CA-IX in Hypoxia
The upregulation of CA-IX is a critical adaptive response of tumor cells to hypoxic conditions. The following diagram illustrates the signaling cascade leading to CA-IX expression and its role in pH regulation.
Caption: CA-IX upregulation and function in the hypoxic tumor microenvironment.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Binding Affinity of this compound
| Carbonic Anhydrase Isoform | Inhibition Constant (Ki) (nM) |
| CA-I | 168 |
| CA-II | 13.4 |
| CA-IX | 124 |
| CA-XII | 61.3 |
Table 2: Preclinical Biodistribution of [18F]this compound in HT29 Tumor-Bearing Animals (2 hours post-injection)
| Organ/Tissue | Percent Injected Dose per Gram (%ID/g) |
| Kidneys | > 30 |
| Ileum | > 30 |
| Liver | > 1 |
| Bladder | > 1 |
| Stomach | > 1 |
| Tumor | In the same range as low-uptake organs |
Table 3: Clinical PET Imaging Data of [18F]this compound in ccRCC Patients (Phase II)
| Parameter | Value |
| Mean SUV for primary kidney lesions (all patients) | 2.55 |
| Mean SUV for primary kidney lesions (confirmed ccRCC) | 3.16 |
| Mean Distribution Volume Ratio (DVR) in kidney lesions | 5.2 ± 2.8 (range 0.68–10.34) |
| Peak activity concentration post-injection | ~8 minutes |
Experimental Protocols
Synthesis of [18F]this compound
The radiosynthesis of (S)-3-(4-(2-[18F]fluoroethoxy)phenyl)-2-(3-methyl-2-(4-((2-sulfamoylbenzo[d]thiazol-6-yloxy)methyl)-1H-1,2,3-triazol-1-yl)butanamido) propanoic acid ([18F]this compound) was performed as previously described. The process typically involves a multi-step automated synthesis. The final product is purified by high-performance liquid chromatography (HPLC), yielding a radiochemical purity of over 99%. The specific activity has been reported to be in the range of 15–50 GBq/μmol, with a decay-corrected synthesis yield of 7–9%.
In Vitro CA Inhibition Assay (Stopped-Flow Method)
The inhibitory constants (Ki) of this compound for various carbonic anhydrase isoforms were determined using a stopped-flow assay. This method measures the enzyme's catalytic activity by monitoring the pH change associated with CO2 hydration. The assay is performed in the presence of varying concentrations of the inhibitor to determine the Ki value, which represents the concentration of the inhibitor required to produce half-maximum inhibition.
Preclinical MicroPET Imaging and Biodistribution
Animal models, such as mice bearing human tumor xenografts (e.g., HT29 colorectal or U373 glioma cells), were used for in vivo evaluation.
Caption: Workflow for preclinical evaluation of [18F]this compound.
Following intravenous injection of [18F]this compound, dynamic and static microPET scans were acquired over a period of up to 4 hours. For biodistribution studies, animals were sacrificed at specific time points post-injection. Various organs and tissues, including the tumor, were excised, weighed, and the radioactivity was measured using a gamma counter to determine the %ID/g. Blood samples were also collected to analyze the in vivo metabolism of the tracer.
Clinical PET/CT Imaging Protocol (Phase II)
A phase II clinical trial was conducted to evaluate [18F]this compound in patients with kidney masses scheduled for surgery.
Caption: Workflow of the Phase II clinical trial for [18F]this compound.
Patients received an intravenous injection of [18F]this compound. Dynamic PET/CT imaging of the renal lesions was performed for the first 45 minutes, followed by a whole-body scan at 60 minutes post-injection. The imaging results were then correlated with the histopathological findings from the surgically removed tumor tissue.
Summary of Findings and Challenges
Preclinical Evaluation
In vitro studies demonstrated that this compound binds to CA-IX, although with a Ki of 124 nM, which is less potent than its affinity for CA-II (13.4 nM). This lack of high selectivity for CA-IX over other isoforms is a potential limitation.
Preclinical in vivo studies in tumor-bearing mice revealed high uptake of [18F]this compound in the abdominal region, particularly in the kidneys, ileum, colon, liver, and stomach. Importantly, the tracer did not show specific accumulation in CA-IX-expressing tumors, with tumor uptake being comparable to background tissues. Metabolite analysis indicated that the tracer is metabolized in vivo, with approximately 43% remaining unmetabolized at 45 minutes post-injection.
Clinical Trials
A phase II pilot study in patients with ccRCC showed that [18F]this compound was well-tolerated with no adverse events. The tracer demonstrated moderate signal uptake in primary tumors and provided excellent visualization of CA-IX positive metastatic lesions. However, a significant challenge was the high uptake of the tracer in the normal kidney parenchyma, which made it difficult to visualize primary ccRCC lesions on PET images alone.
Discontinuation of Further Development
The high physiological uptake of [18F]this compound in the liver and kidneys was a major drawback that ultimately led to the discontinuation of its further clinical development. This high background signal in the organs of interest for primary ccRCC detection limited its diagnostic utility for this specific application.
Conclusion
[18F]this compound represents a valuable case study in the development of targeted PET tracers. While the rationale for targeting CA-IX in hypoxic tumors, particularly ccRCC, remains strong, the development of [18F]this compound highlighted several key challenges. These include the need for high binding affinity and selectivity for the target enzyme over other isoforms, as well as favorable pharmacokinetic properties with low background uptake in non-target organs, especially those in proximity to the primary site of disease. Despite its limitations, the research on [18F]this compound has provided important insights that will undoubtedly guide the design and development of future generations of CA-IX targeted imaging agents. The successful visualization of metastatic lesions suggests a potential, albeit unpursued, niche application for such tracers in the management of advanced ccRCC. Future efforts in this field will likely focus on developing tracers with improved tumor-to-background ratios to realize the full potential of CA-IX as an imaging biomarker.
References
Unveiling VM4-037: A Technical Guide to a Promising Biomarker for Clear Cell Renal Cell Carcinoma
For Immediate Release
This technical guide provides an in-depth overview of VM4-037, a small molecule radiotracer, as a significant biomarker for clear cell renal cell carcinoma (ccRCC). Tailored for researchers, scientists, and drug development professionals, this document synthesizes current research, presents quantitative data in a structured format, details experimental protocols, and visualizes key pathways and workflows.
Introduction: The Challenge of Clear Cell Renal Cell Carcinoma
Clear cell renal cell carcinoma is the most prevalent and aggressive subtype of kidney cancer.[1][2] A hallmark of ccRCC is the inactivation of the Von Hippel-Lindau (VHL) tumor suppressor gene, occurring in over 90% of cases.[3] This genetic alteration leads to the stabilization and accumulation of hypoxia-inducible factors (HIFs), primarily HIF-1α.[3] HIF-1α, in turn, transcriptionally activates a cascade of downstream genes that promote tumorigenesis, including angiogenesis, metabolic reprogramming, and cell proliferation.[3] One of the most consistently and highly overexpressed genes in ccRCC due to this pathway is CA9, which encodes the transmembrane enzyme Carbonic Anhydrase IX (CA-IX).
The constitutive and high-level expression of CA-IX on the surface of ccRCC cells, with minimal presence in normal kidney tissue and most other cancers, establishes it as a premier biomarker for this disease. This compound is a small molecule designed to specifically bind to the active site of CA-IX. When labeled with a positron-emitting radionuclide such as Fluorine-18 (¹⁸F), it becomes the radiotracer ¹⁸F-VM4-037, enabling non-invasive imaging and quantification of CA-IX expression via Positron Emission Tomography (PET).
This compound: Mechanism of Action and Molecular Interactions
This compound functions as a highly specific inhibitor of Carbonic Anhydrase IX. Its mechanism of action is centered on its ability to bind to the catalytic site of the CA-IX enzyme.
The VHL/HIF/CA-IX Signaling Axis
The rationale for this compound as a ccRCC biomarker is firmly rooted in the molecular biology of this cancer.
In healthy cells under normal oxygen conditions (normoxia), the VHL protein is part of an E3 ubiquitin ligase complex that targets the alpha subunit of HIF (HIF-1α) for proteasomal degradation. In ccRCC, the inactivation of VHL prevents this degradation, leading to the accumulation of HIF-1α even in the presence of oxygen. HIF-1α then translocates to the nucleus, dimerizes with HIF-1β, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, including CA9, leading to the robust transcription and subsequent translation of the CA-IX protein.
Binding Affinity and Specificity
This compound exhibits a high affinity for CA-IX. However, it also shows binding to other carbonic anhydrase isoforms, which is a critical consideration for its use as a biomarker.
| Carbonic Anhydrase Isoform | Inhibitory Constant (Ki) |
| CA-IX | 124 nM |
| CA-XII | 61.3 nM |
| CA-II | 13.4 nM |
| CA-I | 168 nM |
| Data sourced from preclinical studies. |
Quantitative Data from Clinical Imaging Studies
A phase II clinical trial of ¹⁸F-VM4-037 PET/CT in patients with kidney masses has provided key quantitative data on its performance as an imaging biomarker.
¹⁸F-VM4-037 Uptake in Primary and Metastatic Lesions
The standardized uptake value (SUV), a semi-quantitative measure of radiotracer uptake, was measured in primary tumors and metastatic lesions.
| Lesion Type | Mean SUV | Range | Standard Deviation |
| All Target Lesions | 3.04 | 0.58 - 9.61 | 1.14 |
| Primary ccRCC Lesions | 2.55 | 0.58 - 4.23 | 1.23 |
| Metastatic Lesions | 5.92 | N/A | N/A |
| Data from a phase II pilot study involving 11 patients. |
Biodistribution and Pharmacokinetics
Dynamic imaging revealed key pharmacokinetic properties of ¹⁸F-VM4-037.
| Parameter | Value | Description |
| Peak Activity Concentration | 8 minutes post-injection | Consistent with reversible ligand binding. |
| Mean Distribution Volume Ratio (DVR) | 5.2 ± 2.8 | Measured in 9 kidney lesions using Logan graphical analysis. |
| Data from a phase II pilot study. |
Experimental Protocols
Protocol for ¹⁸F-VM4-037 PET/CT Imaging
This protocol outlines the procedure followed in the phase II clinical trial for imaging CA-IX expression in ccRCC.
-
Patient Preparation: Patients are required to fast for at least 4 hours prior to the scan. Blood glucose levels should be checked to ensure they are within an acceptable range.
-
Radiotracer Administration: An intravenous bolus injection of 3.5 to 5.0 mCi of ¹⁸F-VM4-037 is administered.
-
Dynamic Imaging: Immediately following injection, dynamic PET imaging of the region of interest (e.g., abdomen) is performed for the first 45 minutes. This allows for the assessment of radiotracer kinetics.
-
Whole-Body Imaging: At 60 minutes post-injection, a whole-body PET/CT scan is acquired from the skull base to the mid-thigh. The CT component is used for attenuation correction and anatomical localization.
-
Image Analysis: PET and CT images are fused and analyzed. Regions of interest (ROIs) are drawn around suspected tumor lesions and normal tissues to calculate SUVs and other kinetic parameters.
Protocol for Immunohistochemistry (IHC) of CA-IX
This is a general protocol for the detection of CA-IX in formalin-fixed, paraffin-embedded (FFPE) ccRCC tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through graded alcohols: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.
-
Rinse with wash buffer (e.g., PBS or TBS).
-
Block non-specific binding with a protein block (e.g., 5% normal goat serum) for 30-60 minutes.
-
-
Primary Antibody Incubation:
-
Incubate slides with a primary antibody against CA-IX (e.g., clone M75 or a rabbit monoclonal) diluted in antibody diluent overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Rinse with wash buffer.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Rinse with wash buffer.
-
Apply DAB (3,3'-diaminobenzidine) substrate and incubate until the desired brown color develops.
-
-
Counterstaining and Mounting:
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
-
Protocol for Western Blotting of CA-IX
This protocol details the detection of CA-IX in protein lysates from ccRCC tissue or cells.
-
Protein Extraction:
-
Lyse cells or homogenized tissue in RIPA buffer with protease inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Load 20-30 µg of total protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against CA-IX overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system. CA-IX typically appears as a doublet at 54/58 kDa.
-
Clinical Utility and Logical Workflow
The high expression of CA-IX in ccRCC and its accessibility on the cell surface make it a valuable target for diagnosis, prognosis, and therapy.
Diagnostic and Prognostic Significance
-
Diagnosis: High CA-IX expression is a hallmark of ccRCC, with staining present in up to 94% of cases. It is useful in differentiating ccRCC from other renal tumor subtypes, such as chromophobe RCC and oncocytoma, which are typically CA-IX negative.
-
Prognosis: The prognostic role of CA-IX expression is complex. While some studies suggest that high CA-IX expression is associated with a better prognosis and lower tumor grade in ccRCC, other studies have found that decreased CA-IX levels are independently associated with poor survival in advanced RCC. This paradox may reflect changes in tumor biology during progression and metastasis.
Logical Workflow for Biomarker Application
This compound, as a tool to detect CA-IX, can be integrated into the clinical workflow for ccRCC at various stages.
Future Directions and Conclusion
This compound, particularly in its radiolabeled form ¹⁸F-VM4-037, represents a significant advancement in the molecular characterization of clear cell renal cell carcinoma. Its ability to non-invasively quantify CA-IX expression provides valuable diagnostic and potentially prognostic information. While challenges such as high background uptake in the normal kidney parenchyma for primary tumor imaging need to be addressed, ¹⁸F-VM4-037 shows excellent promise for the visualization of metastatic ccRCC lesions.
Future research should focus on larger clinical trials to further validate its prognostic value and explore its role in predicting response to CA-IX-targeted therapies. The integration of this compound-based imaging with genomic and proteomic data may offer a more comprehensive understanding of ccRCC biology and pave the way for more personalized treatment strategies.
References
Methodological & Application
Application Notes: [¹⁸F]VM4-037 PET Imaging for Renal Cell Carcinoma
Introduction
[¹⁸F]VM4-037 is a small-molecule positron emission tomography (PET) radiotracer designed to target Carbonic Anhydrase IX (CA-IX), a cell surface enzyme.[1][2] In clear cell renal cell carcinoma (ccRCC), the most common type of kidney cancer, the von Hippel-Lindau (VHL) tumor suppressor gene is frequently inactivated.[3][4] This inactivation leads to the stabilization of hypoxia-inducible factors (HIF), which in turn strongly upregulates the expression of CA-IX.[5] Consequently, CA-IX is a highly specific biomarker for ccRCC.
The [¹⁸F]this compound tracer binds to the active site of extracellular CA-IX, allowing for non-invasive, whole-body imaging of CA-IX expression. A key advantage of this small molecule is its rapid pharmacokinetics, which permits same-day imaging, a significant improvement over antibody-based imaging agents that can require several days for optimal tumor-to-background ratios. These notes provide a detailed protocol for the use of [¹⁸F]this compound in both clinical and preclinical settings for the assessment of ccRCC.
Biological Principle: The VHL/HIF/CA-IX Pathway
In normal, well-oxygenated cells, the VHL protein (pVHL) binds to the alpha subunit of HIF (HIF-1α), targeting it for degradation. In ccRCC, the loss of functional pVHL prevents this degradation, causing HIF-1α to accumulate and translocate to the nucleus. There, it activates the transcription of numerous genes, including CA-IX. This constitutive upregulation makes CA-IX an excellent imaging target.
Experimental Protocols
The following protocols are based on published clinical and preclinical studies. Researchers should adapt these protocols to their specific equipment and institutional guidelines.
Overall Experimental Workflow
The general workflow for [¹⁸F]this compound PET imaging involves careful subject preparation, administration of the radiotracer, a specific imaging sequence, and subsequent data analysis to quantify tracer uptake.
Protocol 1: Human PET/CT Imaging for ccRCC
This protocol is based on a phase II clinical trial.
1. Subject Selection and Preparation:
-
Inclusion Criteria: Adults (≥18 years) with suspected or confirmed renal masses (≥2.5 cm) scheduled for biopsy or surgery.
-
Preparation: Subjects should rest for a minimum of 30 minutes prior to injection. Encourage subjects to hydrate well and void immediately before the scan to reduce bladder signal.
2. Radiopharmaceutical Administration:
-
Radiotracer: [¹⁸F]this compound is typically produced using an automated synthesis module (e.g., FASTlab).
-
Dose: Administer an intravenous (IV) bolus injection of 130-185 MBq (3.5-5.0 mCi).
-
Timing: The mean dose should be administered within 5 hours of radiosynthesis.
3. PET/CT Image Acquisition:
-
Dynamic Scan:
-
Begin scanning immediately upon injection.
-
Acquire dynamic images over the primary renal lesion for the first 45 minutes.
-
A suggested framing protocol is: 4x30s, 8x60s, 10x120s, 3x300s.
-
-
Whole-Body Scan:
-
Perform a whole-body scan starting at 60 minutes post-injection.
-
Acquire data for approximately 2 minutes per bed position.
-
-
CT Scan: A low-dose CT scan (e.g., 120 kV, 60 mAs) should be acquired for attenuation correction and anatomical localization for both the dynamic and whole-body scans.
4. Data Analysis:
-
Image Reconstruction: Reconstruct images using an iterative algorithm such as Ordered Subset Expectation Maximization (OSEM), applying all standard corrections (attenuation, scatter, randoms, decay).
-
Quantification:
-
Draw regions of interest (ROIs) on tumor lesions and normal tissues using the co-registered CT for guidance.
-
Calculate the Standardized Uptake Value (SUV).
-
Perform kinetic analysis on dynamic scan data using the Logan graphical analysis method to determine the Distribution Volume Ratio (DVR), which is indicative of reversible ligand binding.
-
Protocol 2: Preclinical microPET Imaging
This protocol is adapted from studies using human tumor xenograft models in mice.
1. Animal Model Preparation:
-
Cell Lines: Use CA-IX expressing cell lines (e.g., HT29 colorectal adenocarcinoma) and CA-IX negative lines for control.
-
Xenograft Model: Subcutaneously inject cells into the flank of immunocompromised mice (e.g., NMRI nu/nu). Allow tumors to grow to a suitable size for imaging.
2. Radiopharmaceutical Administration:
-
Dose: Administer an IV bolus injection of approximately 3.7 MBq of [¹⁸F]this compound via the lateral tail vein.
3. microPET Image Acquisition:
-
Anesthesia: Anesthetize mice with 2% isoflurane during the procedure.
-
Imaging Schedule: Acquire static emission scans (10-15 minutes each) at multiple time points post-injection (p.i.), for example, at 30, 60, 90, and 120 minutes.
-
CT Scan: Perform a CT scan for anatomical reference and attenuation correction.
4. Biodistribution Analysis (Ex Vivo):
-
At the final imaging time point, euthanize the animals.
-
Dissect tumors and major organs (kidney, liver, muscle, blood, etc.).
-
Weigh the tissues and measure the radioactivity using a gamma counter.
-
Calculate the uptake as the percentage of the injected dose per gram of tissue (%ID/g).
Quantitative Data Summary
The following tables summarize key quantitative findings from clinical and preclinical studies of [¹⁸F]this compound.
Table 1: Quantitative PET Imaging Data in ccRCC Patients
| Parameter | Value | Description |
|---|---|---|
| Mean SUV (Primary ccRCC) | 3.16 | Average tracer uptake in histologically confirmed primary ccRCC lesions. |
| Mean SUV (Metastatic Lesions) | 5.92 (SUVmax) | Maximum tracer uptake in metastatic lesions. |
| Peak Activity Time (Tumor) | 8 minutes p.i. | Time to reach maximum tracer concentration in the tumor, followed by washout. |
| Mean DVR (Logan Analysis) | 5.2 ± 2.8 | Distribution Volume Ratio in primary kidney lesions, consistent with reversible binding. |
Note: The evaluation of primary ccRCC lesions is challenging due to very high background uptake in the normal kidney parenchyma (Mean SUV ~35.4).
Table 2: Biodistribution and Dosimetry of [¹⁸F]this compound in Healthy Human Volunteers
| Organ | Mean SUV (~1 hr p.i.) | Absorbed Dose (μGy/MBq) |
|---|---|---|
| Liver | ~35 | 240 ± 68 |
| Kidneys | ~22 | 273 ± 31 |
| Gallbladder | N/A | 63 ± 17 |
| Adrenals | N/A | 31 ± 4 |
| Pancreas | N/A | 26 ± 3 |
| Effective Dose (μSv/MBq) | N/A | 28 ± 1 |
For a typical 370 MBq injection, the total effective dose is approximately 10 ± 0.5 mSv.
Table 3: Preclinical Biodistribution of [¹⁸F]this compound in HT29 Tumor-Bearing Mice (2h p.i.)
| Organ / Tissue | Uptake (%ID/g) |
|---|---|
| Kidneys | > 30 |
| Ileum | > 30 |
| Liver | > 1 |
| Bladder | > 1 |
| Stomach | > 1 |
| Tumor | In the same range as low-uptake organs |
Note: In the preclinical models studied, [¹⁸F]this compound did not show specific accumulation in CAIX-expressing tumors compared to background tissues.
Summary and Applications
[¹⁸F]this compound is a well-tolerated PET agent that enables same-day imaging of CA-IX expression. While it shows moderate signal in primary ccRCC, its clinical utility for these lesions is limited by extremely high uptake in the surrounding healthy kidney tissue. However, it provides excellent visualization of CA-IX-positive metastatic lesions in areas with low background activity (e.g., bone, lung). Therefore, the primary application for researchers and drug developers is in the non-invasive assessment of CA-IX status in metastatic ccRCC, which can be valuable for patient stratification, disease monitoring, and as a potential companion diagnostic for CA-IX targeted therapies.
References
- 1. Biodistribution and Radiation Dosimetry of the Carbonic Anhydrase IX Imaging Agent [18F]VM4–037 determined from PET/CT Scans in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Low CAIX expression and absence of VHL gene mutation are associated with tumor aggressiveness and poor survival of clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbonic Anhydrase IX in Renal Cell Carcinoma, Implications for Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
Recommended dosage of VM4-037 for human studies
It appears there may be a confusion between two similarly named compounds: VM4-037 and VVD-130037 .
-
[18F]this compound is a radiolabeled small molecule used as a positron emission tomography (PET) imaging agent. Its purpose is to detect tumors that express Carbonic Anhydrase IX (CA-IX), not for therapeutic treatment.
-
VVD-130037 (also known as VVD-037) is an investigational therapeutic agent, a first-in-class small molecule activator of Kelch-like ECH-associated protein 1 (KEAP1), being developed for the treatment of advanced solid tumors.
Given the request for "recommended dosage for human studies" for a therapeutic purpose, this document will focus on VVD-130037 . A brief section on the imaging agent [18F]this compound is also provided for clarity.
Application Notes and Protocols: VVD-130037
Audience: Researchers, scientists, and drug development professionals.
Compound: VVD-130037 (also known as VVD-037)
Mechanism of Action: VVD-130037 is a selective, first-in-class small molecule activator of KEAP1.[1] KEAP1 is an E3 ligase that targets the transcription factor NRF2 for degradation.[1] In some cancers, the NRF2 pathway is overactivated, promoting tumor growth and resistance to therapy.[1] VVD-130037 allosterically enhances KEAP1's ability to degrade NRF2, thereby inhibiting tumor growth.[1]
Signaling Pathway of VVD-130037
Caption: Mechanism of action of VVD-130037.
Recommended Dosage for Human Studies (Phase 1)
VVD-130037 is currently being evaluated in a Phase 1 clinical trial (NCT05954312) for participants with advanced solid tumors.[1] As this is a first-in-human (FIH), dose-escalation study, the definitive recommended Phase 2 dose (RP2D) has not yet been established. The primary objective of this phase is to determine the safety, tolerability, and maximum tolerated dose (MTD) or recommended dose for expansion (RDE).
Clinical Trial Protocol Overview (NCT05954312)
The study is designed as a dose escalation and dose expansion study. Participants will receive ascending doses of VVD-130037 orally.
Table 1: Summary of VVD-130037 Phase 1 Clinical Trial Design
| Parameter | Description |
| Trial Identifier | NCT05954312 |
| Phase | Phase 1 |
| Study Type | Interventional, Open-label, Non-Randomized |
| Primary Purpose | Treatment |
| Patient Population | Adults with advanced solid tumors |
| Intervention | VVD-130037 administered as oral tablets |
| Administration | Orally, once or twice daily in 21 or 28-day cycles |
| Dose Finding | Dose escalation to determine MTD/RDE |
| Combinations | Also studied in combination with docetaxel and paclitaxel |
Experimental Protocol: First-in-Human Dose Escalation
The following represents a typical experimental workflow for a Phase 1 dose-escalation study and is based on the available information for NCT05954312.
Caption: Workflow for a Phase 1 dose-escalation trial of VVD-130037.
Preclinical Data
In preclinical models of NRF2-hyperactivated tumors, VVD-130037-induced NRF2 depletion has been shown to robustly inhibit tumor growth, both as a single agent and in combination with chemotherapeutic agents and radiotherapy. Translational pharmacokinetic/pharmacodynamic (PK/PD) modeling based on preclinical in vitro and in vivo data is being used to support the clinical development of VVD-130037.
Application Notes for [18F]this compound (Imaging Agent)
For the purpose of clarification, the following information is provided for the PET imaging agent [18F]this compound.
Mechanism of Action: [18F]this compound binds to Carbonic Anhydrase IX (CA-IX) and Carbonic Anhydrase XII (CA-XII), which are overexpressed in certain cancers, such as clear cell renal cell carcinoma.
Recommended Dosage for Human Imaging Studies
The dosage for [18F]this compound is for diagnostic imaging purposes and not for therapeutic effect.
Table 2: Summary of [18F]this compound Dosage for PET/CT Imaging
| Parameter | Description |
| Radiotracer | [18F]this compound |
| Purpose | PET/CT imaging of CA-IX expression in tumors |
| Typical Injected Dose | 370 MBq |
| Administration | Intravenous injection |
| Imaging Protocol | Dynamic imaging performed for the first 45 minutes post-injection, with whole-body imaging at 60 minutes post-injection. |
| Radiation Dosimetry | The estimated effective dose is 28 ± 1 μSv/MBq. For a 370 MBq dose, the effective dose is 10 ± 0.5 mSv. |
| Clinical Trial Example | NCT01712685 |
Experimental Protocol: PET/CT Imaging with [18F]this compound
Caption: Workflow for PET/CT imaging with [18F]this compound.
References
Dynamic PET/CT Imaging with [18F]VM4-037: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting dynamic Positron Emission Tomography/Computed Tomography (PET/CT) imaging using the radiotracer [18F]VM4-037. This small molecule targets Carbonic Anhydrase IX (CAIX), a transmembrane enzyme overexpressed in various solid tumors, often as a response to hypoxia.[1] Dynamic imaging with [18F]this compound allows for the quantitative assessment of CAIX expression, which can be valuable for tumor characterization, patient stratification, and monitoring response to therapy.
Introduction to [18F]this compound
[18F]this compound is a radiolabeled small molecule inhibitor of carbonic anhydrase IX (CAIX).[1] CAIX is a tumor-associated protein that is strongly induced by hypoxia through the von Hippel-Lindau (VHL) and hypoxia-inducible factor (HIF) signaling pathway.[2][3] Its expression is particularly prominent in clear cell renal cell carcinoma (ccRCC) but is also found in other solid tumors.[4] As a PET tracer, [18F]this compound allows for non-invasive, whole-body imaging and quantification of CAIX expression.
Signaling Pathway Context: The VHL/HIF/CAIX Axis
The expression of Carbonic Anhydrase IX (CAIX) is primarily regulated by the cellular response to hypoxia, a common feature of the tumor microenvironment. The von Hippel-Lindau (VHL) tumor suppressor protein plays a crucial role in this pathway. Under normal oxygen conditions (normoxia), VHL targets the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation. In hypoxic conditions, this process is inhibited, leading to the stabilization and accumulation of HIF-1α. HIF-1α then translocates to the nucleus, where it dimerizes with HIF-1β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes, including CA9, the gene encoding CAIX. This leads to the upregulation of CAIX expression on the cell surface, where it contributes to the regulation of intra- and extracellular pH, promoting tumor cell survival and proliferation. [18F]this compound is designed to bind to the active site of CAIX, thus allowing for the visualization of this hypoxia-induced cellular machinery.
Experimental Protocols
The following protocols are synthesized from published preclinical and clinical studies. Researchers should adapt these protocols based on their specific experimental needs and institutional guidelines.
Preclinical Dynamic PET/CT Imaging Protocol (Mouse Model)
This protocol is based on studies using tumor-bearing mice.
3.1.1. Animal Handling and Preparation:
-
House animals in accordance with institutional guidelines.
-
For tumor models, cells (e.g., HT29 or U373) are typically injected subcutaneously into the flank of immunocompromised mice.
-
Tumor growth should be monitored, and imaging performed when tumors reach a suitable size.
-
Fast animals for 4-6 hours prior to imaging to reduce background signal.
-
Maintain body temperature during the imaging procedure using a heating pad or lamp.
-
Anesthetize the animal for the duration of the scan (e.g., using isoflurane).
3.1.2. Radiotracer Administration:
-
Administer a bolus injection of [18F]this compound via the lateral tail vein.
-
The typical injected dose for a mouse is approximately 3.7-4.0 MBq.
3.1.3. PET/CT Image Acquisition:
-
Position the animal in the scanner immediately after injection.
-
Perform a dynamic PET scan for a duration of up to 240 minutes.
-
Example dynamic framing protocol: multiple short frames initially, followed by longer frames (e.g., continuous acquisition with list-mode data).
-
Acquire a CT scan for attenuation correction and anatomical localization.
-
Reconstruct PET data using an appropriate algorithm (e.g., OSEM).
3.1.4. Post-Imaging Biodistribution (Optional):
-
Immediately following the final scan, euthanize the animal.
-
Dissect key organs and the tumor.
-
Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Calculate the percent injected dose per gram of tissue (%ID/g).
Clinical Dynamic PET/CT Imaging Protocol (Human Subjects)
This protocol is based on a Phase II clinical trial in patients with renal masses.
3.2.1. Patient Preparation:
-
Patients should fast for at least 4 hours prior to the scan.
-
Encourage patients to be well-hydrated.
-
Patients should rest for at least 30 minutes before radiotracer injection.
-
Have the patient void immediately before the scan.
3.2.2. Radiotracer Administration:
-
Administer an intravenous (IV) bolus injection of [18F]this compound.
-
The typical injected dose for a human subject is approximately 130-185 MBq (3.5-5.0 mCi).
3.2.3. PET/CT Image Acquisition:
-
Begin a dynamic PET scan over the region of interest (e.g., kidneys or known metastatic lesions) immediately upon injection.
-
The dynamic scan is typically performed for the first 45-60 minutes post-injection.
-
Acquire a whole-body static PET scan at approximately 60 minutes post-injection.
-
Obtain a low-dose CT scan for attenuation correction and anatomical correlation.
-
Reconstruct images using an iterative algorithm such as OSEM.
Data Analysis and Presentation
Quantitative analysis of dynamic PET data can provide valuable insights into the pharmacokinetics of [18F]this compound.
Standardized Uptake Value (SUV)
The SUV is a semi-quantitative measure of tracer uptake normalized to the injected dose and patient body weight. It is calculated as:
SUV = (Radioactivity concentration in tissue [MBq/mL]) / (Injected dose [MBq] / Body weight [kg])
Time-activity curves (TACs) can be generated by plotting the SUV within a region of interest (ROI) over time.
Kinetic Modeling
For dynamic scans, more advanced kinetic modeling can be performed to derive quantitative parameters.
-
Distribution Volume Ratio (DVR): Can be estimated using graphical analysis methods like the Logan plot, which is suitable for tracers with reversible binding.
-
Uptake Rate Constant (Ki): Can be determined using graphical methods like the Patlak plot for tracers with irreversible uptake.
Quantitative Data Summary
The following tables summarize quantitative data from published studies.
Table 1: Preclinical Biodistribution of [18F]this compound in HT29 Tumor-Bearing Mice (2 hours post-injection)
| Organ | Mean %ID/g |
| Kidneys | > 30 |
| Ileum | > 30 |
| Liver | > 1 |
| Bladder | > 1 |
| Stomach | > 1 |
| Tumor | ~1 |
Table 2: Clinical [18F]this compound PET/CT Quantitative Data in Patients with Renal Lesions
| Parameter | Value |
| Mean SUV in Primary Kidney Lesions (all patients) | 2.55 |
| Mean SUV in Histologically Confirmed ccRCC | 3.16 |
| Mean SUV in Index Lesions (ccRCC) | 5.91 |
| Mean Distribution Volume Ratio (DVR) in Kidney Lesions | 5.2 ± 2.8 |
| Time to Peak Activity in Lesions | ~8 minutes |
Table 3: Biodistribution of [18F]this compound in Healthy Human Volunteers (~1 hour post-injection)
| Organ | Mean SUV |
| Liver | ~35 |
| Kidneys | ~22 |
Experimental Workflow
The following diagram illustrates a typical workflow for a dynamic PET/CT imaging study with [18F]this compound.
Safety and Radiation Dosimetry
[18F]this compound has been shown to be well-tolerated in human subjects with no adverse events reported in clinical trials. The predicted effective dose for a standard injection of 370 MBq is approximately 10 ± 0.5 mSv. The organs receiving the highest radiation dose are the kidneys and the liver.
Limitations and Considerations
-
High physiological uptake of [18F]this compound in the liver and kidneys can make it challenging to visualize tumors in these organs.
-
The tracer shows rapid metabolism, which should be considered in kinetic modeling.
-
While promising for metastatic disease, its utility for primary renal tumors may be limited by high background signal in the normal kidney parenchyma.
These application notes and protocols are intended to serve as a guide for researchers. Specific experimental parameters should be optimized based on the research question and available instrumentation.
References
- 1. [18F]this compound MicroPET Imaging and Biodistribution of Two In Vivo CAIX-Expressing Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. New Developments in Carbonic Anhydrase IX-Targeted Fluorescence and Nuclear Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PET/CT imaging of renal cell carcinoma with 18F-VM4-037: a phase II pilot study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: VM4-037 Imaging in Animal Models of Kidney Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
VM4-037 is a small-molecule positron emission tomography (PET) radiotracer designed to target Carbonic Anhydrase IX (CAIX), a transmembrane enzyme frequently overexpressed in clear cell renal cell carcinoma (ccRCC).[1][2][3] The expression of CAIX is regulated by the von Hippel-Lindau (VHL) tumor suppressor gene, which is commonly inactivated in ccRCC, leading to the stabilization of hypoxia-inducible factor (HIF) and subsequent upregulation of CAIX.[1][3] This makes CAIX an attractive biomarker for the non-invasive imaging and characterization of ccRCC. These application notes provide an overview of the use of [18F]this compound in preclinical animal models of kidney cancer, including experimental protocols and a summary of key quantitative data.
Mechanism of Action
[18F]this compound binds to the active site of CAIX and, to a lesser extent, Carbonic Anhydrase XII (CAXII). In the hypoxic tumor microenvironment characteristic of many solid tumors, including ccRCC, the upregulation of CAIX plays a crucial role in maintaining intracellular pH by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. By targeting CAIX, [18F]this compound allows for the in vivo visualization of tumors expressing this biomarker.
References
Application Notes and Protocols for VM4-037 PET in Oncology Research
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of the positron emission tomography (PET) agent VM4-037 for imaging Carbonic Anhydrase IX (CA-IX) expression. This document outlines the protocols for PET imaging, standardized uptake value (SUV) calculation, and presents key quantitative data from clinical studies.
Introduction
This compound is a small molecule radiotracer designed to bind to the active site of Carbonic Anhydrase IX (CA-IX), a transmembrane enzyme overexpressed in many solid tumors and strongly associated with hypoxia.[1][2] CA-IX is a downstream target of the hypoxia-inducible factor 1α (HIF-1α) signaling pathway, making it a critical biomarker for tumor hypoxia and a therapeutic target.[1] The radiolabeled form, typically with Fluorine-18 ([¹⁸F]this compound), allows for non-invasive in vivo visualization and quantification of CA-IX expression using PET imaging. These notes are intended to provide a framework for the application of [¹⁸F]this compound PET in preclinical and clinical research settings, particularly in the context of clear cell renal cell carcinoma (ccRCC), where CA-IX is frequently overexpressed.
Signaling Pathway and Mechanism of Action
Under hypoxic conditions, tumor cells activate the HIF-1α signaling cascade. HIF-1α promotes the transcription of various genes that enable cell survival in a low-oxygen environment, including CA-IX. This compound is a sulfonamide-based inhibitor that binds to the zinc metalloenzyme active site of CA-IX. When labeled with ¹⁸F, [¹⁸F]this compound allows for the imaging of this physiological process.
Caption: Hypoxia-induced expression of CA-IX and targeting by [¹⁸F]this compound for PET imaging.
Experimental Protocols
[¹⁸F]this compound PET/CT Imaging Protocol for Human Subjects
This protocol is based on a phase II clinical trial of [¹⁸F]this compound for imaging ccRCC.
1. Patient Preparation:
-
Patients should rest for a minimum of 30 minutes prior to the injection of [¹⁸F]this compound.
-
Patients should be encouraged to void before the scan to reduce bladder signal.
-
Obtain baseline vital signs.
2. Radiotracer Administration:
-
Administer an intravenous (IV) bolus injection of 129.5-185 MBq (3.5-5 mCi) of [¹⁸F]this compound.
3. PET/CT Image Acquisition:
-
Dynamic Imaging:
-
Begin a 45-minute dynamic scan centered on the primary or metastatic lesion at the time of injection.
-
Acquisition framing can be structured as follows: 4 x 30s, 8 x 60s, 10 x 120s, and 3 x 300s frames.
-
-
Whole-Body Imaging:
-
Perform a whole-body scan at 60 minutes post-injection.
-
Acquire images at 2 minutes per bed position.
-
-
Final Single Bed Position Scan:
-
Immediately following the whole-body scan, acquire a final 10-minute single bed position scan of the initial dynamic imaging area.
-
-
CT Scans:
-
Obtain low-dose transmission CT scans (e.g., 120 kV, 60 mAs) for attenuation correction and anatomical localization, one for the dynamic scan area and one for the whole-body scan.
-
4. Image Reconstruction:
-
Reconstruct raw data using an ordered subset expectation maximization (OSEM) algorithm (e.g., 3 iterations, 33 subsets).
-
Apply standard pre-reconstruction corrections including randoms, normalization, dead time, scatter, and CT-based attenuation correction.
Standardized Uptake Value (SUV) Calculation Protocol
The Standardized Uptake Value (SUV) is a semi-quantitative metric used to evaluate the uptake of [¹⁸F]this compound in tissues.
1. SUV Formula: The fundamental equation for SUV is:
SUV = (Tissue Radioactivity Concentration (kBq/mL)) / (Injected Dose (kBq) / Body Weight (g))
2. Calculation Workflow:
Caption: Workflow for calculating the Standardized Uptake Value (SUV).
3. Detailed Steps:
-
Image Analysis Software: Use commercial software capable of analyzing PET/CT images.
-
Region of Interest (ROI) Definition:
-
On the co-registered CT images, carefully delineate the boundaries of the target lesion (e.g., primary tumor, metastasis) to create a region of interest (ROI). This is particularly important for primary ccRCC lesions due to high background uptake in the normal kidney parenchyma.
-
-
Measurement of Tissue Radioactivity:
-
Apply the ROI to the corresponding PET images to obtain the radioactivity concentration within the lesion.
-
The primary metric reported in the phase II trial of [¹⁸F]this compound was the average SUV within the lesion contour (SUVmean). While SUVmax (the maximum pixel value within the ROI) is also a common metric, SUVmean may offer better reproducibility.
-
-
Data Input for Calculation:
-
Ensure the injected dose is decay-corrected to the time of injection.
-
Use the patient's body weight measured close to the time of the scan.
-
-
Calculation and Reporting:
-
Calculate the SUV using the formula above.
-
Report the resulting value, specifying whether it is SUVmean or SUVmax.
-
Quantitative Data Summary
The following tables summarize the quantitative data from a phase II clinical trial of [¹⁸F]this compound in patients with kidney masses.
Table 1: [¹⁸F]this compound PET Imaging Parameters
| Parameter | Value |
| Injected Dose | 129.5-185 MBq (3.5-5 mCi) |
| Uptake Period | 60 minutes for whole-body scan |
| Dynamic Scan Duration | 45 minutes |
| Whole-Body Scan Time | 2 minutes per bed position |
Table 2: Standardized Uptake Values (SUV) for [¹⁸F]this compound in Renal Lesions
| Lesion Type | Mean SUV (SUVmean) | Notes |
| Primary Kidney Lesions (All Patients) | 2.55 | Includes malignant and non-malignant lesions. |
| Histologically Confirmed ccRCC | 3.16 | Represents uptake in confirmed clear cell renal cell carcinoma. |
| Metastatic Lesions | Not specified (clearly visible) | Metastases were more easily recognized due to lower background signal. |
Table 3: Biodistribution in Healthy Volunteers (at ~1 hour post-injection)
| Organ | Mean SUV |
| Liver | ~35 |
| Kidneys | ~22 |
Discussion and Considerations
-
High Background Uptake: A significant challenge in imaging primary ccRCC with [¹⁸F]this compound is the high physiological uptake in the normal kidney parenchyma. This can make the tumor difficult to visualize on PET images alone. Therefore, careful correlation with the anatomical information from the co-registered CT is crucial for accurate tumor delineation and SUV calculation.
-
Metastatic Disease: [¹⁸F]this compound has shown excellent visualization of CA-IX positive metastatic lesions, where the background signal is generally lower. This suggests a strong potential utility for this tracer in staging and monitoring metastatic ccRCC.
-
Other Tracers: It is worth noting that other PET tracers targeting CA-IX, such as those based on acetazolamide or labeled with Gallium-68, are also under investigation.
-
Preclinical Models: In preclinical studies using tumor-bearing mice, [¹⁸F]this compound showed high uptake in the abdominal region, kidneys, and liver, but did not always specifically accumulate in CAIX-expressing tumors, indicating that tracer performance can be model-dependent.
Conclusion
[¹⁸F]this compound is a promising PET radiotracer for the non-invasive assessment of CA-IX expression, a key marker of tumor hypoxia. The protocols outlined in these application notes provide a standardized approach for conducting and analyzing [¹⁸F]this compound PET/CT studies. While high background uptake in the kidneys presents a challenge for primary tumor evaluation, the agent is particularly effective for visualizing metastatic disease. The quantitative data derived from these methods can serve as a valuable biomarker in oncology research and drug development.
References
Application Notes and Protocols for VM4-037 PET Scans
For Researchers, Scientists, and Drug Development Professionals
Introduction
[18F]VM4-037 is a positron emission tomography (PET) radiotracer developed for the imaging of Carbonic Anhydrase IX (CA-IX) expression. CA-IX is a transmembrane protein that is significantly upregulated in various solid tumors in response to hypoxia.[1][2][3] Its role in pH regulation and tumor progression makes it an attractive biomarker for tumor hypoxia and a potential target for therapeutic intervention.[1][4] These application notes provide detailed protocols for preclinical and clinical imaging with [18F]this compound, summarizing key acquisition parameters and relevant biological pathways.
While this compound has been investigated for imaging CA-IX, it is important to note that some preclinical studies have shown limited specific accumulation in certain CA-IX-expressing tumor models. However, clinical studies in renal cell carcinoma have demonstrated its potential, particularly for visualizing metastatic lesions.
Signaling Pathway: Hypoxia-Induced CA-IX Expression
Under hypoxic conditions, the transcription factor Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized. HIF-1α then translocates to the nucleus and binds to the Hypoxia Response Element (HRE) in the promoter region of the CA9 gene, driving the expression of the CA-IX protein. CA-IX is a metalloenzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, contributing to the regulation of intra- and extracellular pH in the tumor microenvironment.
Caption: Hypoxia-induced expression of Carbonic Anhydrase IX (CA-IX).
Preclinical Experimental Protocols
This protocol is based on studies conducted in mouse models with subcutaneously implanted human tumor xenografts.
Radiotracer
-
Radiotracer: [18F]this compound
-
Radiochemical Purity: >99%
-
Specific Activity: 15–50 GBq/μmol
Animal Models
-
Species: NMRI (nu/nu) mice
-
Tumor Models:
-
U373 glioma cells
-
HT29 colorectal adenocarcinoma cells
-
-
Tumor Implantation: Subcutaneous injection of tumor cells resuspended in Matrigel into the lateral flank or shoulder.
-
Tumor Volume for Imaging: >300 mm³
Imaging Workflow
Caption: Preclinical [18F]this compound PET imaging workflow.
Image Acquisition Parameters: Preclinical
| Parameter | U373 Tumor Model | HT29 Tumor Model |
| PET Scanner | Focus 120 microPET | Focus 120 microPET |
| Injected Dose | 3.79 ± 0.55 MBq | 3.79 ± 0.55 MBq |
| Injection Route | Intravenous (lateral tail vein) | Intravenous (lateral tail vein) |
| Anesthesia | Isoflurane | Isoflurane |
| Uptake Time (p.i.) | 0, 120, and 240 minutes | 30, 60, 90, and 120 minutes |
| Scan Duration | 15 minutes | 10 minutes |
| Image Reconstruction | List mode acquisition | List mode acquisition |
| Corrections | Random counts, dead time, decay | Random counts, dead time, decay |
Table 1: Preclinical [18F]this compound PET Acquisition Parameters. Data sourced from a study by Peeters et al.
Clinical Experimental Protocols
This protocol is based on a phase II pilot study in patients with renal cell carcinoma.
Patient Preparation
-
Patients should rest for at least 30 minutes before injection of [18F]this compound.
-
Patients are encouraged to void prior to imaging.
Radiotracer
-
Radiotracer: [18F]this compound
-
Injected Dose: 129.5-185 MBq (3.5-5.0 mCi) as an intravenous bolus injection.
Imaging Workflow
Caption: Clinical [18F]this compound PET/CT imaging workflow.
Image Acquisition Parameters: Clinical
| Parameter | Philips Gemini TF | Siemens Biograph mCT |
| Imaging Mode | 3D Time of Flight (TOF) | 3D Time of Flight (TOF) |
| Dynamic Scan | 45 minutes (4x30s, 8x60s, 10x120s, 3x300s frames) | 45 minutes (4x30s, 8x60s, 10x120s, 3x300s frames) |
| Whole-Body Scan | 2 min/bed position at 60 min p.i. | 2 min/bed position at 60 min p.i. |
| Final Scan | 10 min single bed position | 10 min single bed position |
| Reconstruction | OSEM (3 iterations, 33 subsets) | OSEM (3 iterations, 24 subsets) |
| Corrections | Random, normalization, dead time, model-based scatter, CT-based attenuation | Random, normalization, dead time, model-based scatter, CT-based attenuation |
| CT Parameters | 120 kV, 60 mAs | 120 kV, 60 mAs |
Table 2: Clinical [18F]this compound PET/CT Acquisition Parameters. Data compiled from a phase II pilot study.
Quantitative Data Summary
Biodistribution in Healthy Volunteers
A study in healthy human volunteers showed high uptake of [18F]this compound in the liver and kidneys with little clearance over the 2.2-hour study period. The mean standardized uptake values (SUV) at approximately 1 hour post-injection were ~35 in the liver and ~22 in the kidneys.
Tumor Uptake in Renal Cell Carcinoma Patients
In a phase II study of patients with clear cell renal cell carcinoma (ccRCC), the following quantitative data were reported:
-
Mean SUV for primary kidney lesions: 2.55 in all patients.
-
Mean SUV in histologically confirmed ccRCC: 3.16.
-
Peak activity concentration: 8 minutes post-injection, followed by washout, consistent with reversible ligand binding.
-
Mean Distribution Volume Ratio (DVR): 5.2 ± 2.8 (range 0.68–10.34) for kidney lesions.
-
Metastatic lesions were reported to be clearly visible.
Conclusion
[18F]this compound is a PET radiotracer for imaging CA-IX expression. The provided protocols for preclinical and clinical imaging, along with the summarized acquisition parameters, offer a comprehensive guide for researchers and clinicians. While preclinical findings have been mixed, clinical studies in renal cell carcinoma suggest that [18F]this compound may be a useful tool, particularly for the detection of metastatic disease. Further research is warranted to fully elucidate its clinical utility across different cancer types.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting hypoxia downstream signaling protein, CAIX, for CAR T-cell therapy against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Depletion of carbonic anhydrase IX abrogates hypoxia-induced overexpression of stanniocalcin-1 in triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for VM4-037 PET/CT Scans
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for patient preparation for a Positron Emission Tomography/Computed Tomography (PET/CT) scan using the investigational radiotracer ¹⁸F-VM4-037. This agent is designed to target Carbonic Anhydrase IX (CA-IX), a protein overexpressed in various tumors, including clear cell renal cell carcinoma.
Disclaimer: The following protocols are a synthesis of information from a phase II clinical trial of ¹⁸F-VM4-037 and general best practices for PET/CT patient preparation. As ¹⁸F-VM4-037 is not a glucose-based tracer like ¹⁸F-FDG, the stringent dietary restrictions outlined below, which are standard for FDG-PET/CT to minimize background glucose levels, may not be strictly necessary. However, in the absence of specific dietary guidelines for ¹⁸F-VM4-037, adhering to a protocol that minimizes metabolic variability is a prudent approach to ensure imaging consistency and quality. Researchers should always consult the specific clinical trial protocol or guidance from the radiopharmaceutical manufacturer if available.
Patient Screening and Eligibility
Prior to scheduling the PET/CT scan, it is essential to screen patients for any conditions that may interfere with the procedure or pose a risk.
| Parameter | Requirement | Rationale |
| Medical History | Clinically acceptable medical history. No active infection at the time of or within 7 days of enrollment.[1] | To ensure patient safety and minimize the risk of complications. |
| Renal Function | Serum creatinine ≤ 1.8 mg/dL and eGFR > 30 ml/min/1.73m².[1] | To ensure adequate clearance of the radiotracer and any contrast media used. |
| Hematology | Absolute neutrophil count > 1.5/microL within 2 weeks of imaging.[1] | To ensure the patient is not immunocompromised. |
| Pregnancy Status | For female patients, a negative serum human chorionic gonadotropin (HCG) test within 24 hours prior to ¹⁸F-VM4-037 injection, or be post-menopausal for > 2 years, or be surgically sterile.[1] | To avoid radiation exposure to a fetus. |
| Claustrophobia | Assessed for severe claustrophobia. | To determine if anxiolytic medication is required for the duration of the scan. |
Patient Preparation Protocol
Proper patient preparation is critical for obtaining high-quality PET/CT images. The following table summarizes the key preparatory steps.
| Timeframe | Instruction | Details and Rationale |
| 24 Hours Prior to Scan | Diet: | A low-carbohydrate, high-protein, no-sugar diet is recommended to reduce physiological background activity, although its impact on the non-glucose-based ¹⁸F-VM4-037 is not fully established.[2] |
| Hydration: | Drink plenty of water (at least 8 glasses) to ensure good hydration, which aids in the clearance of the radiotracer. | |
| Physical Activity: | Avoid strenuous exercise to prevent non-specific tracer uptake in muscles. | |
| Medications: | Continue all prescribed medications unless otherwise instructed by a physician. | |
| 6 Hours Prior to Scan | Fasting: | Do not eat or drink anything except for plain water. This is a standard precaution in PET imaging. |
| Diabetic Patients: | Specific instructions are required for diabetic patients to manage blood glucose levels. Insulin should generally not be taken within 4-6 hours of the scan. Oral hypoglycemic agents may also need to be adjusted. Consultation with the referring physician is essential. | |
| On the Day of the Scan (Pre-Injection) | Arrival: | Arrive at the imaging facility at the scheduled time. |
| Rest: | The patient must rest for at least 30 minutes before the injection of ¹⁸F-VM4-037. | |
| Voiding: | Patients should be encouraged to empty their bladder immediately before the radiotracer injection. | |
| Vital Signs: | Vital signs should be obtained prior to the injection. |
Radiotracer Administration and Imaging Protocol
The following protocol is based on a phase II clinical trial of ¹⁸F-VM4-037.
| Step | Parameter | Value/Procedure | Reference |
| Radiotracer | Agent | ¹⁸F-VM4-037 | |
| Dosage | 129.5-185 MBq (3.5-5 mCi) | ||
| Administration | Intravenous (IV) bolus injection | ||
| Post-Injection Monitoring | Vital Signs | Measured at 10 and 30 minutes post-injection. | |
| Imaging | Dynamic Scan | Performed for the first 45 minutes post-injection, centered on the primary or metastatic lesion. | |
| Whole-Body Scan | Obtained at 60 minutes post-injection. | ||
| Post-Scan Monitoring | Vital signs are checked immediately after the last PET scan. A follow-up query regarding adverse events is recommended the following day. |
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the protocols and the underlying biological rationale, the following diagrams have been generated using Graphviz (DOT language).
Caption: Workflow for patient preparation and ¹⁸F-VM4-037 PET/CT imaging.
Caption: Simplified pathway of ¹⁸F-VM4-037 targeting CA-IX for PET imaging.
References
Application Notes and Protocols for VM4-037 Imaging Studies in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive guide for the design and implementation of clinical imaging studies using the novel positron emission tomography (PET) agent, [18F]VM4-037. This document outlines the scientific basis for this compound imaging, detailed experimental procedures, and data analysis workflows.
Application Notes
Introduction to [18F]this compound
[18F]this compound is a radiolabeled small molecule designed for the in vivo visualization and quantification of Carbonic Anhydrase IX (CAIX) expression using PET imaging.[1][2] CAIX is a transmembrane enzyme that is minimally expressed in normal tissues but is significantly upregulated in various solid tumors in response to hypoxia.[3] This upregulation is primarily mediated by the Hypoxia-Inducible Factor-1α (HIF-1α) signaling pathway.[2][4] In tumors, CAIX plays a crucial role in pH regulation, promoting cell survival, and is associated with tumor progression and metastasis. Consequently, CAIX represents a valuable biomarker for tumor hypoxia and a promising target for diagnostic imaging and therapy.
Mechanism of Action
[18F]this compound is a sulfonamide-based compound that binds to the active site of CAIX. The fluorine-18 (18F) radioisotope allows for non-invasive imaging of CAIX-expressing tissues using PET, a highly sensitive molecular imaging modality. The uptake of [18F]this compound in tumors is therefore indicative of the presence and extent of hypoxia, a critical factor in tumor biology and response to treatment.
Clinical Significance
The ability to non-invasively assess tumor hypoxia has significant implications for cancer management. [18F]this compound PET imaging can aid in:
-
Patient Stratification: Identifying patients with hypoxic tumors who may benefit from hypoxia-targeted therapies.
-
Prognosis: High CAIX expression has been linked to poorer prognosis in several cancer types.
-
Treatment Monitoring: Evaluating the response to therapies aimed at modifying the tumor microenvironment.
-
Drug Development: Assessing the pharmacodynamic effects of novel anti-cancer agents.
CAIX Signaling Pathway in Hypoxia
Under normoxic conditions, the alpha subunit of HIF-1 (HIF-1α) is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) tumor suppressor protein. This interaction results in the ubiquitination and subsequent proteasomal degradation of HIF-1α. In a hypoxic environment, the lack of oxygen inhibits PHD activity, causing HIF-1α to stabilize and translocate to the nucleus. There, it dimerizes with HIF-1β and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, including CA9, to initiate transcription.
Caption: HIF-1α mediated upregulation of CAIX in hypoxia.
Clinical Trial Protocols
Study Objectives
-
Primary Objective: To evaluate the biodistribution and tumor uptake of [18F]this compound in patients with suspected or confirmed solid tumors known to express CAIX (e.g., clear cell renal cell carcinoma).
-
Secondary Objectives:
-
To assess the safety and tolerability of a single intravenous administration of [18F]this compound.
-
To determine the optimal imaging time point for maximizing tumor-to-background contrast.
-
To correlate [18F]this compound uptake with immunohistochemical (IHC) analysis of CAIX expression in tumor tissue.
-
To explore the relationship between [18F]this compound uptake and clinical outcomes.
-
Patient Selection Criteria
Inclusion Criteria:
-
Adults aged 18 years or older.
-
Histologically confirmed diagnosis of a solid tumor with a high likelihood of CAIX expression (e.g., clear cell renal cell carcinoma).
-
At least one measurable lesion of adequate size for PET imaging analysis (e.g., ≥1.5 cm in the longest diameter).
-
Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.
-
Adequate organ function (hematologic, renal, and hepatic).
-
Ability to provide written informed consent.
Exclusion Criteria:
-
Pregnancy or breastfeeding.
-
Known hypersensitivity to sulfonamides.
-
Severe claustrophobia.
-
Inability to lie still for the duration of the PET scan.
-
Prior radiation therapy to the target lesion within a specified timeframe (e.g., 3 months).
-
Participation in another investigational drug trial within a specified period (e.g., 30 days).
[18F]this compound Radiopharmaceutical Preparation
-
Radiosynthesis: [18F]this compound is to be synthesized using an automated radiosynthesis module. The synthesis involves the nucleophilic substitution of a suitable precursor with [18F]fluoride.
-
Quality Control: Each batch of [18F]this compound must undergo rigorous quality control testing prior to administration, including:
-
Radiochemical purity (typically >95%)
-
Radionuclidic purity
-
Residual solvents
-
Bacterial endotoxin testing
-
Sterility testing
-
pH measurement
-
Experimental Protocols
4.1. Patient Preparation
-
Fasting: Patients should fast for a minimum of 4-6 hours prior to [18F]this compound administration to minimize background physiological activity. Water intake is permitted and encouraged.
-
Medications: Patients should be instructed to take their regular medications, with the exception of any that may interfere with the imaging agent's biodistribution. For diabetic patients, specific instructions regarding their medication and blood glucose monitoring are necessary.
-
Activity Restriction: Patients should avoid strenuous physical activity for 24 hours prior to the scan to reduce non-specific muscle uptake of the tracer.
-
Hydration: Patients should be well-hydrated before and after the scan to facilitate tracer clearance and reduce radiation dose to the bladder.
4.2. [18F]this compound Administration and PET/CT Imaging
-
Dose Administration: A single intravenous bolus of [18F]this compound will be administered. A typical dose is in the range of 130-185 MBq (3.5-5.0 mCi). The exact dose should be recorded for each patient.
-
Uptake Period: Following injection, the patient should rest quietly for an uptake period of approximately 60 minutes.
-
Imaging Protocol:
-
Dynamic Imaging: Dynamic PET imaging over a single bed position centered on the primary tumor or a metastatic lesion should be acquired for the first 45-60 minutes post-injection. This allows for the assessment of tracer kinetics.
-
Whole-Body Imaging: A whole-body PET/CT scan should be performed at approximately 60 minutes post-injection. The scan should extend from the skull base to the mid-thigh.
-
CT Scan: A low-dose CT scan should be acquired for attenuation correction and anatomical localization of PET findings.
-
4.3. Data Analysis
-
Image Reconstruction: PET images should be reconstructed using an iterative algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM) with corrections for attenuation, scatter, randoms, and decay.
-
Quantitative Analysis:
-
Regions of Interest (ROIs) will be drawn on the PET images corresponding to tumors and normal tissues (e.g., liver, kidney, muscle, blood pool) using the co-registered CT for anatomical guidance.
-
Standardized Uptake Value (SUV): The SUV, a semi-quantitative measure of tracer uptake, will be calculated for each ROI. The SUV is defined as the decay-corrected radioactivity concentration in the ROI normalized for the injected dose and patient body weight. Both SUVmax (maximum pixel value in the ROI) and SUVmean (average pixel value in the ROI) should be reported.
-
Distribution Volume Ratio (DVR): For dynamic PET data, the DVR can be calculated using graphical analysis methods, such as the Logan plot. The DVR provides a more quantitative measure of receptor binding that is less susceptible to variations in blood flow.
-
4.4. Safety Monitoring
-
Vital signs (blood pressure, heart rate, temperature) should be monitored before and after [18F]this compound administration.
-
Adverse events will be recorded and graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
4.5. Immunohistochemistry (IHC)
-
Tumor tissue samples obtained from biopsy or surgery will be analyzed for CAIX expression using IHC.
-
The intensity and percentage of CAIX-positive tumor cells will be scored by a pathologist blinded to the PET imaging results.
-
A correlation analysis will be performed between the quantitative PET parameters (SUV, DVR) and the IHC scores.
Data Presentation
Quantitative data from the imaging studies should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Patient Demographics and Baseline Characteristics
| Parameter | Value |
| Number of Patients | |
| Age (mean ± SD) | |
| Sex (Male/Female) | |
| Primary Tumor Type | |
| ECOG Performance Status |
Table 2: [18F]this compound Biodistribution in Normal Tissues (SUVmean at 60 min p.i.)
| Organ | SUVmean ± SD |
| Liver | |
| Kidneys | |
| Spleen | |
| Muscle | |
| Blood Pool | |
| Lung | |
| Brain |
Table 3: [18F]this compound Uptake in Tumors
| Lesion ID | Tumor Type | SUVmax | SUVmean | DVR | IHC Score |
| P01-T1 | ccRCC | ||||
| P01-T2 | ccRCC | ||||
| P02-T1 | Lung Met | ||||
| ... | ... |
Table 4: Safety and Tolerability
| Adverse Event | Grade 1 | Grade 2 | Grade 3 | Grade 4 | Grade 5 |
| Nausea | |||||
| Headache | |||||
| Fatigue | |||||
| ... |
Experimental Workflow Diagram
Caption: [18F]this compound Clinical Imaging Trial Workflow.
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. Hypoxia inducible carbonic anhydrase IX, marker of tumour hypoxia, survival pathway and therapy target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]
- 4. Transcriptional control of the tumor- and hypoxia-marker carbonic anhydrase 9: a one transcription factor (HIF-1) show? - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Strategies to Reduce High Kidney Uptake of VM4-037
Welcome to the technical support center for researchers, scientists, and drug development professionals working with VM4-037. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of high kidney uptake observed during preclinical and clinical studies with this PET tracer.
Frequently Asked Questions (FAQs)
Q1: Why is high kidney uptake of this compound a concern?
High renal accumulation of [18F]this compound is a significant issue as it can obscure the imaging of renal cell carcinoma, the very target it is designed to detect[1][2][3]. The intense signal from healthy kidney tissue can mask the uptake in adjacent tumor lesions, making diagnosis and monitoring challenging[1][2]. Furthermore, in a therapeutic setting with a radiolabeled analog, high kidney retention would lead to unwanted radiation-induced nephrotoxicity.
Q2: What is the proposed mechanism for the high kidney uptake of this compound?
While the exact mechanism for this compound has not been fully elucidated in dedicated studies, its chemical structure as a sulfonamide-based small molecule provides clues. The renal clearance of such compounds often involves a combination of glomerular filtration and active tubular secretion and reabsorption. The primary mechanisms likely involve transporters in the proximal tubules of the kidneys. Key players in the reabsorption of small molecules and peptides from the glomerular filtrate include the multiligand receptors megalin and cubilin , as well as Organic Anion Transporters (OATs) . It is hypothesized that this compound is a substrate for one or more of these transporters, leading to its significant accumulation.
Q3: What are the general strategies to reduce the renal uptake of radiopharmaceuticals like this compound?
Several strategies have been successfully employed to reduce the kidney uptake of various radiolabeled peptides and small molecules. These approaches primarily focus on competitive inhibition of the renal reabsorption pathways. The most common strategies include:
-
Co-administration of positively charged amino acids: Lysine and arginine have been shown to reduce the renal uptake of several radiolabeled peptides by competing for reabsorption via megalin.
-
Inhibition of Organic Anion Transporters (OATs): Probenecid is a classical inhibitor of OATs and has been used to reduce the renal accumulation of various drugs and imaging agents that are substrates for these transporters.
-
Structural modification of the molecule: Altering the chemical structure, for instance by modifying linkers or chelators in radiopharmaceuticals, can significantly impact biodistribution and reduce kidney uptake.
-
Co-administration of plasma expanders: Gelofusine and albumin fragments have also been shown to be effective in reducing renal uptake of some radiopharmaceuticals.
Troubleshooting Guides
This section provides practical guidance and experimental protocols for researchers encountering high kidney uptake of this compound in their experiments.
Problem: High background signal in the kidneys is obscuring tumor imaging.
Solution 1: Co-administration of L-Lysine
This approach aims to saturate the megalin-mediated reabsorption pathway in the proximal tubules.
Experimental Protocol: In Vivo Biodistribution Study in Rodents with L-Lysine Co-administration
-
Animal Model: Use appropriate tumor-bearing rodent models (e.g., mice with renal cell carcinoma xenografts).
-
Groups:
-
Control Group: Inject [18F]this compound without any blocking agent.
-
Lysine Group: Co-inject [18F]this compound with L-lysine.
-
-
Dosage:
-
[18F]this compound: Administer a standard imaging dose (e.g., 3.7-7.4 MBq for mice) via tail vein injection.
-
L-Lysine: A starting point for the dose of L-lysine can be 400 mg/kg, administered intravenously either as a co-injection with the tracer or a few minutes prior. The oral administration of lysine has also been shown to be effective and may be considered.
-
-
Procedure:
-
Anesthetize the animals.
-
Administer the respective injections.
-
At predetermined time points (e.g., 30, 60, 120 minutes post-injection), euthanize the animals.
-
Dissect and collect organs of interest (kidneys, tumor, liver, muscle, blood, etc.).
-
Weigh the tissues and measure the radioactivity using a calibrated gamma counter.
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ.
-
-
Data Analysis: Compare the %ID/g in the kidneys and other organs between the control and lysine-treated groups. A significant reduction in kidney %ID/g with minimal impact on tumor uptake would indicate a successful intervention.
Solution 2: Co-administration of Probenecid
This strategy targets the inhibition of Organic Anion Transporters (OATs).
Experimental Protocol: In Vivo Biodistribution Study in Rodents with Probenecid Co-administration
-
Animal Model: As described in the lysine protocol.
-
Groups:
-
Control Group: Inject [18F]this compound alone.
-
Probenecid Group: Administer probenecid prior to the injection of [18F]this compound.
-
-
Dosage:
-
[18F]this compound: Standard imaging dose.
-
Probenecid: A typical dose for inhibiting OATs in rodents is in the range of 25-50 mg/kg, administered intraperitoneally or intravenously 30-60 minutes before the radiotracer injection.
-
-
Procedure and Data Analysis: Follow the same steps as outlined in the lysine protocol. A reduction in kidney uptake would suggest the involvement of OATs in the renal accumulation of this compound.
Data Presentation
The following tables summarize the biodistribution of [18F]this compound in mice and humans from published studies. These values can serve as a baseline for comparison when evaluating strategies to reduce kidney uptake.
Table 1: Biodistribution of [18F]this compound in HT29 Tumor-Bearing Mice (2 hours post-injection)
| Organ | %ID/g (Mean ± SD) |
| Kidneys | > 30 |
| Ileum | > 30 |
| Liver | > 1 |
| Bladder | > 1 |
| Stomach | > 1 |
| Tumor | Low (comparable to background) |
Table 2: Standardized Uptake Values (SUV) of [18F]this compound in Humans
| Tissue | Mean SUV (Range) |
| Normal Kidney | 35.4 (19.6–50.3) |
| Primary ccRCC Lesions | 2.55 (0.58–4.23) |
| Metastatic Lesions | 5.92 |
| Liver | High |
Visualizations
The following diagrams illustrate the potential pathways for this compound renal uptake and a general workflow for testing reduction strategies.
Caption: Potential pathways for this compound uptake in renal proximal tubule cells.
Caption: General experimental workflow for testing strategies to reduce kidney uptake.
References
Technical Support Center: Overcoming Challenges of VM4-037 Imaging in Primary Renal Tumors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for imaging primary renal tumors using VM4-037. The content is structured to address specific experimental challenges and provide detailed protocols and data interpretation guidelines.
FAQs: Quick Solutions to Common Problems
Q1: What is this compound and how does it target renal tumors?
This compound is a small molecule inhibitor of carbonic anhydrase IX (CA-IX). CA-IX is a cell-surface enzyme that is highly overexpressed in the majority of clear cell renal cell carcinomas (ccRCC), the most common type of kidney cancer.[1][2] This overexpression is often a result of mutations in the Von Hippel-Lindau (VHL) tumor suppressor gene.[3] this compound is designed to selectively bind to the extracellular domain of CA-IX, allowing for the visualization of tumor tissue where this enzyme is present.
Q2: Why am I observing a high background signal in the normal kidney tissue?
A significant challenge in imaging primary renal tumors with CA-IX targeted agents is the physiological expression of other carbonic anhydrase isoforms in the kidney, which can lead to off-target binding. Additionally, the kidneys are a major route of clearance for many imaging agents, which can contribute to high background signal. For the PET agent [18F]this compound, high uptake in the normal kidney parenchyma makes it difficult to visualize primary ccRCC lesions on PET scans alone.[4][5]
Q3: Can this compound be used for fluorescence imaging?
While the predominant research focuses on the PET agent [18F]this compound, the small molecule nature of this compound lends itself to conjugation with a fluorophore for fluorescence imaging applications. This technical guide provides troubleshooting advice applicable to a hypothetical fluorescent conjugate of this compound, based on general principles of fluorescence imaging in renal tissue.
Q4: What are the main sources of autofluorescence in kidney tissue?
Kidney tissue exhibits significant autofluorescence, which can interfere with the signal from a fluorescently labeled probe. The main sources of autofluorescence in the kidney include:
-
Endogenous fluorophores: Molecules like NAD(P)H, flavins, and lipofuscin are naturally present in high concentrations in the metabolically active kidney cells.
-
Extracellular matrix components: Collagen and elastin in the kidney's connective tissue can also contribute to the background signal.
-
Red blood cells: The highly vascularized nature of the kidney means that red blood cells, which can autofluoresce, are abundant.
Troubleshooting Guides
Problem 1: High Background Signal and Low Tumor-to-Background Ratio
| Possible Cause | Suggested Solution |
| Non-specific binding of this compound | Optimize the concentration of the fluorescent this compound conjugate. High concentrations can lead to increased non-specific binding. Perform a concentration titration experiment to determine the optimal balance between signal intensity and background. |
| Suboptimal washing steps | Increase the number and duration of washing steps after incubation with the fluorescent probe to more effectively remove unbound molecules. Use a buffer with a mild detergent (e.g., 0.05% Tween-20 in PBS) to improve washing efficiency. |
| High renal clearance of the probe | For in vivo imaging, consider imaging at earlier time points after injection to capture peak tumor uptake before significant renal clearance and accumulation in the tubules occurs. For ex vivo imaging of tissue sections, this is less of a concern. |
| Autofluorescence of kidney tissue | See Troubleshooting Guide for High Autofluorescence. |
| Spectral overlap with other fluorophores (if applicable) | If performing multi-color imaging, ensure that the emission spectrum of the this compound fluorophore does not overlap significantly with other dyes being used. Use a spectral viewer tool to check for potential overlap. |
Problem 2: High Autofluorescence Obscuring the Signal
| Possible Cause | Suggested Solution |
| Endogenous fluorophores in the kidney | Pre-bleaching: Before applying the fluorescent this compound, intentionally photobleach the tissue section with the excitation wavelength to reduce the intensity of endogenous fluorophores. Chemical quenching: Treat the tissue with an autofluorescence quenching agent such as 0.1% sodium borohydride in PBS or a commercial quenching solution. |
| Fixation-induced autofluorescence | Avoid using glutaraldehyde as a fixative, as it is known to induce autofluorescence. Paraformaldehyde (PFA) is a better alternative. |
| Use of far-red fluorophores | Kidney tissue autofluorescence is most prominent in the green and yellow emission channels. Conjugating this compound to a far-red emitting dye can significantly improve the signal-to-noise ratio by minimizing the contribution of autofluorescence. |
| Tissue clearing techniques | For deep tissue imaging, employing a tissue clearing protocol can help to reduce light scattering and background fluorescence. |
Problem 3: Weak or No Signal from the Tumor
| Possible Cause | Suggested Solution |
| Low CA-IX expression in the tumor | Not all renal tumors, or even all areas within a single tumor, will express high levels of CA-IX. Confirm CA-IX expression in your specific tumor model or patient samples using immunohistochemistry (IHC). |
| Suboptimal probe concentration | The concentration of the fluorescent this compound may be too low. Perform a concentration titration to find the optimal concentration that provides a detectable signal without high background. |
| Photobleaching of the fluorophore | The fluorophore conjugated to this compound may be susceptible to photobleaching, especially with prolonged exposure to excitation light. Minimize light exposure: Use neutral density filters to reduce illumination intensity during focusing and image acquisition. Use anti-fade mounting media: For fixed tissue sections, use a mounting medium containing an anti-fade reagent to protect the fluorophore from photobleaching. Choose a photostable fluorophore: Select a fluorophore known for its high photostability for conjugation to this compound. |
| Incorrect filter sets | Ensure that the excitation and emission filters on the microscope are appropriate for the specific fluorophore conjugated to this compound. |
Data Presentation
Table 1: Quantitative Data from [18F]this compound PET/CT Studies in ccRCC Patients
| Parameter | Value | Reference |
| Mean SUV in primary ccRCC lesions | 3.16 | |
| Mean SUV in all primary kidney lesions | 2.55 | |
| Mean Distribution Volume Ratio (DVR) in kidney lesions | 5.2 ± 2.8 (range 0.68-10.34) | |
| Peak activity concentration post-injection | 8 minutes |
Table 2: Example Data Table for Quantitative Fluorescence Analysis of this compound Imaging
| Experimental Condition | Mean Fluorescence Intensity (Tumor) | Mean Fluorescence Intensity (Normal Kidney) | Signal-to-Noise Ratio |
| This compound Concentration | |||
| 0.1 µM | |||
| 1 µM | |||
| 10 µM | |||
| Washing Protocol | |||
| Standard Wash | |||
| Extended Wash | |||
| Autofluorescence Quenching | |||
| No Quenching | |||
| Sodium Borohydride |
Experimental Protocols
Protocol 1: Fluorescent Staining of Renal Tumor Cryosections with this compound
This is an adapted protocol assuming a fluorescently-conjugated this compound is available. Optimization will be required.
-
Tissue Preparation:
-
Cut fresh frozen renal tumor and adjacent normal kidney tissue into 5-10 µm thick sections using a cryostat.
-
Mount the sections on positively charged microscope slides.
-
Allow the sections to air dry for 30 minutes at room temperature.
-
Fix the sections with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Wash the slides three times for 5 minutes each with PBS.
-
-
Autofluorescence Quenching (Optional but Recommended):
-
Incubate the slides in 0.1% sodium borohydride in PBS for 10 minutes at room temperature.
-
Wash the slides three times for 5 minutes each with PBS.
-
-
Blocking:
-
Incubate the sections with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour at room temperature to minimize non-specific binding.
-
-
Fluorescent this compound Staining:
-
Dilute the fluorescently-conjugated this compound to the desired concentration in blocking buffer. Initial testing at concentrations ranging from 0.1 to 10 µM is recommended.
-
Incubate the sections with the this compound solution for 1-2 hours at room temperature in a humidified chamber, protected from light.
-
-
Washing:
-
Wash the slides three times for 10 minutes each with PBS containing 0.05% Tween-20 to remove unbound probe.
-
Perform a final wash with PBS for 5 minutes.
-
-
Counterstaining and Mounting:
-
(Optional) Counterstain the nuclei with a fluorescent nuclear stain (e.g., DAPI).
-
Mount the slides with an anti-fade mounting medium.
-
Seal the coverslips with nail polish and store the slides at 4°C in the dark until imaging.
-
Protocol 2: Tissue Clearing for Deep Imaging of this compound Stained Renal Tissue
This protocol is adapted from solvent-based clearing methods and should be optimized for your specific application.
-
Staining:
-
Perform the fluorescent this compound staining on thicker tissue sections (e.g., 50-100 µm) as described in Protocol 1, with extended incubation times to ensure penetration.
-
-
Dehydration:
-
Dehydrate the stained tissue sections through a graded series of ethanol (e.g., 50%, 70%, 90%, and 100%) for 1 hour each at room temperature.
-
-
Clearing:
-
Incubate the dehydrated sections in a clearing solution such as benzyl alcohol/benzyl benzoate (BABB) or ethyl cinnamate until the tissue becomes transparent. This may take several hours to overnight.
-
-
Imaging:
-
Image the cleared tissue using a confocal or two-photon microscope with objectives suitable for deep tissue imaging.
-
Visualizations
Signaling Pathway
References
- 1. Plasmatic carbonic anhydrase IX as a diagnostic marker for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase IX is a clinically significant tissue and serum biomarker associated with renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase IX in Renal Cell Carcinoma, Implications for Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. Optical Clearing and Imaging of Immunolabeled Kidney Tissue [jove.com]
Technical Support Center: Understanding and Troubleshooting [¹⁸F]VM4-037 for Tumor Imaging
This technical support center provides guidance for researchers, scientists, and drug development professionals working with [¹⁸F]VM4-037. The following information addresses common challenges and frequently asked questions regarding the use of this PET tracer, with a focus on understanding its biodistribution and interpreting imaging results.
Introduction: [¹⁸F]this compound and the Challenge of Tumor-to-Background Ratio
[¹⁸F]this compound is a positron emission tomography (PET) tracer designed to target carbonic anhydrase IX (CAIX), a protein frequently overexpressed in various tumors, particularly in hypoxic (low oxygen) regions of the tumor microenvironment.[1][2] While initial in vitro studies showed promise for its use in imaging CAIX-expressing tumors, in vivo studies in both preclinical models and human clinical trials have revealed a significant challenge: a low tumor-to-background ratio.[1][3][4]
Researchers using [¹⁸F]this compound should be aware that high uptake of the tracer is commonly observed in healthy organs, particularly the kidneys, liver, and abdominal region. This high background signal can make it difficult to distinguish tumors from surrounding tissues, a critical factor for accurate cancer imaging. This guide aims to provide a realistic overview of what to expect when working with [¹⁸F]this compound and to offer troubleshooting advice for common issues.
Frequently Asked Questions (FAQs)
Q1: Why is the tumor-to-background ratio low when using [¹⁸F]this compound?
A1: Preclinical and clinical studies have shown that while [¹⁸F]this compound is designed to target CAIX, it exhibits significant off-target binding and accumulation in healthy tissues. Biodistribution studies have demonstrated high radioactivity in the kidneys, ileum, colon, liver, stomach, and bladder. This non-specific uptake contributes to a high background signal that can obscure the signal from the tumor. In many cases, the uptake of [¹⁸F]this compound in the tumor is comparable to that in background tissues.
Q2: I am observing high signal in the kidneys and liver. Is this expected?
A2: Yes, this is a consistent finding across multiple studies. The high uptake in the kidneys and liver is a known characteristic of [¹⁸F]this compound's biodistribution and is not necessarily indicative of an experimental error. The evaluation of primary clear cell renal cell carcinoma (ccRCC) lesions, for instance, is particularly challenging due to the high background activity in the normal kidney parenchyma.
Q3: Can I improve the tumor-to-background ratio by changing the imaging time point?
A3: Studies have investigated various imaging time points, up to 4 hours post-injection. However, at none of the observed time points was the tumor clearly distinguishable from the background, suggesting that altering the imaging window may not significantly improve the tumor-to-background ratio. Time-activity curves have shown that the tracer exhibits reversible ligand binding with peak activity concentration around 8 minutes post-injection, followed by washout.
Q4: Does [¹⁸F]this compound effectively target CAIX in vivo?
A4: While in vitro assays confirm that this compound can inhibit CAIX, the in vivo performance has been disappointing. Studies have concluded that [¹⁸F]this compound does not specifically accumulate in CAIX-expressing tumors in preclinical models. In a study with kidney cancer patients, while there was modest uptake in tumors, no correlation was found with CAIX and CAXII staining.
Q5: Is [¹⁸F]this compound more suitable for imaging metastatic lesions?
A5: There is some evidence to suggest that [¹⁸F]this compound may be more effective for visualizing metastatic lesions compared to primary tumors, particularly in clear cell renal cell carcinoma (ccRCC). Metastatic lesions were reportedly clearly visible on PET scans in a phase II pilot study.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| High background signal obscuring the tumor | This is an inherent property of [¹⁸F]this compound due to its biodistribution. | - Acknowledge the high background as a limitation of the tracer. - For renal tumors, co-register PET images with CT or MRI to better localize the tumor. - Focus on quantitative analysis (e.g., SUV, DVR) rather than relying solely on visual assessment. |
| Low or no detectable tumor uptake | - The tumor may not be expressing sufficient levels of CAIX. - Poor bioavailability of the tracer at the tumor site. | - Confirm CAIX expression in your tumor model using methods like Western blot or immunohistochemistry. - Be aware that in vivo accessibility of the tracer to the tumor can be a limiting factor. |
| Variability in biodistribution results | - Differences in animal models or patient populations. - Metabolism of the tracer. | - Ensure consistent experimental conditions. - Conduct metabolite analysis to determine the percentage of unmetabolized tracer at different time points. |
Quantitative Data Summary
Table 1: Inhibitory Constant (Ki) of this compound for Carbonic Anhydrases
| Carbonic Anhydrase Isoform | Ki (nM) |
| CAI | 168 |
| CAII | 13.4 |
| CAIX | 124 |
| CAXII | 61.3 |
Table 2: Biodistribution of [¹⁸F]this compound in HT29 Tumor-Bearing Mice (2 hours post-injection)
| Organ/Tissue | Percent Injected Dose per Gram (%ID/g) |
| Kidneys | > 30 |
| Ileum | > 30 |
| Colon | > 1 |
| Liver | > 1 |
| Bladder | > 1 |
| Stomach | > 1 |
| Tumor | In the same range as low-uptake organs |
Table 3: Imaging Results from a Phase II Pilot Study in ccRCC Patients
| Parameter | Value |
| Mean SUV (primary kidney lesions) | 2.55 |
| Mean SUV (histologically confirmed ccRCC) | 3.16 |
| Mean Distribution Volume Ratio (DVR) (kidney lesions) | 5.2 ± 2.8 |
Experimental Protocols
[¹⁸F]this compound PET/CT Imaging Protocol (Clinical)
This protocol is based on a phase II pilot study in patients with renal cell carcinoma.
-
Patient Preparation: Patients should rest for at least 30 minutes before injection of [¹⁸F]this compound. Patients are encouraged to void prior to imaging.
-
Radiotracer Injection: Administer approximately 5 mCi of [¹⁸F]this compound intravenously.
-
Dynamic Imaging: Perform dynamic PET imaging centered on the primary or metastatic lesion for the first 45 minutes post-injection.
-
Whole-Body Imaging: Acquire a whole-body PET/CT scan at 60 minutes post-injection.
-
Image Reconstruction: Reconstruct images using an appropriate algorithm (e.g., OSEM). Apply necessary corrections for attenuation, scatter, and decay.
-
Image Analysis: Generate time-activity curves from the dynamic scan. Calculate Standardized Uptake Values (SUV) and Distribution Volume Ratios (DVR) for quantitative analysis.
Preclinical Biodistribution Study Protocol
This protocol is adapted from a study using tumor-bearing mice.
-
Animal Model: Utilize appropriate tumor-bearing animal models (e.g., subcutaneous xenografts of U373 or HT29 cells in nude mice).
-
Radiotracer Injection: Inject [¹⁸F]this compound intravenously into the tail vein.
-
Tissue Harvesting: At predetermined time points (e.g., 2 and 4 hours post-injection), euthanize the animals.
-
Organ Collection: Dissect and collect organs and tissues of interest (e.g., tumor, blood, muscle, kidney, liver, spleen, stomach, intestines, heart, lungs, brain).
-
Gamma Counting: Weigh each tissue sample and measure the radioactivity using a gamma counter.
-
Data Analysis: Calculate the percent injected dose per gram (%ID/g) for each tissue.
Signaling Pathways and Experimental Workflows
VHL/HIF-1α/CAIX Signaling Pathway
Under normal oxygen conditions (normoxia), the von Hippel-Lindau (VHL) protein targets the alpha subunit of Hypoxia-Inducible Factor (HIF-1α) for degradation. In the low-oxygen (hypoxic) environment of a tumor, HIF-1α is stabilized and translocates to the nucleus, where it promotes the transcription of genes involved in cell survival and adaptation, including Carbonic Anhydrase IX (CAIX).
Caption: VHL/HIF-1α/CAIX signaling pathway in normoxic and hypoxic conditions.
Experimental Workflow for [¹⁸F]this compound PET Imaging
The following diagram illustrates a typical workflow for a preclinical or clinical PET imaging experiment with [¹⁸F]this compound.
Caption: A standard experimental workflow for [¹⁸F]this compound PET imaging studies.
Biodistribution Study Workflow
This diagram outlines the key steps in a preclinical biodistribution study for [¹⁸F]this compound.
Caption: Workflow for a preclinical biodistribution study of [¹⁸F]this compound.
References
- 1. [18F]this compound MicroPET Imaging and Biodistribution of Two In Vivo CAIX-Expressing Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Developments in Carbonic Anhydrase IX-Targeted Fluorescence and Nuclear Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PET/CT imaging of renal cell carcinoma with (18)F-VM4-037: a phase II pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: [¹⁸F]VM4-037 PET Imaging
Welcome to the technical support center for [¹⁸F]VM4-037, a positron emission tomography (PET) tracer for imaging Carbonic Anhydrase IX (CAIX) expression. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental outcomes and ensure high-quality PET imaging results.
Frequently Asked Questions (FAQs)
Q1: What is [¹⁸F]this compound and what is its mechanism of action?
A1: [¹⁸F]this compound is a radiolabeled small molecule inhibitor of Carbonic Anhydrase IX (CAIX).[1][2] CAIX is a transmembrane protein that is significantly upregulated in response to hypoxia, a common feature of solid tumors such as clear cell renal cell carcinoma (ccRCC).[1][3] The tracer binds to the active site of CAIX, allowing for the non-invasive visualization and quantification of CAIX expression using PET imaging.[4]
Q2: My PET images show very high uptake in the kidneys and liver, obscuring my ability to visualize tumors in the abdomen. Is this expected?
A2: Yes, this is a known characteristic of [¹⁸F]this compound biodistribution. Both preclinical and human studies have consistently shown high physiological uptake of the tracer in the kidneys and liver. This high background signal makes the evaluation of primary tumors in these organs challenging. However, the tracer has demonstrated excellent visualization of CAIX-positive metastatic lesions in other regions, such as lymph nodes, lungs, or the head and neck region, where background activity is lower.
Q3: I am seeing significant discrepancies in tracer metabolism between my preclinical mouse models and what is reported in human studies. Why is this happening?
A3: There is a significant species-dependent difference in the metabolism of [¹⁸F]this compound.
-
In mice , the tracer is rapidly metabolized. One study reported that at 45 minutes post-injection (p.i.), only about 43% of the tracer in plasma was the intact parent compound, with the rest being polar and apolar metabolites.
-
In humans , the tracer is much more stable. Studies in healthy volunteers have shown that over 98% of [¹⁸F]this compound remains unmetabolized in plasma 90 minutes after injection.
This difference is critical when translating preclinical findings to a clinical context. For preclinical studies, it is essential to perform metabolite analysis to accurately quantify the parent tracer available to bind to the target.
Q4: What are the typical Standardized Uptake Values (SUV) for tumors and key organs with [¹⁸F]this compound?
A4: SUV can vary based on the tumor type, level of CAIX expression, and imaging protocol. However, data from a phase II study in patients with kidney masses provides a reference.
| Tissue Type | Mean SUV | Notes |
| Primary Kidney Lesions (All Patients) | 2.55 | High background in normal kidney parenchyma makes visualization difficult. |
| Primary ccRCC Lesions (Confirmed) | 3.16 | Moderate signal uptake observed. |
| Metastatic Lesions | - | Clearly visible on PET with excellent visualization reported. |
| Normal Kidney Parenchyma | High | Contributes to challenges in imaging primary renal tumors. |
| Normal Liver | High | A primary route of clearance and biodistribution. |
Q5: Besides the kidneys and liver, what other organs show high physiological uptake?
A5: Preclinical biodistribution studies in mice have identified other organs with notable tracer accumulation. While not as high as the kidneys, significant uptake was observed in the ileum, colon, stomach, and bladder. This is important to consider when imaging abdominal or pelvic tumors to avoid misinterpretation of physiological uptake as malignant lesions.
Troubleshooting Guide
Issue 1: Poor Tumor-to-Background Ratio in Abdominal Imaging
| Potential Cause | Recommended Solution |
| High Physiological Uptake: Inherent high uptake of [¹⁸F]this compound in the liver and kidneys. | 1. Optimize Imaging Time: Perform dynamic imaging. Time-activity curves show peak activity around 8 minutes post-injection, followed by washout. Imaging at later time points (e.g., >60 min p.i.) may improve contrast as background tissues clear, though this needs to be balanced with tracer decay and metabolism (especially in preclinical models).2. Focus on Metastases: Leverage the tracer's strength in detecting metastatic disease outside of the abdomen where background is lower.3. Hybrid Imaging: Utilize PET/CT or PET/MRI. The anatomical information from CT/MRI is crucial for accurately localizing tumors adjacent to high-uptake organs. |
| Low CAIX Expression: The tumor may not express sufficient levels of Carbonic Anhydrase IX. | 1. Confirm Target Expression: If possible, confirm CAIX expression in tumor tissue via immunohistochemistry (IHC) or western blot from biopsy samples.2. Consider Alternative Tracers: If CAIX expression is low or absent, consider other PET tracers that target different biological pathways relevant to your tumor model (e.g., FDG for glucose metabolism, FAPI for fibroblast activation). |
Issue 2: Inconsistent or Non-Quantifiable Results in Preclinical Studies
| Potential Cause | Recommended Solution |
| Rapid Tracer Metabolism: In rodents, rapid metabolism reduces the concentration of the parent [¹⁸F]this compound available for target binding, affecting signal quantification. | 1. Perform Metabolite Correction: It is critical to analyze plasma samples at multiple time points post-injection using techniques like HPLC to determine the fraction of intact parent tracer.2. Use Metabolite-Corrected Input Function: For kinetic modeling, use a metabolite-corrected arterial input function to accurately calculate binding parameters. This separates the signal from the parent tracer versus its radiometabolites. |
| Variability in Animal Models: Differences in animal strain, age, or diet can influence tracer metabolism and biodistribution. | 1. Standardize Protocols: Ensure strict standardization of animal handling, diet, and housing conditions.2. Establish Baseline: Characterize the biodistribution and metabolism of [¹⁸F]this compound in a cohort of control animals before beginning intervention studies. |
Visual Guides & Workflows
Logical Workflow: Troubleshooting Poor Image Contrast
Caption: Troubleshooting workflow for low contrast in [¹⁸F]this compound PET images.
Experimental Workflow: Preclinical PET Imaging & Analysisdot
References
- 1. [18F]this compound MicroPET Imaging and Biodistribution of Two In Vivo CAIX-Expressing Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biodistribution and Radiation Dosimetry of the Carbonic Anhydrase IX Imaging Agent [18F]VM4–037 determined from PET/CT Scans in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New Developments in Carbonic Anhydrase IX-Targeted Fluorescence and Nuclear Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: VM4-037 PET Scan Imaging
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the VM4-037 PET tracer. The following sections address common issues that may lead to poor scan resolution and offer potential solutions.
Troubleshooting Poor this compound PET Scan Resolution
Poor image resolution can arise from a variety of factors, including patient-specific variables, technical parameters during acquisition, and data processing steps. This guide provides a structured approach to identifying and resolving common issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor PET scan resolution?
A1: Poor PET scan resolution is often multifactorial. The most common causes include patient motion, improper scanner calibration, and artifacts arising from various sources.[1][2][3] Factors related to the scanner itself, such as detector performance and the reconstruction algorithms used, also play a significant role.[4] Additionally, low injected activity or short acquisition times can lead to noisy images, which are perceived as having poor resolution.[5]
Q2: How can patient motion affect my this compound PET scan and how can I minimize it?
A2: Patient motion during the scan is a significant cause of image blurring and artifacts, leading to reduced resolution. Respiratory motion is a particularly prevalent issue in PET/CT imaging, causing misregistration between the PET and CT data. This mismatch can lead to inaccurate attenuation correction and flawed standardized uptake values (SUVs).
To minimize motion artifacts:
-
Ensure the patient is comfortable and well-instructed to remain still.
-
Use immobilization devices where appropriate.
-
For thoracic and abdominal imaging, respiratory gating techniques can be employed to acquire data during specific phases of the breathing cycle.
Q3: My images show unusual "hot" or "cold" spots that don't seem to be related to the biology. What could be the cause?
A3: These are likely artifacts. Common sources of artifacts in PET/CT imaging include:
-
Metallic implants: Dental fillings, prosthetics, or chemotherapy ports can cause high photon absorption, leading to streak artifacts on the CT image and an overestimation of PET activity, creating false "hot" spots.
-
Contrast media: The use of CT contrast agents can affect the accuracy of attenuation correction.
-
Truncation artifacts: This occurs when parts of the patient's body are outside the CT field of view but within the PET field of view, leading to an underestimation of tracer uptake in the peripheral regions. This is more common in larger patients or when a patient's arms are down.
Reviewing non-attenuation-corrected (NAC) images can help determine if these spots are true uptake or artifacts, as NAC images are not susceptible to these particular issues.
Q4: The resolution in my this compound scan of the kidneys is particularly poor, making it difficult to delineate the tumor. Why is this and what can be done?
A4: This is a known challenge with this compound. The tracer targets Carbonic Anhydrase IX (CA-IX), which is highly expressed in clear cell renal cell carcinoma, but there is also high physiological uptake of the tracer in the normal kidney parenchyma. This high background activity in the surrounding healthy kidney tissue can make it difficult to distinguish the tumor, effectively reducing the apparent resolution.
While this is an inherent characteristic of the tracer's biodistribution, the following may help:
-
Fused Imaging: Viewing the PET images in conjunction with the corresponding CT or MRI scans is crucial for localizing tumors within the kidney.
-
Dynamic Imaging: Acquiring dynamic scans and analyzing the time-activity curves can help differentiate tumor tissue from normal tissue based on their tracer uptake and washout kinetics.
Q5: What routine quality control checks should be performed to ensure optimal PET scanner performance?
A5: A comprehensive quality assurance program is essential for reliable PET imaging. This should include:
-
Daily Quality Control: This typically involves a short scan to check the system's operational status and identify any immediate hardware or software issues. Reviewing the daily quality control sinograms can help detect non-uniformities.
-
Periodic Recalibration: Regular recalibration of the scanner is necessary to ensure accurate normalization of the data.
-
Performance Testing: Additional tests for spatial resolution, count rate performance, and sensitivity should be conducted periodically according to the manufacturer's recommendations.
For multicenter clinical studies, it is highly recommended that all PET scanners are accredited by an independent organization to ensure harmonization of scanner performance.
Quantitative Data and Experimental Protocols
This compound PET/CT Imaging Parameters from a Phase II Pilot Study
The following table summarizes the imaging parameters used in a phase II clinical trial of 18F-VM4-037 in patients with renal cell carcinoma.
| Parameter | Value |
| Radiotracer Dose | Mean of 177.6 MBq (4.8 mCi) |
| Dynamic Imaging | First 45 minutes post-injection |
| Whole-Body Imaging | 60 minutes post-injection |
| PET/CT Scanners Used | Philips Gemini TF, Siemens Biograph PET mCT |
| CT Parameters | 120 kV, 60 mAs |
| Mean SUV in Primary ccRCC Lesions | 3.16 |
| Mean SUV in Normal Kidney | 35.4 |
Experimental Protocol: General PET/CT Scan Workflow
The following diagram outlines a typical workflow for a preclinical or clinical PET/CT imaging study.
Caption: General experimental workflow for a PET/CT scan.
Diagrams
Troubleshooting Logic for Poor PET Scan Resolution
This diagram provides a decision-making framework for troubleshooting poor PET scan resolution.
Caption: A decision tree for troubleshooting poor PET scan resolution.
Simplified Signaling Context for this compound Target
This compound is a tracer that targets Carbonic Anhydrase IX (CA-IX). The expression of CA-IX is often upregulated in response to tumor hypoxia.
Caption: Simplified pathway showing the upregulation of CA-IX, the target of this compound.
References
- 1. tech.snmjournals.org [tech.snmjournals.org]
- 2. tech.snmjournals.org [tech.snmjournals.org]
- 3. Artefacts of PET/CT images - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medical physics - Factor that effect resolution in CT and PET - Physics Stack Exchange [physics.stackexchange.com]
- 5. Influences on PET Quantification and Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of VM4-037 injection and uptake time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VM4-037. The information is designed to address specific issues that may be encountered during experimental procedures.
Troubleshooting Guides
This section provides solutions to common problems that may arise during in vivo and in vitro experiments with this compound.
Issue 1: Low Tumor-to-Background Ratio in PET/CT Imaging
| Potential Cause | Recommended Solution |
| Suboptimal Imaging Time: Imaging too early or too late can result in a poor signal-to-noise ratio. | Based on clinical trial data, dynamic imaging is recommended for the first 45 minutes post-injection, with whole-body static imaging performed at 60 minutes post-injection.[1][2][3] The peak tumor activity of 18F-VM4-037 has been observed at approximately 8 minutes post-injection, followed by a washout period.[2][3] Consider acquiring dynamic images to capture this peak uptake. |
| Low CA-IX Expression in the Tumor Model: this compound targets carbonic anhydrase IX (CA-IX). If the tumor model has low or heterogeneous CA-IX expression, the signal will be weak. | Confirm CA-IX expression in your tumor model using immunohistochemistry (IHC) or Western blot before initiating imaging studies. |
| High Background Uptake: Preclinical studies have shown high uptake of [18F]this compound in the kidneys, ileum, colon, liver, stomach, and bladder. This can obscure the tumor signal, especially for primary renal tumors. | For renal tumors, co-registration with CT is essential for accurate localization. Ensure the bladder is voided before imaging to reduce background signal in the pelvic region. For preclinical models, careful selection of the tumor implantation site may be necessary. |
| Improper Radiotracer Formulation or Administration: Issues with the synthesis or injection of 18F-VM4-037 can affect its biodistribution. | Ensure proper quality control of the radiotracer before injection. Verify the injected dose and ensure a clean intravenous injection to avoid subcutaneous retention of the tracer. |
Issue 2: High Variability in In Vitro Cellular Uptake Assays
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding Density: Variations in the number of cells per well will lead to inconsistent uptake results. | Ensure a uniform cell suspension and accurate cell counting before seeding. Allow cells to adhere and reach a consistent confluency (e.g., 70-95%) before starting the uptake experiment. |
| Inefficient Washing Steps: Residual extracellular this compound can artificially inflate uptake measurements. | Wash cells rapidly and thoroughly with ice-cold phosphate-buffered saline (PBS) to stop the uptake process and remove unbound tracer. |
| Suboptimal Incubation Time: The optimal uptake time may vary between cell lines. | Perform a time-course experiment to determine the optimal incubation time for your specific cell line. Measure uptake at several time points (e.g., 5, 15, 30, 60 minutes). |
| Cellular Stress: Factors like temperature fluctuations or changes in pH can affect cellular uptake mechanisms. | Maintain a constant temperature (e.g., 37°C) and pH (e.g., 7.4) during the incubation period. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal injection-to-imaging time for this compound in preclinical and clinical studies?
A1: In clinical studies involving patients with renal cell carcinoma, dynamic PET/CT imaging is typically performed for the first 45 minutes immediately following the injection of 18F-VM4-037. Whole-body static images are then acquired at 60 minutes post-injection. The peak activity concentration in tumors has been observed at 8 minutes post-injection.
Q2: What are the expected Standardized Uptake Values (SUVs) for tumors with this compound?
A2: In a phase II clinical trial, the mean SUV for primary kidney lesions was 2.55 in all patients. For patients with histologically confirmed clear cell renal cell carcinoma (ccRCC), the mean SUV was 3.16. Metastatic lesions have also been clearly visualized with 18F-VM4-037.
Q3: How does this compound target tumor cells?
A3: this compound is a small molecule inhibitor of carbonic anhydrase IX (CA-IX) and also binds to carbonic anhydrase XII (CA-XII). CA-IX is a transmembrane protein that is highly overexpressed in many types of tumors, particularly in clear cell renal cell carcinoma, often as a result of hypoxia.
Q4: What is the underlying signaling pathway of this compound's target, CA-IX?
A4: CA-IX expression is primarily regulated by hypoxia through the hypoxia-inducible factor-1α (HIF-1α) pathway. Under hypoxic conditions, HIF-1α stabilizes and translocates to the nucleus, where it induces the transcription of CA-IX. CA-IX then contributes to the regulation of intracellular and extracellular pH, which is crucial for tumor cell survival and proliferation.
Experimental Protocols
In Vivo PET/CT Imaging Protocol with 18F-VM4-037
This protocol is a generalized procedure based on clinical trial methodologies.
-
Animal/Patient Preparation:
-
Fast the subject for at least 4-6 hours prior to the scan to reduce background signal.
-
Ensure adequate hydration.
-
Have the subject rest for at least 30 minutes before injection of 18F-VM4-037.
-
Encourage the subject to void their bladder immediately before imaging.
-
-
Radiotracer Administration:
-
Administer 18F-VM4-037 via a bolus intravenous injection.
-
-
PET/CT Imaging:
-
Begin dynamic PET imaging of the region of interest immediately after injection and continue for 45 minutes.
-
Acquire a whole-body static PET scan at 60 minutes post-injection.
-
Perform a low-dose CT scan for attenuation correction and anatomical localization.
-
-
Data Analysis:
-
Reconstruct PET images using an appropriate algorithm.
-
Draw regions of interest (ROIs) on the tumor and other relevant tissues.
-
Calculate Standardized Uptake Values (SUVs) and, for dynamic scans, consider kinetic modeling to determine parameters like the Distribution Volume Ratio (DVR).
-
In Vitro Cellular Uptake Assay Protocol
This is a general protocol that should be optimized for your specific cell line and experimental conditions.
-
Cell Culture:
-
Seed cells in a 24- or 96-well plate at a predetermined density to achieve near-confluence on the day of the experiment.
-
Incubate cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO2.
-
-
Uptake Experiment:
-
On the day of the assay, aspirate the growth medium and wash the cells once with pre-warmed assay buffer (e.g., HBSS-HEPES, pH 7.4).
-
Add fresh assay buffer to each well. For competition studies, add the competing compound or inhibitor at this stage and incubate for 30 minutes.
-
Initiate the uptake by adding 18F-VM4-037 to each well.
-
Incubate the plate for a predetermined time (e.g., 5, 15, 30, 60 minutes) at 37°C with gentle agitation.
-
-
Stopping the Uptake and Cell Lysis:
-
To stop the uptake, rapidly wash the cells three times with ice-cold PBS.
-
Lyse the cells by adding a suitable lysis buffer (e.g., a solution containing a solubilizing agent).
-
-
Quantification:
-
Transfer the cell lysate to counting tubes.
-
Measure the radioactivity in a gamma counter.
-
Determine the protein concentration in each well to normalize the uptake data (e.g., using a Bradford or BCA assay).
-
Express the results as a percentage of the added dose per milligram of protein.
-
Quantitative Data Summary
Table 1: In Vivo Uptake of 18F-VM4-037 in Human Subjects
| Parameter | Value | Reference |
| Peak Tumor Activity Concentration | 8 minutes post-injection | |
| Mean SUV (Primary Kidney Lesions) | 2.55 | |
| Mean SUV (ccRCC Primary Lesions) | 3.16 | |
| Mean Distribution Volume Ratio (DVR) | 5.2 ± 2.8 |
Visualizations
Caption: Workflow for a typical in vivo PET/CT imaging experiment using this compound.
Caption: General workflow for an in vitro cellular uptake assay with this compound.
Caption: Simplified signaling pathway of Carbonic Anhydrase IX (CA-IX) and the inhibitory action of this compound.
References
Technical Support Center: Image Analysis for VM4-037 Uptake Quantification
Welcome to the technical support center for image analysis software used in quantifying VM4-037 uptake. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its uptake quantified?
A1: this compound is a radiotracer, specifically a small molecule inhibitor of carbonic anhydrase IX (CA-IX) labeled with fluorine-18 for use in Positron Emission Tomography (PET) imaging.[1] CA-IX is a protein that is often overexpressed in hypoxic tumors, such as clear cell renal cell carcinoma.[1][2] Quantifying the uptake of 18F-VM4-037 allows researchers to non-invasively assess the expression of CA-IX in tumors, which can be an indicator of tumor hypoxia and may have prognostic value.[2][3]
Q2: What type of software is suitable for analyzing this compound uptake images?
A2: The analysis of PET images, such as those generated with 18F-VM4-037, typically requires specialized medical image analysis software. Both commercial packages like HALO, Arivis Vision 4D, and Imaris, as well as open-source software like ImageJ/Fiji and RT_Image, can be utilized for this purpose. These platforms offer tools for image visualization, segmentation of regions of interest (e.g., tumors), and quantitative analysis.
Q3: What are the key quantitative metrics derived from 18F-VM4-037 PET scans?
A3: A primary metric for quantifying reversible radiotracer binding from dynamic PET scans is the Distribution Volume Ratio (DVR). The Logan graphical analysis is a common method used to calculate DVR from time-activity curve data. Another frequently used metric in clinical PET is the Standardized Uptake Value (SUV), which normalizes the measured radioactivity concentration to the injected dose and patient's body weight.
Q4: Can I use standard fluorescence microscopy techniques to quantify CA-IX expression?
A4: Yes, in addition to PET imaging with this compound, CA-IX expression can be quantified in tissue sections using immunofluorescence. This involves using a primary antibody specific to CA-IX followed by a fluorescently labeled secondary antibody. The fluorescence intensity within defined regions of interest can then be measured using image analysis software. However, this is an invasive method performed on biopsied or resected tissue, whereas 18F-VM4-037 PET imaging allows for non-invasive, in vivo quantification.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound uptake.
Image Acquisition & Pre-processing
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High background signal in PET images | High uptake of 18F-VM4-037 in normal tissues, particularly the kidneys and liver, can obscure the signal from adjacent tumors. | - For renal lesions, the high background in normal kidney parenchyma is a known challenge.- Ensure correct image registration and segmentation to carefully delineate the tumor from surrounding healthy tissue.- Consider dynamic imaging to analyze the tracer kinetics, which may help differentiate tumor uptake from background. |
| Image artifacts (e.g., blurring, misalignments) | - Patient motion during the PET/CT scan.- Misalignment between the PET and CT images used for attenuation correction. | - Ensure the patient is as still as possible during the scan.- Use motion correction algorithms if available in your analysis software.- Carefully inspect the co-registration of PET and CT images and perform manual adjustments if necessary. |
| Low signal-to-noise ratio | - Insufficient injected dose of the radiotracer.- Low sensitivity of the PET scanner.- Inappropriate image reconstruction parameters. | - Adhere to the recommended injection dose range (e.g., 129.5-185 MBq or 3.5-5 mCi).- Use appropriate image reconstruction algorithms (e.g., OSEM with a suitable number of iterations and subsets) to optimize image quality. |
Image Analysis & Quantification
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inaccurate tumor segmentation | - Poor image contrast between the tumor and surrounding tissue.- Diffuse tracer uptake at the tumor margins.- Operator variability in manual segmentation. | - Utilize software with semi-automated or automated segmentation tools based on intensity thresholds or edge detection.- If performing manual segmentation, have the same operator analyze all images in a study to ensure consistency.- Use anatomical imaging (CT or MRI) to guide the delineation of the tumor boundaries. |
| Bias in Logan graphical analysis | - Noise in the PET data can introduce a negative bias in the estimated DVR.- The assumption of reversible binding may not hold true in all cases. | - Ensure a sufficient number of data points are included in the linear regression part of the plot.- Some studies suggest that a longer scan duration may be necessary to obtain unbiased estimates.- Consider using alternative kinetic modeling approaches if the Logan plot assumptions are not met. |
| Variability in fluorescence quantification | - Photobleaching: The fluorescent signal fades upon exposure to excitation light.- Background fluorescence: Autofluorescence from the tissue or non-specific antibody binding can increase background noise.- Detector saturation: The signal is too bright for the detector, leading to loss of quantitative information. | - Photobleaching: Minimize exposure time and use anti-fade mounting media.- Background: Include a "no primary antibody" control to assess non-specific binding and subtract the average background intensity from your measurements.- Saturation: Adjust the detector gain or laser power to ensure the signal is within the dynamic range of the detector. |
Experimental Protocols
18F-VM4-037 PET/CT Imaging Protocol
This protocol is a summary of the methodology used in a phase II clinical trial for imaging renal cell carcinoma.
-
Patient Preparation:
-
Patients should rest for a minimum of 30 minutes before the injection of 18F-VM4-037.
-
Patients are encouraged to void before the imaging session begins.
-
-
Radiotracer Injection:
-
An intravenous (IV) bolus injection of 168.72 MBq (4.56 mCi) on average (range: 129.5-185 MBq or 3.5-5 mCi) of 18F-VM4-037 is administered.
-
-
PET/CT Scanning:
-
Dynamic Scan: A 45-minute dynamic scan is initiated at the time of injection, centered on the primary lesion. The scan consists of frames with increasing duration (e.g., 4 x 30s, 8 x 60s, 10 x 120s, 3 x 300s).
-
Whole-body Scan: A whole-body scan is performed at 60 minutes post-injection, with a duration of 2 minutes per bed position.
-
Final Single Bed Position Scan: A final 10-minute scan of the initial lesion area is conducted immediately following the whole-body scan.
-
Low-dose CT scans are acquired for attenuation correction.
-
-
Image Reconstruction:
-
Raw PET data are reconstructed using an ordered subset expectation maximization (OSEM) algorithm (e.g., 3 iterations and 33 subsets).
-
Standard corrections for randoms, normalization, dead time, scatter, and attenuation are applied.
-
Quantitative Data Summary
The following table summarizes the quantitative uptake values of 18F-VM4-037 in a study of patients with clear cell renal cell carcinoma (ccRCC).
| Parameter | Value | Range |
| Mean Distribution Volume Ratio (DVR) in kidney lesions (n=9) | 5.2 ± 2.8 | 0.68 - 10.34 |
Visualizations
Workflow for Quantifying this compound Uptake
Caption: A flowchart of the this compound uptake quantification process.
Signaling Pathway (Logical Relationship)
Caption: The relationship between tumor hypoxia and PET signal from 18F-VM4-037.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Imaging carbonic anhydrase IX as a method for monitoring hypoxia-related radioresistance in preclinical head and neck cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo imaging and quantification of carbonic anhydrase IX expression as an endogenous biomarker of tumor hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing motion artifacts in dynamic VM4-037 PET imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing motion artifacts during dynamic VM4-037 PET imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are motion artifacts in PET imaging and why are they a problem?
A1: Motion artifacts in positron emission tomography (PET) imaging are distortions and inaccuracies in the final reconstructed images caused by patient or subject movement during the scan.[1][2] These artifacts can manifest as blurring, loss of image resolution, and incorrect localization of the radioactive tracer.[1] In dynamic PET studies, which involve acquiring data over a longer period to assess tracer kinetics, the risk and impact of motion are particularly high.[1][3] Motion can lead to misalignment between the PET emission data and the CT-based attenuation correction map, resulting in significant errors in the quantification of tracer uptake.
Q2: How does motion specifically affect the quantitative accuracy of dynamic PET data?
A2: Motion during a dynamic PET scan can severely compromise quantitative analysis. It can lead to the underestimation of tracer uptake values, such as the Standardized Uptake Value (SUV), and reduce the detectability of small lesions. For kinetic modeling, which is central to dynamic PET, inter-frame mismatch due to motion can seriously impact the estimation of physiological parameters. For example, even small movements can introduce large errors in the calculated Patlak slope (Ki), which represents the tracer uptake rate. Studies have shown that motion can cause changes in measured PET uptake signals ranging from 20% to 40%.
Q3: What are the common sources of motion in PET imaging?
A3: Motion in PET imaging can stem from various physiological sources, including respiration, cardiac activity, and involuntary or voluntary bulk patient movement. Respiratory motion is a significant factor, especially for imaging the thorax and upper abdomen, and can cause misalignments between PET and CT scans. In lengthy dynamic scans, subtle movements like swallowing, coughing, or general restlessness of the subject are common and can degrade image quality.
Q4: What is the difference between hardware-driven and data-driven motion correction?
A4: Hardware-driven motion correction techniques rely on external devices to track a subject's movement during the scan. Examples include respiratory belts, infrared cameras with markers, and electrocardiogram (ECG) gating for cardiac studies. These systems provide real-time motion information that can be used to either prospectively adjust the scan or retrospectively correct the data. Data-driven methods, on the other hand, extract motion information directly from the acquired PET data itself, without the need for external hardware. These techniques often use image registration algorithms to align different frames of the dynamic scan or track the center-of-mass of the tracer distribution.
Troubleshooting Guides
Issue 1: Blurring and loss of definition in the reconstructed dynamic this compound PET images.
-
Possible Cause: Subject movement during the emission scan (intrascan motion). This is a common issue in longer dynamic acquisitions.
-
Troubleshooting Steps:
-
Visual Inspection: Review the raw sinogram or list-mode data if available. A "smear" or "streaking" pattern can be indicative of motion.
-
Frame-by-Frame Review: Play the dynamic PET frames as a cinematic loop. Any sudden jumps or gradual drifts in the position of anatomical structures suggest inter-frame motion.
-
Post-Acquisition Correction:
-
Image Registration: Apply a frame-to-frame registration algorithm to align all dynamic frames to a reference frame (e.g., an early, high-statistic frame). This can correct for bulk body motion.
-
Data-Driven Gating: If respiratory motion is suspected, consider using a data-driven gating technique to bin the data into different respiratory phases and reconstruct a motion-averaged image.
-
-
Re-acquisition: In cases of severe motion, especially during critical early frames of the dynamic scan, re-imaging the subject may be the only viable option.
-
Issue 2: Areas of artificially high or low tracer uptake, particularly near tissue boundaries.
-
Possible Cause: Misalignment between the PET emission data and the CT attenuation map (misregistration). This is often caused by subject movement between the CT scan and the PET acquisition.
-
Troubleshooting Steps:
-
Check PET/CT Fusion: Overlay the CT and PET images and check for obvious anatomical mismatches. For example, is the outline of the kidney on the CT aligned with the corresponding uptake region on the PET?
-
Re-register PET and CT: Use image registration software to manually or automatically re-align the CT image to the PET data. After alignment, re-run the attenuation correction and image reconstruction process.
-
Review Non-Attenuation-Corrected (NAC) Images: Examine the NAC PET images. While not quantitatively accurate, they are not affected by CT-based artifacts. If an area of high uptake is present in the attenuation-corrected image but not in the NAC image, it is likely an artifact.
-
Issue 3: Inconsistent or noisy kinetic parameters (e.g., Ki, DVR) after Patlak or Logan analysis.
-
Possible Cause: Subtle, frame-to-frame motion that was not apparent on simple visual inspection is corrupting the time-activity curves (TACs). Even small motions can amplify errors in kinetic modeling.
-
Troubleshooting Steps:
-
Apply Motion Correction Prior to Modeling: Implement a robust motion correction workflow (such as frame-to-frame registration) on the dynamic PET data before generating time-activity curves and performing kinetic analysis.
-
Evaluate TAC Quality: Plot the time-activity curves for various regions of interest. Unusually noisy or erratic data points, especially in later time frames, can be a sign of motion contamination.
-
Use Integrated Motion Estimation: Some advanced reconstruction algorithms can estimate and correct for motion as part of the image reconstruction process itself, which can improve the accuracy of the resulting TACs.
-
Quantitative Data on Motion Artifacts
The following tables summarize the potential impact of motion on quantitative PET measurements, based on findings from various studies.
Table 1: Impact of Motion on Myocardial Blood Flow (MBF) Quantification
| Motion Amplitude | Global Absolute Average Deviation of MBF |
| 5 mm | 3.1% ± 1.8% |
| 20 mm | 7.3% ± 6.3% |
| (Data sourced from a study on cardiac 15O-water PET) |
Table 2: General Impact of Motion Correction on PET Quantification
| Correction Method | Effect on Quantitative Metric | Improvement Range |
| Respiratory Compensation | Increase in Contrast-to-Noise Ratio (CNR) | 19% - 190% |
| Respiratory Compensation | Increase in SUVpeak and SUVmax | 23.1% and 34.5% (average) |
| MR-based Motion Correction | Increase in PET uptake signal | 20% - 40% |
| (Data compiled from various oncologic and simultaneous PET/MR studies) |
Experimental Protocols
Detailed Methodology for Motion-Minimized Dynamic this compound PET/CT Imaging
This protocol is designed to minimize the occurrence of motion artifacts during a dynamic PET scan with the tracer 18F-VM4-037.
-
Subject Preparation:
-
Instruct the subject to rest for at least 30 minutes before tracer injection to ensure a stable physiological state.
-
Encourage the subject to void immediately before the scan to minimize discomfort and the need for movement.
-
Clearly explain the importance of remaining still throughout the entire scan duration.
-
-
Immobilization and Positioning:
-
Make the subject as comfortable as possible on the scanner bed using cushions and supports to minimize muscle tension and the urge to move.
-
Use appropriate immobilization devices (e.g., headrest, straps) as tolerated by the subject.
-
-
Acquisition Sequence:
-
CT Scan (for Attenuation Correction): Perform a low-dose CT scan over the desired imaging range (e.g., centered on the primary lesion). Instruct the subject to breathe shallowly during this short scan.
-
Dynamic PET Scan:
-
Administer an IV bolus injection of 18F-VM4-037 (typical dose: 130-185 MBq).
-
Begin the dynamic PET acquisition simultaneously with the injection.
-
The dynamic scan framing should be structured with shorter frames initially to capture the rapid tracer kinetics, followed by longer frames. A typical protocol is: 4x30s, 8x60s, 10x120s, 3x300s, for a total of 45 minutes.
-
-
Whole-Body PET Scan: Following the dynamic scan, a whole-body static scan may be performed (e.g., at 60 minutes post-injection).
-
-
Motion Correction Strategy (Recommended):
-
Respiratory Gating (if applicable): If the region of interest is in the thorax or upper abdomen, use a respiratory gating system (e.g., pressure belt) to monitor the breathing cycle.
-
Post-Hoc Image Registration: After acquisition, apply a 3D image registration algorithm to co-register all individual time frames of the dynamic PET scan to a single reference frame. This is crucial for correcting bulk body motion.
-
-
Reconstruction:
-
Reconstruct the PET data using an iterative algorithm like Ordered Subset Expectation Maximization (OSEM).
-
Apply all standard corrections: randoms, scatter, dead time, decay, and the motion-corrected CT-based attenuation map.
-
Visualizations
Caption: Workflow for identifying and addressing motion artifacts.
Caption: Simplified signaling pathway targeted by this compound.
Caption: Experimental workflow for a motion-corrected PET study.
References
Technical Support Center: Enhancing VM4-037 Signal in Low CA-IX Expressing Tumors
Welcome to the technical support center for VM4-037. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound for imaging and therapeutic applications. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address challenges related to achieving a robust signal, particularly in tumors with low expression of Carbonic Anhydrase IX (CA-IX).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule inhibitor of Carbonic Anhydrase IX (CA-IX).[1] When radiolabeled with Fluorine-18 ([18F]this compound), it serves as a positron emission tomography (PET) tracer for the non-invasive detection of CA-IX expressing tumors. CA-IX is a transmembrane protein that is often overexpressed in various solid tumors and is strongly induced by hypoxia (low oxygen levels), a common feature of the tumor microenvironment.[2] The underlying principle is that [18F]this compound will accumulate in tumors with high CA-IX expression, allowing for their visualization and quantification via PET imaging.
Q2: We are observing a weak [18F]this compound signal in our tumor model. What are the potential causes?
A2: A weak signal can stem from several factors:
-
Low CA-IX Expression: The most direct cause is a low density of the CA-IX target in the tumor tissue.
-
Poor Tracer Bioavailability: The injected tracer may not be efficiently reaching the tumor due to factors like rapid metabolism, clearance, or poor tumor perfusion.
-
High Background Signal: Non-specific uptake of [18F]this compound in surrounding tissues, particularly in the abdominal region (kidneys, liver, and ileum), can obscure the tumor signal, leading to a low tumor-to-background ratio.
-
Suboptimal Imaging Protocol: The timing of the PET scan post-injection and the image reconstruction parameters can significantly impact the detected signal.
Q3: How can we confirm if low CA-IX expression is the primary issue?
A3: Post-imaging validation of CA-IX expression in the tumor tissue is crucial. This can be achieved through:
-
Immunohistochemistry (IHC): Staining of tumor sections with a validated anti-CA-IX antibody allows for the visualization and semi-quantitative scoring of CA-IX expression.
-
Western Blotting: This technique can quantify the total amount of CA-IX protein in tumor lysates.
-
ELISA: A CA-IX ELISA can be used to quantify CA-IX protein levels in cell lysates.
-
Flow Cytometry: For cell suspensions, flow cytometry can determine the percentage of CA-IX positive cells.
Q4: Are there methods to increase CA-IX expression in our tumor models?
A4: Yes, since CA-IX expression is primarily regulated by the hypoxia-inducible factor (HIF-1), inducing a hypoxic tumor microenvironment can upregulate CA-IX. This can be achieved both in vitro and in vivo. For detailed procedures, please refer to the Experimental Protocols section.
Troubleshooting Guides
Issue 1: Weak Tumor Signal with Confirmed Low CA-IX Expression
If you have confirmed that your tumor model has inherently low CA-IX expression, the primary strategy is to attempt to increase the target expression.
Troubleshooting Steps:
-
Induce Tumor Hypoxia:
-
In Vitro: Culture tumor cells in a hypoxic chamber (e.g., 0.1-1% O2) for 24-72 hours prior to the experiment.
-
In Vivo: For preclinical models, consider strategies to induce tumor hypoxia. One approach is the administration of agents that modulate tumor blood flow, though this requires careful optimization. Another consideration is the use of tumor models known to develop significant hypoxic regions.
-
-
Pharmacological Upregulation of HIF-1α:
-
Investigate the use of small molecules that stabilize HIF-1α under normoxic conditions. This can lead to the downstream expression of CA-IX.
-
Issue 2: Weak Tumor Signal Despite Moderate to High CA-IX Expression
If CA-IX expression is adequate, the issue may lie with tracer delivery or the imaging protocol itself.
Troubleshooting Steps:
-
Optimize Tracer Administration and Imaging Window:
-
Ensure accurate intravenous injection of the full [18F]this compound dose.
-
Perform dynamic PET imaging or static scans at multiple time points post-injection to determine the optimal window for maximal tumor-to-background contrast. Studies have shown that peak activity concentration can occur early, followed by washout.
-
-
Enhance Tumor Perfusion:
-
Poor blood flow to the tumor can limit tracer delivery. Consider co-administration of vasoactive agents that can transiently increase tumor perfusion. This requires careful dose and timing optimization to avoid systemic effects.
-
-
Improve Image Reconstruction Parameters:
-
Utilize advanced reconstruction algorithms like Ordered Subsets Expectation Maximization (OSEM) with Time-of-Flight (TOF) and Point Spread Function (PSF) modeling to improve signal-to-noise ratio.
-
Optimize post-reconstruction filtering to reduce noise without excessively blurring the tumor signal.
-
Issue 3: High Background Signal Obscuring Tumor Uptake
[18F]this compound is known to have high physiological uptake in the kidneys, liver, and gastrointestinal tract, which can be particularly problematic for imaging abdominal tumors.
Troubleshooting Steps:
-
Optimize Patient/Animal Preparation:
-
Ensure adequate hydration to promote clearance of the tracer through the urinary system, which may help reduce bladder signal.
-
-
Delayed Imaging:
-
Acquiring images at later time points (e.g., 2-4 hours post-injection) may allow for some clearance of the tracer from background tissues, potentially improving the tumor-to-background ratio. However, this needs to be balanced with the radioactive decay of 18F.
-
-
Pharmacological Modulation of Background Uptake:
-
While not yet established for [18F]this compound, research into agents that can selectively reduce tracer uptake in organs like the liver and kidneys is an active area. This would require significant validation for your specific model.
-
-
Advanced Image Analysis:
-
Utilize co-registration with anatomical imaging (CT or MRI) to accurately delineate the tumor boundaries and separate its signal from that of adjacent organs.
-
Employ kinetic modeling of dynamic PET data to better differentiate specific tumor uptake from non-specific background accumulation.
-
Quantitative Data Summary
The following tables summarize quantitative data on [18F]this compound uptake in various preclinical and clinical settings.
Table 1: Preclinical [18F]this compound Tumor Uptake in Different Tumor Models
| Tumor Model | CA-IX Expression Level | Mean Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio | Reference |
| HT-29 (human colorectal adenocarcinoma) | High | ~0.8 - 2.3 | ~4-5 | |
| U373 (human glioblastoma) | Moderate | Not significantly higher than background | ~1 | |
| SK-RC-52 (human renal cell carcinoma) | High | ~26.0 (at 1h) | 68.4 (at 24h) |
Table 2: Clinical [18F]this compound Uptake in Renal Cell Carcinoma (RCC)
| Lesion Type | Mean SUV | SUV Range | Reference |
| Primary ccRCC Lesions | 3.16 | 0.58 - 4.23 | |
| Metastatic ccRCC Lesions | 5.92 | - | |
| All Primary Kidney Lesions | 2.55 | - |
SUV: Standardized Uptake Value ccRCC: Clear Cell Renal Cell Carcinoma
Experimental Protocols
Protocol 1: In Vitro Induction of CA-IX Expression via Hypoxia
Objective: To increase CA-IX expression in tumor cell lines for subsequent experiments.
Materials:
-
Tumor cell line of interest (e.g., HT-29, HeLa)
-
Complete cell culture medium
-
Hypoxic chamber or incubator capable of maintaining 0.1-1% O2, 5% CO2
-
Optional: Cobalt chloride (CoCl2)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., plates, flasks) and allow them to adhere overnight under normoxic conditions (21% O2, 5% CO2).
-
Induction of Hypoxia:
-
Gas-induced Hypoxia: Place the culture vessels in a pre-equilibrated hypoxic chamber at 37°C for 24 to 72 hours. The duration should be optimized for your specific cell line.
-
Chemical Hypoxia (using CoCl2): Prepare a fresh stock solution of CoCl2 in sterile water. Add CoCl2 to the cell culture medium to a final concentration of 100-150 µM. Incubate the cells for 24 hours under normoxic conditions. Note: CoCl2 is a chemical mimic of hypoxia and may have other cellular effects.
-
-
Verification of CA-IX Upregulation: After the incubation period, harvest the cells and assess CA-IX expression using Western blotting, ELISA, or flow cytometry as described in the FAQs.
Protocol 2: Post-Imaging Immunohistochemical (IHC) Validation of CA-IX Expression
Objective: To correlate the [18F]this compound PET signal with the actual CA-IX protein expression in the tumor tissue.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Primary antibody against CA-IX (e.g., M75)
-
Appropriate secondary antibody and detection system (e.g., HRP-conjugated secondary antibody and DAB substrate)
-
Microscope
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the FFPE tissue sections in xylene and rehydrate through a graded series of ethanol solutions.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate buffer, pH 6.0).
-
Blocking: Block endogenous peroxidase activity and non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-CA-IX antibody at a predetermined optimal concentration and time.
-
Secondary Antibody and Detection: Apply the secondary antibody followed by the detection reagent according to the manufacturer's instructions.
-
Counterstaining, Dehydration, and Mounting: Counterstain with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a coverslip.
-
Image Analysis: Examine the slides under a microscope. Score the intensity and percentage of CA-IX positive tumor cells. This can then be correlated with the measured SUV from the PET scan of the corresponding tumor.
Visualizations
References
Validation & Comparative
Validating VM4-037 PET Imaging with Immunohistochemistry for Carbonic Anhydrase IX: A Comparative Guide
This guide provides a comprehensive comparison of [¹⁸F]VM4-037 positron emission tomography (PET) imaging with the gold-standard immunohistochemistry (IHC) for the detection of Carbonic Anhydrase IX (CA-IX), a key tumor-associated protein and hypoxia biomarker. The performance of [¹⁸F]this compound is critically evaluated against IHC and other imaging alternatives, supported by experimental data and detailed protocols for researchers in oncology and drug development.
Introduction to CA-IX and [¹⁸F]this compound
Carbonic Anhydrase IX (CA-IX) is a transmembrane enzyme that is strongly upregulated in response to hypoxic conditions in a wide range of solid tumors.[1][2][3] Its expression is primarily regulated by the Hypoxia-Inducible Factor 1-α (HIF-1α).[1][3] The role of CA-IX in promoting cancer cell survival by maintaining intracellular pH homeostasis makes it an attractive target for both therapeutic intervention and non-invasive imaging.
[¹⁸F]this compound is a small-molecule radiotracer developed for PET imaging of CA-IX expression. However, preclinical and clinical studies have raised questions about its specificity and utility, particularly for primary tumors in the abdomen due to high background signal. This guide aims to objectively present the available data to help researchers make informed decisions.
Quantitative Performance Comparison
The following tables summarize the quantitative data for [¹⁸F]this compound and compare it with immunohistochemistry and an alternative antibody-based imaging agent, Girentuximab (cG250).
Table 1: Binding Affinity and In Vivo Performance of CA-IX Imaging Agents
| Parameter | [¹⁸F]this compound | Alternative Agents ([¹²⁴I]I-girentuximab) | Data Source |
| Target | Carbonic Anhydrase IX (CA-IX) | Carbonic Anhydrase IX (CA-IX) | |
| Inhibitory Constant (Ki) for CA-IX | 124 nM | Not applicable (Antibody) | |
| Tumor Uptake (Preclinical, %ID/g) | Low, comparable to non-specific background | 14.8% ID/g at 72h post-injection | |
| Tumor-to-Background Ratio | Poor, could not distinguish tumor from background | Increased over time, clear delineation | |
| Mean SUV (Clinical, Primary ccRCC) | 3.16 | Not directly comparable |
Table 2: Biodistribution of [¹⁸F]this compound in Preclinical Models (2h post-injection)
| Organ | Percent Injected Dose per Gram (%ID/g) |
| Kidneys | > 30% |
| Ileum | > 30% |
| Liver | > 1% |
| Bladder | > 1% |
| Stomach | > 1% |
| Tumor | In the same range as low-uptake organs |
| Data sourced from studies on HT29 tumor-bearing animals. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings.
[¹⁸F]this compound PET Imaging Protocol (Preclinical)
-
Animal Model: U373 or HT29 tumor-bearing mice.
-
Radiotracer Administration: A bolus injection of 3.79 ± 0.55 MBq of [¹⁸F]this compound is administered via a lateral tail vein catheter.
-
Image Acquisition:
-
For the U373 tumor model, 15-minute emission scans are performed at 0, 120, and 240 minutes post-injection.
-
For the HT29 tumor model, 10-minute emission scans are performed at 30, 60, 90, and 120 minutes post-injection.
-
-
Image Correction: Scans are corrected for random counts, dead time, and decay.
[¹⁸F]this compound PET/CT Imaging Protocol (Clinical)
-
Patient Preparation: Patients are required to rest for at least 30 minutes before injection and are encouraged to void prior to imaging.
-
Radiotracer Administration: An intravenous bolus injection of approximately 168.72 MBq (4.56 mCi) of [¹⁸F]this compound is administered.
-
Imaging Schedule:
-
A dynamic scan of the primary lesion is performed for the first 45 minutes post-injection.
-
A whole-body scan is obtained at 60 minutes post-injection.
-
-
Image Reconstruction: Raw data are reconstructed using an ordered subset expectation maximization (OSEM) algorithm with corrections for randoms, normalization, dead time, scatter, and CT-based attenuation.
Immunohistochemistry (IHC) Protocol for CA-IX
-
Tissue Preparation: Tumors are surgically excised, and half of the tumor is snap-frozen in liquid nitrogen and cut into 5 µm sections. The other half is fixed in formalin and embedded in paraffin.
-
Staining Procedure:
-
Deparaffinized tissue sections are subjected to antigen retrieval.
-
Sections are incubated with a primary antibody against CA-IX (e.g., rabbit polyclonal anti-CAIX antibody, clone ab15086).
-
A secondary antibody and a detection system are used for visualization.
-
-
Scoring:
-
Staining Intensity: Scored on a scale from 0 (negative) to 3 (strong).
-
Percentage of Positive Cells: Scored based on the percentage of tumor cells stained (e.g., 0: <1%, 1: 1–10%, 2: 10–50%, 3: >50%).
-
Total Score: The product of the intensity and percentage scores, resulting in a score from 0 to 300.
-
Visualizing Pathways and Workflows
CA-IX Expression Pathway under Hypoxia
The following diagram illustrates the signaling cascade leading to the expression of CA-IX on the cell surface in a hypoxic tumor microenvironment.
References
- 1. Past, Present, and Future: Development of Theranostic Agents Targeting Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunohistochemical reevaluation of carbonic anhydrase IX (CA IX) expression in tumors and normal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imaging carbonic anhydrase IX as a method for monitoring hypoxia-related radioresistance in preclinical head and neck cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: VM4-037 and 89Zr-girentuximab for Carbonic Anhydrase IX Targeting
A detailed analysis for researchers, scientists, and drug development professionals in oncology.
This guide provides a comprehensive, data-driven comparison of two prominent agents targeting Carbonic Anhydrase IX (CAIX): the small molecule inhibitor VM4-037 and the radiolabeled monoclonal antibody 89Zr-girentuximab. Both agents leverage the overexpression of CAIX in various solid tumors, particularly clear cell renal cell carcinoma (ccRCC), for imaging and potential therapeutic applications. This comparison focuses on their distinct mechanisms, performance in preclinical and clinical settings, and the experimental protocols underpinning their evaluation.
At a Glance: Key Differences
| Feature | This compound | 89Zr-girentuximab |
| Modality | Small molecule inhibitor, used as a PET tracer ([18F]this compound) | Radiolabeled monoclonal antibody (girentuximab) |
| Target Binding | Binds to the active site of CAIX.[1] | Binds to an extracellular epitope of CAIX.[2] |
| Primary Application | Positron Emission Tomography (PET) imaging.[3] | PET/CT imaging and potential for radioimmunotherapy.[4] |
| Pharmacokinetics | Rapid clearance, allowing for same-day imaging.[3] | Slower clearance, requiring imaging several days post-administration. |
| Clinical Trial Status | Phase II trials completed. | Phase III (ZIRCON trial) completed for imaging. |
Mechanism of Action
Both this compound and 89Zr-girentuximab target Carbonic Anhydrase IX (CAIX), a transmembrane protein significantly overexpressed in hypoxic tumors. CAIX plays a crucial role in tumor progression by regulating intra- and extracellular pH, which promotes cancer cell survival, proliferation, and invasion.
This compound is a small molecule inhibitor that directly binds to the active site of the CAIX enzyme. When labeled with fluorine-18 ([18F]this compound), it functions as a PET tracer, allowing for the visualization of CAIX-expressing tumors. Its small size facilitates rapid distribution and clearance.
Girentuximab is a chimeric monoclonal antibody that specifically targets an extracellular domain of CAIX. When conjugated with Zirconium-89 (89Zr), it becomes a potent agent for PET/CT imaging. Beyond imaging, girentuximab's mechanism of action also includes antibody-dependent cell-mediated cytotoxicity (ADCC), where it flags CAIX-expressing cancer cells for destruction by immune cells like Natural Killer (NK) cells.
Signaling Pathway of CAIX in Cancer Progression
References
- 1. Preclinical evaluation and automated synthesis of [89Zr]ZrDFOSquaramide-girentuximab for diagnostic imaging of carbonic anhydrase IX positive tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. PET/CT imaging of renal cell carcinoma with 18F-VM4-037: a phase II pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [89Zr]Zr-girentuximab for PET–CT imaging of clear-cell renal cell carcinoma: a prospective, open-label, multicentre, phase 3 trial - UROONCO Kidney Cancer [kidney.uroonco.uroweb.org]
Lack of Direct Correlation Between VM4-037 SUVmax and CA-IX Expression: A Comparative Guide to CA-IX Targeted PET Tracers
For Immediate Release
A comprehensive review of available preclinical and clinical data reveals a lack of a direct quantitative correlation between the maximum standardized uptake value (SUVmax) of the positron emission tomography (PET) tracer [¹⁸F]VM4-037 and the expression levels of carbonic anhydrase IX (CA-IX). While [¹⁸F]this compound has been evaluated for imaging CA-IX, a key tumor-associated protein, studies suggest it may not be a reliable quantitative biomarker for its expression. This guide provides a comparative analysis of [¹⁸F]this compound and alternative CA-IX targeting PET tracers, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Introduction to CA-IX and PET Imaging
Carbonic anhydrase IX (CA-IX) is a transmembrane protein that is overexpressed in a variety of solid tumors, including clear cell renal cell carcinoma (ccRCC), and its expression is often associated with tumor hypoxia and poor prognosis. This makes CA-IX an attractive target for both therapeutic intervention and non-invasive imaging. PET imaging with radiolabeled tracers targeting CA-IX offers the potential to visualize tumor hypoxia, aid in patient stratification, and monitor treatment response.
[¹⁸F]this compound: Performance and Correlation with CA-IX
[¹⁸F]this compound is a small molecule inhibitor of carbonic anhydrases. Despite its design to target CA-IX, evidence for a quantitative correlation between its uptake in tumors and the level of CA-IX expression is limited.
A preclinical study involving two CA-IX-expressing human tumor models, U373 glioma and HT-29 colorectal cancer, found that [¹⁸F]this compound did not specifically accumulate in the tumors. The tracer uptake in tumor tissue was comparable to that in background tissues, indicating that it may not be suitable for detecting CA-IX in these models.
Furthermore, a phase II clinical trial of [¹⁸F]this compound in patients with ccRCC reported moderate signal uptake in primary tumors and good visualization of CA-IX positive metastases. However, the study noted that the evaluation of primary tumors was challenging due to high background uptake in the kidneys. Importantly, the authors stated that "no correlation was found with staining for CAIX and CAXII," although they suggested that larger studies were needed.
Comparative Analysis with Alternative CA-IX PET Tracers
Several alternative PET tracers targeting CA-IX have been developed and have shown a more direct correlation with CA-IX expression. These alternatives include antibody-based and other small molecule tracers.
| Radiotracer | Type | Cancer Model | Key Findings | Correlation with CA-IX Expression |
| [¹⁸F]this compound | Small Molecule | Preclinical (U373, HT29), Clinical (ccRCC) | Moderate uptake in ccRCC, but high kidney background. No specific accumulation in preclinical models. | No direct correlation reported. Preclinical and clinical studies found no correlation with CA-IX staining. |
| [¹²⁴I]I-cG250 | Monoclonal Antibody | Clinical (ccRCC) | High sensitivity and specificity for ccRCC detection. | Significant correlation between in vivo PET measurements and in vitro radioactivity in tumor tissue (Spearman ρ = 0.84-0.88, p < 0.000001)[1]. |
| [⁸⁹Zr]Zr-DFO-cG250 | Monoclonal Antibody | Preclinical (ccRCC) | Superior image quality compared to [¹²⁴I]I-cG250 due to better retention. | Demonstrates specific tumor targeting. |
| [⁶⁴Cu]XYIMSR-06 | Small Molecule | Preclinical (ccRCC) | High tumor uptake (19.3 %ID/g at 4h) and favorable tumor-to-kidney ratio. | Not explicitly quantified, but high specific uptake in CA-IX positive tumors. |
| [⁶⁸Ga]Ga-NY104 | Small Molecule | Clinical (ccRCC) | High diagnostic efficacy for metastatic ccRCC. | Tumor uptake was correlated with immunohistochemical staining results[2]. |
| [⁶⁸Ga]Ga-NYM046 | Small Molecule | Preclinical (ccRCC) | Higher tumor uptake corresponded to higher CAIX expression. | Strong positive correlation (R² = 0.8274) in a preclinical model. |
Experimental Protocols
[¹⁸F]this compound PET/CT Imaging Protocol (Human)
The following protocol is based on a phase II clinical trial[3]:
-
Patient Preparation: Patients are required to rest for at least 30 minutes before tracer injection and are encouraged to void prior to imaging.
-
Radiotracer Administration: An intravenous (IV) bolus injection of 129.5-185 MBq (3.5-5.0 mCi) of [¹⁸F]this compound is administered.
-
Imaging Acquisition:
-
Dynamic imaging of the region of interest is performed for the first 45 minutes post-injection.
-
Whole-body static imaging is obtained at 60 minutes post-injection.
-
-
Image Analysis: PET data is reconstructed and analyzed. Regions of interest (ROIs) are drawn around the tumor and other relevant tissues to calculate SUVmax.
Carbonic Anhydrase IX (CA-IX) Immunohistochemistry (IHC) Protocol
This is a generalized protocol for CA-IX staining in formalin-fixed, paraffin-embedded (FFPE) tissue sections:
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol to water.
-
Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed by immersing the slides in a retrieval buffer (e.g., citrate buffer, pH 6.0) and heating in a water bath or pressure cooker.
-
Blocking: Endogenous peroxidase activity is blocked with a hydrogen peroxide solution. Non-specific binding is blocked using a protein block solution.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody specific for CA-IX (e.g., clone M75) at a predetermined optimal dilution and incubation time.
-
Secondary Antibody and Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody is applied, followed by a chromogen such as diaminobenzidine (DAB) to visualize the antibody binding.
-
Counterstaining, Dehydration, and Mounting: Slides are counterstained with hematoxylin, dehydrated through graded ethanol and xylene, and coverslipped.
-
Scoring: CA-IX expression is typically scored based on the percentage of positive tumor cells and the intensity of the staining.
Visualizing the Methodologies
Below are diagrams illustrating the experimental workflows.
Figure 1: [18F]this compound PET/CT Imaging Workflow
Figure 2: CA-IX Immunohistochemistry Workflow
Signaling Pathway Context
The expression of CA-IX is primarily regulated by the hypoxia-inducible factor 1 (HIF-1) pathway. Understanding this pathway provides context for the rationale behind targeting CA-IX for tumor imaging.
Figure 3: Hypoxia-Induced CA-IX Expression Pathway
Conclusion
The available data strongly suggest that [¹⁸F]this compound SUVmax does not reliably correlate with CA-IX expression levels in tumors. While it may have utility in visualizing metastatic ccRCC, its high uptake in normal kidney tissue and lack of direct correlation with the target protein limit its application as a quantitative biomarker for CA-IX. In contrast, other tracers, particularly the antibody-based agent [¹²⁴I]I-cG250 and the small molecule [⁶⁸Ga]Ga-NYM046, have demonstrated a significant positive correlation between their uptake and CA-IX expression. For researchers and drug developers seeking to non-invasively quantify CA-IX expression, these alternative tracers appear to be more promising candidates. Further head-to-head comparison studies are warranted to definitively establish the optimal imaging agent for this important cancer biomarker.
References
- 1. Correlation of in vivo and in vitro measures of carbonic anhydrase IX antigen expression in renal masses using antibody 124I-cG250 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diagnostic efficacy of [68Ga]Ga-NY104 PET/CT to identify clear cell renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PET/CT imaging of renal cell carcinoma with 18F-VM4-037: a phase II pilot study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to VM4-037 Imaging and its Biopsy Cross-Validation in Renal Cell Carcinoma
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of VM4-037 with Alternative Imaging Agents for Clear Cell Renal Cell Carcinoma, Supported by Experimental Data.
This guide provides a detailed comparison of the imaging agent ¹⁸F-VM4-037 with other notable alternatives for the detection of clear cell renal cell carcinoma (ccRCC), focusing on their performance as validated by biopsy and histopathology. The content is structured to offer a clear overview of quantitative data, experimental protocols, and the underlying biological pathways.
Performance Comparison of CAIX-Targeting PET Imaging Agents
The following table summarizes the quantitative performance of ¹⁸F-VM4-037 and its key alternatives in clinical trials, with biopsy results serving as the gold standard.
| Imaging Agent | Type | Key Performance Metrics | Clinical Trial Phase |
| ¹⁸F-VM4-037 | Small Molecule Inhibitor | Mean SUV in ccRCC lesions: 3.16.[1][2] Mean Distribution Volume Ratio (DVR): 5.2 ± 2.8.[1] | Phase II |
| ⁸⁹Zr-girentuximab (TLX250-CDx) | Monoclonal Antibody | Sensitivity: 85.5%[3][4] Specificity: 87.0% Positive Predictive Value: 92.9% Negative Predictive Value: 75.2% | Phase III (ZIRCON trial) |
| ¹²⁴I-girentuximab | Monoclonal Antibody | Sensitivity: 86.2% Specificity: 85.9% | Phase III |
| ⁶⁸Ga-DPI-4452 (Debio 0328) | Peptide-based | High tumor uptake (SUVmax of 6.8-211.8 in a small patient cohort) | First-in-human study |
Experimental Protocols
This section details the methodologies employed in the clinical evaluation of ¹⁸F-VM4-037 and ⁸⁹Zr-girentuximab, providing a basis for understanding the data presented.
¹⁸F-VM4-037 PET/CT Imaging Protocol
A phase II pilot study established the protocol for imaging with ¹⁸F-VM4-037.
-
Patient Selection: Patients with kidney masses suspicious for ccRCC scheduled for surgery or biopsy were enrolled.
-
Radiotracer Administration: A single intravenous bolus injection of ¹⁸F-VM4-037 was administered.
-
Imaging Acquisition:
-
Dynamic PET imaging of the primary lesion was conducted for the first 45 minutes post-injection.
-
A whole-body PET/CT scan was performed at 60 minutes post-injection.
-
-
Histopathological Correlation: Tumors were surgically resected or biopsied within four weeks of imaging for histopathological confirmation and immunohistochemical analysis of Carbonic Anhydrase IX (CAIX) expression.
⁸⁹Zr-girentuximab PET/CT Imaging Protocol (ZIRCON Trial)
The phase III ZIRCON trial outlined a specific protocol for imaging with ⁸⁹Zr-girentuximab.
-
Patient Selection: Patients with an indeterminate renal mass (≤7 cm) suspicious for ccRCC and scheduled for nephrectomy were included.
-
Radiotracer Administration: A single intravenous dose of ⁸⁹Zr-girentuximab (37 MBq ± 10%; 10 mg of girentuximab) was administered.
-
Imaging Acquisition: An abdominal PET/CT scan was performed 5 days (± 2 days) after the injection.
-
Histopathological Correlation: Surgery was performed no later than 90 days after the administration of ⁸⁹Zr-girentuximab to obtain tissue for histopathologic diagnosis.
Visualizing the Molecular Target and Experimental Process
The following diagrams illustrate the biological pathway targeted by these imaging agents and the general workflow of their cross-validation with biopsy results.
Caption: VHL-HIF-1α-CAIX signaling pathway in normoxia and hypoxia.
Caption: Cross-validation workflow of imaging with biopsy results.
Discussion
The development of PET imaging agents targeting Carbonic Anhydrase IX (CAIX) represents a significant advancement in the non-invasive diagnosis of clear cell renal cell carcinoma. CAIX is a highly specific biomarker for ccRCC, as its expression is driven by the hypoxia-inducible factor 1-alpha (HIF-1α), which is often stabilized due to mutations in the von Hippel-Lindau (VHL) gene, a hallmark of this cancer subtype.
¹⁸F-VM4-037, a small molecule inhibitor, has shown promise in early clinical trials with good tumor uptake. However, its utility for primary renal lesions can be challenged by high background signal in the kidneys. In contrast, monoclonal antibody-based agents like ⁸⁹Zr-girentuximab and ¹²⁴I-girentuximab have demonstrated high sensitivity and specificity in larger phase III trials. The longer half-life of the radionuclides used with these antibodies allows for delayed imaging, which can improve tumor-to-background ratios.
The choice of imaging agent may depend on the clinical scenario. Small molecules like ¹⁸F-VM4-037 offer the advantage of same-day imaging, while antibody-based agents may provide clearer images of renal masses due to their longer circulation and retention. Newer peptide-based and small molecule agents are also emerging with the potential for high tumor uptake and favorable pharmacokinetics.
References
- 1. [64Cu]XYIMSR-06: A dual-motif CAIX ligand for PET imaging of clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PET/CT imaging of renal cell carcinoma with 18F-VM4-037: a phase II pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAIX-targeted PET imaging agents based on acetazolamide small molecule for clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detecting Clear Cell Renal Cell Carcinoma: Use of Zr-89 Girentuximab PET-CT Imaging - The ASCO Post [ascopost.com]
A Comparative Guide: VM4-037 PET/CT versus Contrast-Enhanced CT for the Diagnosis of Clear Cell Renal Cell Carcinoma
For Researchers, Scientists, and Drug Development Professionals
The accurate diagnosis of clear cell renal cell carcinoma (ccRCC), the most common subtype of kidney cancer, is paramount for appropriate patient management and the development of targeted therapies. While contrast-enhanced computed tomography (CECT) has long been the standard imaging modality, novel molecular imaging agents like ¹⁸F-VM4-037 for positron emission tomography/computed tomography (PET/CT) are emerging, targeting specific biological characteristics of tumors. This guide provides an objective comparison of VM4-037 PET/CT and CECT for the diagnosis of ccRCC, supported by available experimental data.
Executive Summary
Current evidence on the diagnostic performance of this compound PET/CT for primary ccRCC is limited to early-phase clinical trials, which do not yet provide robust diagnostic accuracy metrics comparable to the well-established data from meta-analyses of CECT studies. The primary challenge for this compound PET/CT in diagnosing primary ccRCC is the high physiological uptake of the tracer in the normal kidney parenchyma, which can obscure the tumor signal. However, this compound PET/CT shows promise in detecting metastatic ccRCC lesions. CECT remains a highly effective and widely used tool for diagnosing ccRCC, with strong data supporting its sensitivity and specificity.
Quantitative Data Comparison
Direct head-to-head comparative studies providing diagnostic accuracy metrics for this compound PET/CT versus CECT in a large patient cohort are not yet available. The following table summarizes the available data from separate studies.
| Parameter | This compound PET/CT | Contrast-Enhanced CT (CECT) | Source |
| Sensitivity | Data not available | 0.88 (95% CI: 0.83-0.91) | [1][2][3] |
| Specificity | Data not available | 0.82 (95% CI: 0.75-0.87) | [1][2] |
| Area Under the ROC Curve (AUC) | Data not available | 0.92 (95% CI: 0.89-0.94) | |
| Mean SUVprimary ccRCC | 3.16 | Not Applicable | |
| Mean SUVmetastatic lesions | 5.92 | Not Applicable |
Note: The data for this compound PET/CT is from a phase II pilot study with a small number of patients and focuses on tracer uptake values (SUV), not diagnostic accuracy. The CECT data is from a meta-analysis of 17 studies.
Signaling Pathway and Experimental Workflow
Carbonic Anhydrase IX (CA-IX) Expression in ccRCC
This compound is a small molecule radiotracer that targets Carbonic Anhydrase IX (CA-IX). CA-IX is a transmembrane protein that is highly overexpressed in the majority of ccRCCs due to the inactivation of the von Hippel-Lindau (VHL) tumor suppressor gene, a hallmark of this cancer type. The VHL protein, when functional, targets hypoxia-inducible factor (HIF) for degradation. In ccRCC, with VHL being inactive, HIF accumulates and drives the expression of downstream targets, including CA-IX. This makes CA-IX an attractive biomarker for imaging ccRCC.
CA-IX expression pathway in ccRCC.
Diagnostic Workflow for Suspected Renal Mass
The following diagram illustrates a simplified diagnostic workflow for a patient presenting with a suspected renal mass, incorporating both CECT and the investigational this compound PET/CT.
Diagnostic workflow for a suspected renal mass.
Experimental Protocols
¹⁸F-VM4-037 PET/CT Imaging
The protocol for ¹⁸F-VM4-037 PET/CT is based on a phase II pilot study.
-
Patient Population: Patients with suspected kidney masses scheduled for surgery or biopsy.
-
Radiotracer: ¹⁸F-VM4-037, a small molecule inhibitor of CA-IX.
-
Imaging Protocol:
-
Dynamic Imaging: Performed for the first 45 minutes post-injection of the radiotracer to assess the tracer kinetics.
-
Whole-Body Imaging: Obtained at 60 minutes post-injection for overall disease assessment.
-
-
Data Analysis: Tumor uptake is quantified using the Standardized Uptake Value (SUV). In the pilot study, the mean SUV for primary ccRCC lesions was 3.16.
-
Confirmation: Imaging findings are correlated with histopathology from surgically excised tumors or biopsies obtained within 4 weeks of imaging.
Contrast-Enhanced CT (CECT) Imaging
CECT is the established gold standard for renal mass imaging.
-
Patient Population: Patients with a suspected renal mass.
-
Protocol:
-
Non-Contrast Phase: To detect calcifications, fat, and hemorrhage and to provide a baseline for enhancement measurement.
-
Corticomedullary Phase (20-45 seconds post-injection): Demonstrates the vascularity of the renal cortex and renal tumors. ccRCC typically shows avid enhancement in this phase.
-
Nephrographic Phase (60-90 seconds post-injection): Provides optimal enhancement of the renal parenchyma, making it ideal for detecting and characterizing renal masses. ccRCC often shows a "washout" of contrast compared to the normal parenchyma.
-
Excretory Phase (>5 minutes post-injection): Useful for evaluating the collecting system.
-
-
Diagnostic Criteria for ccRCC: A key feature of ccRCC on CECT is avid arterial enhancement followed by a rapid washout of contrast in the nephrographic and excretory phases.
Discussion and Future Perspectives
The available data indicates that CECT is a robust and validated imaging modality for the diagnosis of ccRCC, with high sensitivity and specificity. Its ability to characterize the enhancement patterns of renal masses is crucial for differentiating ccRCC from other renal tumors and benign lesions.
¹⁸F-VM4-037 PET/CT is a promising investigational tool that leverages the specific molecular biology of ccRCC. While the initial pilot study demonstrated the feasibility of imaging CA-IX expression, it also highlighted a significant limitation for primary tumor diagnosis: high background uptake in the normal kidney, which can mask the tumor. This suggests that ¹⁸F-VM4-037 PET/CT might be more valuable in the context of metastatic disease, where the background signal is lower, or for assessing the overall CA-IX expression status of a patient's disease to guide targeted therapies.
For drug development professionals, the ability of this compound PET/CT to non-invasively determine CA-IX expression could be a valuable tool in patient selection for clinical trials of CA-IX targeting drugs and for monitoring treatment response.
References
Navigating Renal Mass Diagnosis: A Comparative Guide to VM4-037 and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate diagnosis of renal masses is a critical step in guiding appropriate patient management, distinguishing between benign lesions and malignant tumors, particularly the most common and aggressive subtype, clear cell renal cell carcinoma (ccRCC). This guide provides a comprehensive comparison of the diagnostic accuracy of VM4-037, a novel PET imaging agent, with established and emerging alternative diagnostic modalities. Experimental data is presented to support an objective assessment of each method's performance.
At a Glance: Comparing Diagnostic Tools for Renal Masses
The landscape of diagnostic tools for renal masses is evolving, with a shift towards non-invasive methods that can provide accurate characterization. Below is a summary of the performance of this compound and its key alternatives.
| Diagnostic Method | Target/Principle | Sensitivity | Specificity | Key Findings & Limitations |
| ¹⁸F-VM4-037 PET/CT | Carbonic Anhydrase IX (CA-IX) | Not explicitly reported for primary tumors | Not explicitly reported for primary tumors | Well-tolerated and effective for visualizing CA-IX positive metastases. However, high background uptake in the normal kidney parenchyma makes it challenging to evaluate primary ccRCC lesions.[1][2][3] |
| ⁸⁹Zr-girentuximab PET/CT | Carbonic Anhydrase IX (CA-IX) | 85.5% | 87.0% | A phase III trial (ZIRCON) demonstrated high accuracy for detecting ccRCC.[4][5] All PET-positive lesions in the trial were malignant. |
| Multiparametric MRI (mpMRI) | Tissue characteristics (e.g., vascularity, cellularity) | 78% - 95% | 58% - 80% | Can reasonably identify clear cell histology and may reduce the need for biopsies. Accuracy can vary based on the scoring criteria used. |
| CT-guided Biopsy | Histopathological analysis | 93.5% - 95.2% | ~61% - 82% | Considered a standard for diagnosis, offering high sensitivity for RCC. It is an invasive procedure with potential complications. |
| ¹⁸F-FDG PET/CT | Glucose metabolism | Low for primary RCC | Low for primary RCC | Limited utility for diagnosing primary RCC due to high renal excretion of FDG. More effective for detecting recurrent and metastatic disease. |
In-Depth Experimental Protocols
Understanding the methodologies behind the data is crucial for a comprehensive assessment. The following sections detail the experimental protocols for the key diagnostic methods discussed.
¹⁸F-VM4-037 PET/CT Imaging
The phase II pilot study of ¹⁸F-VM4-037 for imaging renal masses involved a specific protocol to assess its safety and efficacy.
-
Patient Population: The study enrolled patients with suspected renal masses scheduled for surgery.
-
Radiotracer Administration: Patients received an intravenous injection of ¹⁸F-VM4-037.
-
Imaging Protocol: Dynamic PET imaging of the kidneys was performed for the first 45 minutes post-injection, followed by a whole-body PET/CT scan at 60 minutes post-injection.
-
Image Analysis: The uptake of the radiotracer was measured using Standardized Uptake Values (SUVs). The mean SUV for primary kidney lesions and metastatic lesions was calculated.
-
Histopathological Correlation: The imaging findings were correlated with the histopathological results from the surgically removed tumor tissue, which served as the gold standard for diagnosis.
⁸⁹Zr-girentuximab PET/CT Imaging (ZIRCON Trial)
The phase III ZIRCON trial for ⁸⁹Zr-girentuximab established a robust protocol for its evaluation.
-
Patient Population: The trial included patients with an indeterminate renal mass suspicious for ccRCC who were scheduled for nephrectomy.
-
Radiotracer Administration: A single dose of ⁸⁹Zr-girentuximab was administered intravenously.
-
Imaging Protocol: Abdominal PET/CT imaging was performed 5 days (± 2 days) after the injection of the radiotracer.
-
Image Analysis: The PET/CT images were evaluated for the presence and intensity of radiotracer uptake in the renal mass.
-
Histopathological Correlation: The diagnostic performance (sensitivity and specificity) was determined by comparing the imaging findings with the histopathological diagnosis from three independent readers.
Multiparametric MRI (mpMRI)
Multiparametric MRI for renal mass characterization utilizes a combination of different MRI sequences to provide detailed anatomical and functional information.
-
Imaging Protocol: A typical mpMRI protocol for renal masses includes:
-
T2-weighted imaging to assess tissue composition.
-
T1-weighted in-phase and out-of-phase imaging to detect intracellular fat.
-
Diffusion-Weighted Imaging (DWI) to evaluate water diffusion and cellularity.
-
Dynamic Contrast-Enhanced (DCE) imaging to assess tumor vascularity and enhancement patterns.
-
-
Image Analysis: Radiologists use a standardized scoring system, such as the clear cell likelihood score (ccLS), to classify the probability of a renal mass being ccRCC based on its appearance across the different MRI sequences.
-
Histopathological Correlation: The diagnostic accuracy of mpMRI is determined by comparing the radiological diagnosis with the final histopathological findings.
CT-guided Biopsy
CT-guided percutaneous biopsy remains a cornerstone for the definitive diagnosis of renal masses.
-
Procedure: Under CT-fluoroscopic guidance, a coaxial needle is advanced to the periphery of the renal mass. Core biopsy samples and/or fine-needle aspiration samples are then obtained.
-
Sample Analysis: The collected tissue and cell samples are sent for histopathological and cytological analysis, respectively, to determine the tumor type and grade.
-
Accuracy Assessment: The sensitivity and specificity of the biopsy are calculated by comparing the biopsy results with the final pathology from the surgically resected tumor.
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
References
- 1. PET/CT imaging of renal cell carcinoma with (18)F-VM4-037: a phase II pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PET/CT imaging of renal cell carcinoma with 18F-VM4-037: a phase II pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. urotoday.com [urotoday.com]
- 5. Detecting Clear Cell Renal Cell Carcinoma: Use of Zr-89 Girentuximab PET-CT Imaging - The ASCO Post [ascopost.com]
Navigating Hypoxia: A Comparative Guide to Novel Carbonic Anhydrase IX Imaging Agents
For researchers, scientists, and drug development professionals, the visualization of tumor hypoxia is a critical step in understanding cancer biology and developing targeted therapies. Carbonic Anhydrase IX (CA-IX) has emerged as a key biomarker for hypoxia, and the development of novel imaging agents to detect its expression is a rapidly advancing field. This guide provides an objective comparison of the biodistribution profiles of several novel CA-IX imaging agents, supported by experimental data, to aid in the selection of the most suitable tools for preclinical and clinical research.
Understanding the Target: The CA-IX Hypoxia-Inducible Pathway
Carbonic Anhydrase IX is a transmembrane enzyme that is strongly induced by hypoxic conditions within solid tumors. Its expression is primarily regulated by the Hypoxia-Inducible Factor-1α (HIF-1α). Under low oxygen conditions, HIF-1α is stabilized and translocates to the nucleus, where it binds to hypoxia-response elements (HREs) in the promoter region of target genes, including the gene encoding for CA-IX. This leads to the increased expression of CA-IX on the cancer cell surface, making it an accessible target for imaging agents.[1][2]
Caption: Hypoxia-inducible pathway leading to CA-IX expression.
Comparative Biodistribution of Novel CA-IX Imaging Agents
The following tables summarize the quantitative biodistribution data for a selection of novel CA-IX imaging agents compared to more established agents. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g) at specified time points post-injection.
Small-Molecule PET/SPECT Agents
Small-molecule inhibitors, often based on sulfonamide scaffolds, offer the advantages of rapid tumor penetration and clearance from non-target tissues.
| Agent | Tumor Model | Tumor Uptake (%ID/g) | Muscle Uptake (%ID/g) | Tumor-to-Muscle Ratio | Time (p.i.) | Reference |
| [¹⁸F]F-labeled Cationic Sulfonamide (Compound 2) | Human colorectal cancer xenograft | 0.41 ± 0.06 | ~0.21 | 1.99 ± 0.25 | 1 h | [3] |
| [⁶⁸Ga]Ga-DOTA-AEBSA (monomer) | HT-29 colorectal tumor | 0.81 ± 0.15 | Not Reported | Not Reported | 1 h | [4] |
| [⁹⁹mTc]Tc-PHC-102 | Renal cell carcinoma SKRC-52 | ~22 | ~0.31 | ~70 | 3 h | [5] |
| [¹⁸F]F-AmBF₃-ABS | HT-29 tumor xenografts | 0.64 | Not Reported | Low | 1 h | |
| [¹⁸F]VM4-037 | Healthy Volunteers (Kidney Uptake) | Not Applicable | Not Reported | Not Applicable | 2.2 h |
Antibody-Based Imaging Agents
Monoclonal antibodies and their fragments provide high specificity and affinity for CA-IX, leading to excellent tumor retention.
| Agent | Tumor Model | Tumor Uptake (%ID/g) | Blood Uptake (%ID/g) | Tumor-to-Blood Ratio | Time (p.i.) | Reference |
| [¹²⁴I]I-girentuximab (cG250) | ccRCC xenografts (SK-RC-52) | 38.2 ± 18.3 | Not Reported | Not Reported | Not Specified | |
| [⁸⁹Zr]Zr-Df-cG250 | ccRCC xenografts (SK-RC-52) | 114.7 ± 25.2 | Not Reported | Not Reported | Not Specified | |
| [¹¹¹In]In-DTPA-cG250-F(ab')₂ | HNSCC xenograft | 3.0 | Not Reported | Not Reported | 24 h | |
| [¹¹¹In]In-DTPA-ZCAIX:2 (Affibody) | HNSCC xenograft | 0.32 | Not Reported | Not Reported | 4 h |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
In Vivo Biodistribution Studies
A standardized workflow is typically followed for assessing the biodistribution of novel imaging agents.
Caption: General workflow for a preclinical biodistribution study.
1. Animal Models: Studies typically utilize immunodeficient mice (e.g., BALB/c nude or SCID) bearing subcutaneously implanted human tumor xenografts known to express CA-IX, such as HT-29 (colorectal cancer) or SK-RC-52 (clear cell renal cell carcinoma). Tumor growth is monitored, and studies commence when tumors reach a predetermined size.
2. Radiotracer Administration: The novel imaging agent, radiolabeled with a suitable isotope (e.g., ¹⁸F, ⁶⁸Ga, ⁹⁹mTc, ¹¹¹In, ¹²⁴I, ⁸⁹Zr), is administered to the tumor-bearing mice, typically via intravenous injection into the tail vein.
3. Imaging and Biodistribution Analysis: At various time points post-injection (p.i.), animals may undergo non-invasive imaging using PET/CT or SPECT/CT scanners to visualize the localization of the agent. For quantitative biodistribution, animals are euthanized at specific time points. Tumors, blood, and major organs are collected, weighed, and the radioactivity in each sample is measured using a gamma counter. The uptake in each tissue is then calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
In Vitro Binding Assays
To confirm the specificity of the novel agents for CA-IX, in vitro binding assays are performed.
Stopped-Flow CO₂ Hydration Assay: This assay measures the inhibition constant (Ki) of the novel compounds against purified CA-IX and other carbonic anhydrase isoforms to determine both affinity and selectivity.
Cell-Based Binding Assays: Cancer cell lines expressing CA-IX (e.g., HT-29) are incubated with the radiolabeled agent. The cell-associated radioactivity is measured to determine the binding affinity. Competition studies are also performed by co-incubating with an excess of a known CA-IX inhibitor (e.g., acetazolamide) to demonstrate target-specific binding.
Conclusion
The development of novel CA-IX imaging agents is a vibrant area of research with significant potential to improve cancer diagnosis and treatment. Small-molecule agents generally offer rapid kinetics, which can be advantageous for clinical imaging workflows. In contrast, antibody-based agents, while having slower kinetics, can provide very high tumor-to-background ratios due to their high specificity and affinity. The choice of an imaging agent will ultimately depend on the specific research or clinical question being addressed. This guide provides a comparative framework to assist in this selection process, highlighting the importance of considering the biodistribution profiles and the underlying experimental methodologies.
References
- 1. Past, Present, and Future: Development of Theranostic Agents Targeting Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biodistribution and Radiation Dosimetry of the Carbonic Anhydrase IX Imaging Agent [18F]VM4–037 determined from PET/CT Scans in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. [PDF] PET Imaging of Carbonic Anhydrase IX Expression of HT-29 Tumor Xenograft Mice with (68)Ga-Labeled Benzenesulfonamides. | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
Navigating the Reproducibility of VM4-037 PET Imaging for Hypoxia and Carbonic Anhydrase IX Expression
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of oncologic imaging, the quest for reliable and reproducible biomarkers is paramount. [18F]VM4-037, a positron emission tomography (PET) tracer targeting carbonic anhydrase IX (CA-IX), has emerged as a promising tool for visualizing tumor hypoxia and guiding therapeutic strategies, particularly in clear cell renal cell carcinoma (ccRCC). This guide provides a comprehensive overview of the reproducibility of this compound PET imaging results, offering a critical comparison with alternative imaging agents and detailing the experimental protocols essential for rigorous scientific investigation.
Understanding the Landscape: Data on this compound and its Alternatives
While direct test-retest reproducibility data for this compound PET imaging is not yet publicly available, valuable insights can be drawn from a phase II clinical trial and by examining the reproducibility of other hypoxia-targeting PET tracers.
Performance of this compound in a Phase II Clinical Trial
A key study provides the foundational data for this compound's performance in imaging ccRCC. The trial demonstrated that this compound is well-tolerated and effective in identifying CA-IX positive metastases. However, its application in primary renal tumors is hampered by high background uptake in the kidneys.[1][2]
| Parameter | Primary ccRCC Lesions (n=10) | Metastatic Lesions (n=2) | Normal Kidney Parenchyma |
| Mean SUVmean | 3.16 | - | 35.4 |
| Mean SUVmax | - | 5.92 | - |
| Mean DVR | 5.2 ± 2.8 | - | - |
| Data sourced from a phase II clinical trial in patients with kidney masses. SUV: Standardized Uptake Value; DVR: Distribution Volume Ratio.[2] |
Reproducibility of Alternative Hypoxia PET Tracers
In the absence of direct reproducibility data for this compound, the performance of other well-established hypoxia PET tracers in test-retest studies can serve as a valuable benchmark.
| Tracer | Cancer Type | Number of Patients | Test-Retest Interval | Key Reproducibility Findings |
| [18F]FMISO | Head and Neck | 11 | 48 hours | SUVmax difference: 7.0% ± 4.6%; TBR difference: 9.9% ± 3.3%; TMR difference: 7.1% ± 5.3%. High intraclass correlation coefficients (ICCs) for SUVmax (0.959), TBR (0.913), and TMR (0.965). |
| [18F]FMISO | Non-Small Cell Lung | 10 | 1-2 days | SUVmax, SUVmean, TBRmax, and TBRmean were highly correlated (r ≥ 0.87) and reproducible to within 10–15%. |
| [18F]FAZA | Cervix Xenografts (mice) | - | - | Results were highly reproducible when based on injected dose. |
| [18F]HX4 | Lung and Head and Neck | - | Same week | Provides reproducible and stable results over time. |
| [60/64Cu]Cu-ATSM | Uterine Cervix | 14 | 1-9 days | Tumor uptake was reproducible, irrespective of the copper radionuclide used. |
| TBR: Tumor-to-Blood Ratio; TMR: Tumor-to-Muscle Ratio. |
These data suggest that hypoxia PET imaging can be highly reproducible, with SUV and tumor-to-background ratios showing good to excellent correlation in test-retest settings. This provides a strong rationale to expect that this compound PET imaging, under standardized protocols, would exhibit similar reproducibility.
Experimental Protocols: A Closer Look at Methodology
Rigorous and standardized experimental protocols are the bedrock of reproducible research. The following outlines the key methodologies employed in the phase II clinical trial of this compound.
Patient Population and Preparation
-
Inclusion Criteria: Patients with kidney masses suspicious for ccRCC.
-
Preparation: Patients were required to rest for at least 30 minutes before the injection of [18F]this compound.
Radiotracer Administration and Imaging
-
Radiotracer: [18F]this compound, a small molecule inhibitor of CA-IX.
-
Injection: Intravenous bolus injection.
-
PET/CT Imaging Protocol:
-
Dynamic Imaging: Performed for the first 45 minutes post-injection, centered on the primary tumor.
-
Whole-Body Imaging: Acquired at 60 minutes post-injection.
-
-
Image Analysis:
-
Regions of interest (ROIs) were drawn on the PET images, guided by the corresponding CT scans, to determine SUVmean and SUVmax.
-
Time-activity curves were generated from the dynamic scan data.
-
The Logan graphical analysis was used to calculate the Distribution Volume Ratio (DVR).
-
Workflow for this compound PET Imaging Study
Caption: Workflow of a typical this compound PET imaging study.
The Target: Carbonic Anhydrase IX Signaling Pathway
This compound targets CA-IX, an enzyme that is significantly upregulated under hypoxic conditions. Understanding the underlying signaling pathway is crucial for interpreting imaging results.
Under low oxygen (hypoxia), Hypoxia-Inducible Factor 1-alpha (HIF-1α) is stabilized and translocates to the nucleus. There, it dimerizes with HIF-1β and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, including the gene for CA-IX. This leads to increased transcription and translation of CA-IX, which is then expressed on the cell surface.
Caption: Hypoxia-induced CA-IX expression pathway targeted by this compound.
Comparison with Alternative Imaging Strategies
While this compound directly targets a consequence of hypoxia (CA-IX expression), other PET tracers are designed to measure hypoxia itself or target CA-IX through different mechanisms.
| Imaging Agent | Target | Mechanism | Key Advantages | Key Limitations |
| [18F]this compound | Carbonic Anhydrase IX | Small molecule inhibitor | Same-day imaging. | High background uptake in kidneys can obscure primary tumors. |
| [18F]FMISO | Hypoxia | Nitroimidazole derivative trapped in hypoxic cells | Well-established and validated hypoxia tracer. | Slow clearance from normoxic tissues, leading to lower tumor-to-background ratios. |
| [64Cu]Cu-ATSM | Hypoxia (Reductive stress) | Copper-based tracer retained in hypoxic cells | Rapid uptake and high tumor-to-background ratios. | Mechanism of retention is complex and may not be solely dependent on hypoxia. |
| [89Zr]girentuximab | Carbonic Anhydrase IX | Monoclonal antibody | High specificity for CA-IX. | Long imaging times (days) required due to slow antibody clearance. |
| [68Ga]DPI-4452 | Carbonic Anhydrase IX | Small molecule | Rapid and accurate visualization of lesions. | Still in early clinical development. |
Conclusion
[18F]this compound PET imaging holds considerable promise for the non-invasive assessment of CA-IX expression, particularly in the context of metastatic ccRCC. While direct reproducibility data for this compound is still forthcoming, the high reproducibility observed with other hypoxia PET tracers provides confidence in its potential for reliable and repeatable measurements. The choice of an imaging agent will ultimately depend on the specific research question, the tumor type under investigation, and the logistical considerations of the imaging protocol. As research in this field continues to evolve, the development of standardized imaging protocols and the execution of dedicated reproducibility studies will be critical for establishing these novel tracers as robust biomarkers in both preclinical research and clinical practice.
References
Safety Operating Guide
Essential Safety and Disposal Protocols for (18)F-VM4-037
For researchers, scientists, and drug development professionals utilizing (18)F-VM4-037, a radiotracer employed in Positron Emission Tomography (PET) imaging for renal cell carcinoma, adherence to proper disposal procedures is paramount to ensure laboratory safety and regulatory compliance. As a radiopharmaceutical, the disposal of (18)F-VM4-037 is governed by regulations for radioactive materials, with the primary method being "decay-in-storage" due to the short half-life of Fluorine-18.
Quantitative Data for Radiolabeled Waste Management
The management of radioactive waste, such as that generated from the use of (18)F-VM4-037, is guided by specific quantitative parameters to ensure safety. The following table summarizes key data relevant to the disposal of short-lived radiopharmaceuticals.
| Parameter | Value | Significance |
| Radionuclide | Fluorine-18 (¹⁸F) | The radioactive component of (18)F-VM4-037. |
| Half-life of ¹⁸F | Approximately 109.8 minutes | Dictates the required storage time for decay. |
| Storage Period for Decay | Generally 10 half-lives | Ensures radioactivity has decayed to background levels. For ¹⁸F, this is approximately 1100 minutes or 18.3 hours. |
| Radiation Monitoring | Required before disposal | A radiation survey meter must be used to confirm that the waste's radioactivity is indistinguishable from background levels. |
| Waste Segregation | Mandatory | Radioactive waste must be kept separate from non-radioactive waste. Sharps must be placed in designated shielded containers. |
Experimental Protocol: Decay-in-Storage for (18)F-VM4-037 Waste
The standard procedure for the disposal of materials contaminated with short-lived radioisotopes like (18)F-VM4-037 is decay-in-storage. This process involves securely storing the radioactive waste to allow the radionuclide to naturally decay to a non-radioactive state.
Materials:
-
Appropriately labeled, shielded waste containers for radioactive material.
-
Designated and shielded sharps containers for contaminated needles and blades.
-
Personal Protective Equipment (PPE): gloves, lab coat.
-
Calibrated radiation survey meter.
-
Radioactive material labels and logbook.
Procedure:
-
Segregation of Waste: Immediately after use, segregate all waste contaminated with (18)F-VM4-037, including syringes, vials, gloves, and absorbent paper, from regular laboratory trash. Place contaminated sharps into a designated, shielded sharps container.
-
Proper Labeling and Storage: Place the radioactive waste in a clearly labeled, shielded container. The label should include the radionuclide ((18)F), the date, and the initial radiation level. Store the container in a designated, secure, and shielded area to prevent unauthorized access and minimize radiation exposure to personnel.
-
Decay Period: Store the waste for a minimum of 10 half-lives of ¹⁸F (approximately 18.3 hours). This period is generally sufficient for the radioactivity to decay to background levels.
-
Radiation Survey: After the decay period, use a calibrated radiation survey meter to monitor the waste container. The survey should be conducted in a low-background area.
-
Confirmation of Decontamination: If the radiation measurement of the waste is indistinguishable from the background radiation level, the waste can be considered decayed.
-
Final Disposal: Once confirmed to be at background levels, the radioactive labels must be defaced or removed. The waste can then be disposed of as regular biomedical waste, following institutional guidelines. Sharps should be disposed of in a puncture-proof container.
-
Record Keeping: Maintain a detailed log of all radioactive waste disposal, including the radionuclide, initial activity, storage date, survey date, and final disposal date.
Disposal Workflow for (18)F-VM4-037
The logical flow of the decay-in-storage process for (18)F-VM4-037 waste is illustrated in the diagram below.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of (18)F-VM4-037 waste, protecting both personnel and the environment.
Personal protective equipment for handling VM4-037
This guide provides crucial safety and logistical information for the handling and disposal of VM4-037, a carbonic anhydrase IX (CAIX) inhibitor. The information is compiled to ensure the safety of researchers, scientists, and drug development professionals. Since a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is based on the safety protocols for similar carbonic anhydrase inhibitors. It is imperative to conduct a thorough risk assessment before beginning any work with this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Based on information for similar compounds, this compound should be handled with care, assuming it may be harmful if swallowed and may cause skin and eye irritation. The following personal protective equipment is recommended to minimize exposure.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin Protection | Protective Gloves | Use impervious chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of them in accordance with good laboratory practices.[2] |
| Lab Coat | Wear a flame-retardant and impervious lab coat. | |
| Respiratory Protection | Respirator | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[1] |
Operational Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling and Storage Procedures
| Procedure | Guideline |
| Handling | - Avoid contact with skin and eyes. - Avoid formation of dust and aerosols. - Provide appropriate exhaust ventilation at places where dust is formed.[3] - Do not eat, drink, or smoke when using this product. |
| Storage | - Store in a tightly closed container in a dry and well-ventilated place. - Recommended storage temperature: 2-8°C. |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.
Waste Disposal Protocol
| Waste Type | Disposal Method |
| Unused Product | Dispose of as hazardous waste. Contact a licensed professional waste disposal service to dispose of this material. |
| Contaminated PPE | Dispose of contaminated gloves and other protective equipment as hazardous waste in accordance with applicable laws and good laboratory practices.[2] |
| Empty Containers | Do not reuse empty containers. Dispose of them as hazardous waste. |
Experimental Workflow for Safe Handling
The following diagram outlines a standard workflow for safely handling this compound in a laboratory setting.
This structured approach ensures that all safety considerations are addressed, from initial preparation to final disposal, minimizing the risk of exposure and ensuring a secure research environment. By adhering to these guidelines, your organization can build a strong foundation of laboratory safety and chemical handling, fostering a culture of trust and responsibility.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
